molecular formula C16H11NO3 B223964 N-Salicylidene-3-aminocoumarin CAS No. 1473-60-5

N-Salicylidene-3-aminocoumarin

Cat. No.: B223964
CAS No.: 1473-60-5
M. Wt: 265.26 g/mol
InChI Key: UCXAFCDYVZFKKR-UHFFFAOYSA-N
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Description

N-Salicylidene-3-aminocoumarin (CAS 1473-60-5) is a versatile Schiff base compound with significant research value in coordination chemistry and materials science. Its molecular formula is C₁₆H₁₁NO₃, with a molecular weight of 265.26 g/mol . This ligand is prized for its ONO donor capability, readily forming coordination complexes with various metal ions, including divalent cobalt, nickel, copper, and trivalent iron . Key research applications include serving as a precursor for metal complexes with demonstrated insect-growth-regulating and antifeeding activity against species like Spodoptera litura . Furthermore, its structural motif is integral in the development of photochromic materials , where similar salicylideneaniline and salicylidene-aminopyridine derivatives exhibit reversible color changes upon light exposure, making them candidates for optical switches and data storage devices . The compound's physical properties include a density of approximately 1.34 g/cm³ and a high flash point of 258.3°C . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXAFCDYVZFKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1473-60-5
Record name N-Salicylidene-3-aminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Salicylidene-3-aminocoumarin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-Salicylidene-3-aminocoumarin, a Schiff base derived from the conjugation of 3-aminocoumarin and salicylaldehyde. This document is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis of novel heterocyclic compounds with potential biological activity. We will explore the scientific rationale behind this molecular scaffold, provide detailed, field-proven protocols for its synthesis, and delineate a multi-technique approach for its structural and spectroscopic characterization. The causality behind experimental choices is explained, and all methodologies are grounded in authoritative scientific literature.

Introduction: The Scientific Rationale for this compound

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents. This compound is a prime example of such a hybrid molecule, integrating two biologically significant scaffolds: coumarin and a salicylidene-based Schiff base.

  • The Coumarin Core: Coumarins (2H-chromen-2-ones) are a large class of benzopyrone compounds found extensively in natural products.[1] Their derivatives are renowned for a vast spectrum of pharmacological activities, including anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The coumarin nucleus serves as a privileged scaffold in drug design due to its favorable pharmacokinetic properties and ability to interact with various biological targets.

  • The Schiff Base (Imine) Linkage: Schiff bases, characterized by the azomethine or imine group (-C=N-), are pivotal in both synthetic and biological chemistry.[4][5] The formation of an imine bond is a key step in numerous enzymatic reactions, such as those involving the cofactor pyridoxal phosphate.[5] As ligands, Schiff bases form stable complexes with a wide range of metal ions, and their inherent bioactivity, including antimicrobial and anticancer effects, is often attributed to the electrophilic-nucleophilic nature of the azomethine group.[4][6]

The conjugation of these two moieties via a Schiff base linkage results in this compound, a planar, conjugated system with enhanced potential for chelation and diverse biological interactions. This guide provides the essential technical details for its successful synthesis and unequivocal characterization.

Synthesis Pathway: From Precursors to Final Product

The synthesis of this compound is a straightforward yet elegant process involving a two-stage approach: first, the preparation of the 3-aminocoumarin precursor, followed by a classical Schiff base condensation reaction.

Part A: Synthesis of the 3-Aminocoumarin Precursor

The most common and reliable route to 3-aminocoumarin involves the synthesis of an intermediate, 3-acetamidocoumarin, from salicylaldehyde, followed by acidic hydrolysis.[2][7]

Experimental Protocol: Synthesis of 3-Aminocoumarin

  • Step 2a: Synthesis of 3-Acetamidocoumarin:

    • In a 250 mL round-bottom flask, combine salicylaldehyde (0.1 mol), N-acetylglycine (0.1 mol), and anhydrous sodium acetate (0.2 mol).

    • Add acetic anhydride (0.3 mol) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 140-150 °C for 5-6 hours with constant stirring.

    • Allow the reaction mixture to cool to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.

    • The precipitated yellow solid (3-acetamidocoumarin) is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried. Recrystallization from ethanol can be performed for further purification.

  • Step 2b: Hydrolysis to 3-Aminocoumarin:

    • Place the dried 3-acetamidocoumarin (0.05 mol) in a 250 mL round-bottom flask.

    • Add 100 mL of ethanol and 25 mL of concentrated hydrochloric acid.

    • Reflux the mixture for 2-3 hours.[8] The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue carefully with a saturated sodium bicarbonate solution.

    • The resulting precipitate (3-aminocoumarin) is collected by filtration, washed with cold water, and dried. The crude product is typically an off-white or pale yellow solid.[9]

Causality Insight: The use of acetic anhydride and sodium acetate in the first step facilitates the Perkin-like condensation to form the coumarin ring. The subsequent acid-catalyzed hydrolysis is a standard and efficient method for cleaving the amide bond to reveal the primary amine without degrading the coumarin lactone ring.

Part B: Schiff Base Condensation to Yield this compound

This final step involves the condensation of the synthesized 3-aminocoumarin with salicylaldehyde.

Experimental Protocol: Synthesis of this compound

  • In a 100 mL round-bottom flask, dissolve 3-aminocoumarin (0.01 mol) in 40 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • To this solution, add salicylaldehyde (0.01 mol) in an equimolar ratio.

  • Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours.

  • Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates as a crystalline solid.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the final product, this compound, in a vacuum oven. The product is typically a brightly colored (e.g., yellow or orange) solid.

Causality Insight: Ethanol is an excellent solvent as it dissolves both reactants while being relatively inert. The acid catalyst is crucial for protonating the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (water) and driving the equilibrium towards the formation of the stable imine product.[10]

G cluster_0 Synthesis Workflow A 3-Aminocoumarin C Reaction Mixture (Ethanol, Acetic Acid Catalyst) A->C B Salicylaldehyde B->C D Reflux (4-5 hrs) C->D E Crude Product (Precipitation on cooling) D->E F Purification (Filtration & Washing) E->F G Final Product: N-Salicylylidene-3-aminocoumarin F->G

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of this compound proceeds via a well-established nucleophilic addition-elimination mechanism.[4][10] The reaction is reversible and acid-catalyzed.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminocoumarin acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral intermediate known as a hemiaminal or carbinolamine.

  • Protonation of Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (-OH₂⁺).

  • Dehydration: The lone pair on the nitrogen atom helps to eliminate a molecule of water, forming a carbon-nitrogen double bond.

  • Deprotonation: A base (e.g., water or another molecule of the amine) removes the proton from the nitrogen atom to regenerate the catalyst and yield the final imine product.

G start Amine (R-NH₂) + Aldehyde (R'-CHO) step1 Nucleophilic Attack start->step1 intermediate1 Hemiaminal Intermediate step1->intermediate1 step2 Protonation of -OH group (Acid Catalyst) intermediate1->step2 intermediate2 Protonated Hemiaminal step2->intermediate2 step3 Elimination of Water (Dehydration) intermediate2->step3 intermediate3 Iminium Ion step3->intermediate3 step4 Deprotonation intermediate3->step4 product Imine / Schiff Base (R-N=CHR') step4->product

Caption: The acid-catalyzed mechanism for Schiff base (imine) formation.

Structural Elucidation and Characterization

Unequivocal characterization of the synthesized this compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic techniques is employed for this purpose.

G center Synthesized Compound This compound FTIR FT-IR Spectroscopy center->FTIR NMR NMR Spectroscopy (¹H & ¹³C) center->NMR UVVis UV-Vis Spectroscopy center->UVVis MS Mass Spectrometry center->MS FTIR_desc Confirms Functional Groups (C=N, C=O, O-H) FTIR->FTIR_desc NMR_desc Elucidates Molecular Structure & Proton/Carbon Environment NMR->NMR_desc UVVis_desc Analyzes Electronic Transitions & Conjugated System UVVis->UVVis_desc MS_desc Determines Molecular Weight & Fragmentation Pattern MS->MS_desc

Sources

N-Salicylidene-3-aminocoumarin chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Salicylidene-3-aminocoumarin: Structure, Properties, and Applications

Introduction

This compound is a fluorescent Schiff base synthesized from the condensation of 3-aminocoumarin and salicylaldehyde. This molecule uniquely integrates the desirable photophysical properties of the coumarin scaffold with the versatile metal-chelating ability of the salicylidene moiety. Coumarin derivatives are renowned for their strong fluorescence and environmental sensitivity, making them staples in the development of fluorescent probes.[1][2] The incorporation of the imine (-C=N-) group and a proximate hydroxyl group from the salicylaldehyde fragment imparts significant potential for applications in coordination chemistry, particularly in the selective detection of metal ions.[3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the molecular structure, spectroscopic characteristics, synthesis, and key applications of this compound, with a focus on its role as a chemosensor and its potential biological activities.

Molecular Structure and Spectroscopic Characterization

The foundational characteristics of this compound are defined by its molecular structure and its interaction with electromagnetic radiation.

Chemical Structure

  • Molecular Formula: C₁₆H₁₁NO₃[5]

  • Molecular Weight: 265.26 g/mol [5]

  • Structure: The molecule consists of a planar coumarin ring system linked at the 3-position to a salicylidene group via an imine bond. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom is a key feature that influences its conformation and photophysical properties.

Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

  • FT-IR Spectroscopy: The infrared spectrum provides direct evidence of its key functional groups. Expected characteristic absorption bands include:

    • ~3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

    • ~1700-1730 cm⁻¹ (strong): C=O stretching of the coumarin lactone ring.

    • ~1610-1630 cm⁻¹: C=N stretching of the imine bond.

    • ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • NMR Spectroscopy (¹H & ¹³C): Nuclear Magnetic Resonance spectroscopy is used to elucidate the detailed molecular structure.

    • ¹H NMR: Key signals include a singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm, multiple signals in the aromatic region (6.8-8.0 ppm) corresponding to the protons on both the coumarin and salicylidene rings, and a characteristic downfield signal for the phenolic proton (-OH).

    • ¹³C NMR: Resonances for the lactone carbonyl carbon (~160 ppm), the imine carbon (~165 ppm), and various aromatic carbons provide a complete carbon skeleton map.

  • UV-Visible Spectroscopy: The electronic absorption properties are characterized by intense bands in the UV and visible regions. These arise from π-π* transitions within the delocalized electronic system of the conjugated coumarin and salicylidene rings.[6][7] The position of the absorption maxima can be influenced by solvent polarity.

  • Fluorescence Spectroscopy: As a coumarin derivative, the compound is expected to be highly fluorescent. The emission spectrum is typically broad and exhibits a significant Stokes shift. The fluorescence intensity and wavelength of maximum emission are often sensitive to the local environment, a property that is exploited in sensing applications.[1] The formation of twisted intramolecular charge transfer (TICT) states in polar solvents can influence fluorescence quantum yields.[8]

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are routinely employed to complement experimental data.[9] These computational studies, often using methods like B3LYP with a 6-311G(d,p) basis set, provide deep insights into the molecule's electronic structure and reactivity.[9][10][11]

  • Geometry Optimization: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles, confirming the molecule's planarity.

  • Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap (ΔE) between these orbitals relates to the molecule's chemical reactivity and the energy of its lowest electronic transition.[10]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions and reaction sites.[11]

Synthesis of this compound

The synthesis is a straightforward and efficient Schiff base condensation reaction. The primary precursor, 3-aminocoumarin, is itself typically prepared from a salicylaldehyde derivative.

Workflow for Synthesis and Characterization

G cluster_0 Part 1: Synthesis of 3-Aminocoumarin cluster_1 Part 2: Schiff Base Condensation cluster_2 Part 3: Characterization Salicylaldehyde Salicylaldehyde Step1 Dakin's Reaction Salicylaldehyde->Step1 NAcetylglycine N-Acetylglycine NAcetylglycine->Step1 Ac2O Acetic Anhydride, NaOAc Ac2O->Step1 Intermediate 3-Acetamidocoumarin Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 HCl Conc. HCl, Ethanol HCl->Step2 Aminocoumarin 3-Aminocoumarin Step2->Aminocoumarin Step3 Condensation (Reflux) Aminocoumarin->Step3 Salicylaldehyde2 Salicylaldehyde Salicylaldehyde2->Step3 Product This compound Step3->Product FTIR FT-IR Product->FTIR NMR ¹H & ¹³C NMR Product->NMR MS Mass Spec Product->MS UVVis UV-Vis & Fluorescence Product->UVVis G Sensor This compound (Low Fluorescence) • Free C=N rotation • Photoinduced Electron Transfer (PET) Complex Chelated Complex (High Fluorescence) • Rigid structure • CHEF effect dominates • PET inhibited Sensor->Complex + Metal Ion (Chelation) Metal Metal Ion (e.g., Al³⁺, Fe³⁺, Cu²⁺) Complex->Sensor - Metal Ion (Reversible)

Sources

An In-depth Technical Guide to the Biological Activity of Coumarin-Based Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules represents a powerful strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, the conjugation of coumarin and Schiff base moieties has emerged as a particularly fruitful area of research. Coumarins, a class of benzopyrone compounds, are renowned for their broad spectrum of pharmacological activities.[1] The inherent versatility of the coumarin scaffold, coupled with the reactive azomethine group of Schiff bases, creates a molecular framework ripe for exploration and optimization. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of coumarin-based Schiff bases, tailored for researchers, scientists, and drug development professionals.

The Architectural Blueprint: Synthesis of Coumarin-Based Schiff Bases

The synthetic versatility of coumarin-based Schiff bases allows for the creation of a vast library of derivatives. The core synthetic strategy typically involves a condensation reaction between an amino-coumarin derivative and a substituted aldehyde or ketone.[2][3] This reaction is often catalyzed by an acid and proceeds via a nucleophilic addition-elimination mechanism.

General Synthetic Workflow

The synthesis generally follows a multi-step process, which can be tailored to achieve desired substitutions on both the coumarin ring and the Schiff base moiety.

Experimental Protocol: A Generalized Synthesis of Coumarin-Based Schiff Bases [4][5]

  • Synthesis of the Coumarin Precursor: The initial step often involves the synthesis of a substituted coumarin, frequently an amino- or formyl-coumarin, through established methods like the Pechmann, Perkin, or Knoevenagel condensations.[6] For instance, 7-hydroxy-4-methylcoumarin can be formylated to produce 7-hydroxy-4-formylcoumarin.[4]

  • Schiff Base Formation: The amino-coumarin or formyl-coumarin is then reacted with an appropriate aromatic or heterocyclic aldehyde or amine.

    • Method A (from formyl-coumarin): An equimolar mixture of the formyl-coumarin derivative and a primary amine is refluxed in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid, for several hours.[4][5]

    • Method B (from amino-coumarin): An amino-coumarin is condensed with an aldehyde, following a similar procedure.[3]

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid Schiff base is collected by filtration. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF), to yield the final product.

  • Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry.[7]

The strategic selection of starting materials in this workflow is paramount as it directly influences the physicochemical properties and, consequently, the biological activity of the final compounds.

Synthesis_Workflow cluster_0 Step 1: Coumarin Precursor Synthesis cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3 & 4: Purification & Characterization Starting Materials Starting Materials Reaction (e.g., Pechmann, Formylation) Reaction (e.g., Pechmann, Formylation) Starting Materials->Reaction (e.g., Pechmann, Formylation) Amino/Formyl-Coumarin Amino/Formyl-Coumarin Reaction (e.g., Pechmann, Formylation)->Amino/Formyl-Coumarin Condensation Reaction Condensation Reaction Amino/Formyl-Coumarin->Condensation Reaction Aldehyde/Amine Aldehyde/Amine Aldehyde/Amine->Condensation Reaction Crude Schiff Base Crude Schiff Base Condensation Reaction->Crude Schiff Base Purification (Recrystallization) Purification (Recrystallization) Crude Schiff Base->Purification (Recrystallization) Pure Schiff Base Pure Schiff Base Purification (Recrystallization)->Pure Schiff Base Spectroscopic Analysis (FTIR, NMR, MS) Spectroscopic Analysis (FTIR, NMR, MS) Pure Schiff Base->Spectroscopic Analysis (FTIR, NMR, MS) caption Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of coumarin-based Schiff bases.

A Spectrum of Biological Activities

Coumarin-based Schiff bases have demonstrated a remarkable array of biological activities, positioning them as promising candidates for the development of new therapeutic agents.[8]

Anticancer Activity

The anticancer potential of coumarin-Schiff base hybrids is one of the most extensively studied areas.[9] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[10][11][12]

The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[13] For instance, some derivatives have been found to be potent inhibitors of enzymes crucial for cancer cell proliferation.[14] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on both the coumarin and the aromatic ring of the Schiff base play a crucial role in determining the anticancer potency.[10][13] For example, the presence of electron-withdrawing or electron-donating groups can significantly modulate the cytotoxic activity.[11]

Compound/DerivativeCell LineIC50 (µM)Reference
Coumarin-thiazole derivative 51cHeLa1.29[13]
Coumarin-pyrazole hybrid 35SMMC-77212.08 ± 0.32[13]
Indole-coumarin hybrid Schiff base 15MCF-79.1[11]
Coumarin derivative 3aMCF-71.25[12][15]
Coumarin-artemisinin hybrid 1aHepG23.05 ± 1.60[13]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [10]

  • Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized coumarin-Schiff base derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Coumarin-based Schiff bases have also shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][5] The imine group (-C=N-) is considered crucial for their antimicrobial efficacy. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or interference with the integrity of the cell membrane.

The antimicrobial effectiveness of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[16]

Compound/DerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Compound 7Escherichia coliMore effective than cephalexin and amoxicillin[2]
Compounds 4 and 5Candida albicansHigher antifungal activity than fluconazole[2]
Compound 7dHelminthosporium sp.ED50: 180 µg/mL[7]
Compound 7eFusarium sp.ED50: 99 µg/mL[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [17]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The coumarin-Schiff base compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[18]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]

Antioxidant Activity

Many coumarin-Schiff base derivatives have been identified as potent antioxidants.[19][20] Their antioxidant capacity is often attributed to their ability to scavenge free radicals, thereby preventing oxidative damage to cells. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate the antioxidant potential of these compounds.[21][22]

The antioxidant activity is influenced by the substitution pattern on the molecule. For instance, the presence of hydroxyl groups can enhance the radical scavenging ability.[19]

Compound/DerivativeAntioxidant Activity (IC50)Reference
Compounds 4, 6, and 8Strong antioxidant activity[2]
CP1 and CP2 conjugatesSignificant dose-dependent scavenging activities[23]

Experimental Protocol: DPPH Radical Scavenging Assay [21][24]

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[21] The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Coumarin-Schiff bases have demonstrated promising anti-inflammatory properties.[25][26][27] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).[25][27]

In vitro assays, such as the inhibition of protein denaturation, are used to screen for anti-inflammatory activity.[25][27]

Compound/DerivativeAnti-inflammatory ActivityReference
Compound 7Higher percentage of inhibition of protein denaturation relative to ibuprofen[25][27]
Compound 6Higher percentage of inhibition of protein denaturation relative to ibuprofen[27]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay) [25][27]

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., bovine serum albumin).

  • Incubation: The mixture is incubated at a specific temperature to induce protein denaturation.

  • Absorbance Measurement: The turbidity of the solution is measured using a spectrophotometer.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control. A standard anti-inflammatory drug, such as ibuprofen, is used for comparison.[25][27]

Biological_Activities cluster_Anticancer Anticancer cluster_Antimicrobial Antimicrobial cluster_Antioxidant Antioxidant cluster_Antiinflammatory Anti-inflammatory Coumarin-Based Schiff Bases Coumarin-Based Schiff Bases Apoptosis Induction Apoptosis Induction Coumarin-Based Schiff Bases->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Coumarin-Based Schiff Bases->Cell Cycle Arrest Enzyme Inhibition Enzyme Inhibition Coumarin-Based Schiff Bases->Enzyme Inhibition Enzyme Inhibition (Microbial) Enzyme Inhibition (Microbial) Coumarin-Based Schiff Bases->Enzyme Inhibition (Microbial) Cell Membrane Disruption Cell Membrane Disruption Coumarin-Based Schiff Bases->Cell Membrane Disruption Free Radical Scavenging Free Radical Scavenging Coumarin-Based Schiff Bases->Free Radical Scavenging COX-2 Inhibition COX-2 Inhibition Coumarin-Based Schiff Bases->COX-2 Inhibition Protein Denaturation Inhibition Protein Denaturation Inhibition Coumarin-Based Schiff Bases->Protein Denaturation Inhibition caption Diverse Biological Activities

Caption: Overview of the diverse biological activities of coumarin-based Schiff bases.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of coumarin-based Schiff bases is intricately linked to their structural features. SAR studies provide valuable insights for the rational design of more potent and selective compounds. Key structural elements that influence activity include:

  • Substituents on the Coumarin Ring: The nature and position of substituents on the coumarin nucleus can significantly impact biological activity. For example, hydroxyl or methoxy groups at specific positions can enhance antioxidant or anticancer properties.[28]

  • The Imine Bridge: The azomethine (-CH=N-) linkage is a critical pharmacophore. Its electronic properties, which can be modulated by substituents on the adjacent aromatic rings, are crucial for activity.

  • Substituents on the Aryl/Heteroaryl Moiety: The electronic and steric properties of substituents on the aromatic or heterocyclic ring attached to the imine nitrogen play a pivotal role in determining the overall biological profile.[11]

The future of research in this field lies in the continued exploration of novel structural modifications to optimize the therapeutic potential of coumarin-based Schiff bases. This includes the synthesis of metal complexes of these ligands, which have shown enhanced biological activities in some cases.[29][30] Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways through which these compounds exert their effects. The development of derivatives with improved pharmacokinetic properties and reduced toxicity will be crucial for their translation into clinical applications.

Conclusion

Coumarin-based Schiff bases represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility, coupled with the potential for structural diversification, makes them an attractive scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships, offering a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this fascinating class of molecules. The continued investigation of these compounds holds great promise for addressing unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders.

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N-Salicylidene-3-aminocoumarin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Salicylidene-3-aminocoumarin: Synthesis, Properties, and Applications in Coordination Chemistry

Executive Summary

This compound is a Schiff base derived from 3-aminocoumarin and salicylaldehyde. This organic compound is of significant interest to researchers, not for its direct biological activity, but as a highly effective bidentate or tridentate chelating agent. Its ability to form stable coordination complexes with various transition metals is the cornerstone of its application. These resulting metal complexes have demonstrated a range of biological activities, including insect-growth regulation and antimicrobial properties. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust two-step synthesis protocol, its mechanism of action as a ligand, and its applications in the development of bioactive coordination compounds.

Introduction: The Intersection of Coumarins and Schiff Bases

Coumarins (2H-1-benzopyran-2-one) are a major class of naturally occurring phenolic compounds known for their broad spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1] The 3-aminocoumarin derivative, in particular, serves as a versatile precursor for synthesizing more complex molecules.[4][5]

Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone. The this compound molecule combines the coumarin framework with a salicylidene moiety via a Schiff base linkage. This specific combination creates an ONO-donor ligand system, making it an exceptional candidate for coordinating with metal ions.[6] The primary scientific interest in this compound lies in its role as a ligand to create novel metal complexes with emergent biological functions.[6][7]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for researchers in synthesis and materials science.

PropertyValueSource
CAS Number 1473-60-5[8][9][10]
Molecular Formula C₁₆H₁₁NO₃[8]
Molecular Weight 265.26 g/mol [8]
Appearance Solid[11]
Synonyms 3-(Salicylideneamino)coumarin[9]

Synthesis of this compound: A Two-Step Approach

The synthesis is logically approached in two distinct stages: first, the preparation of the 3-aminocoumarin precursor, followed by the condensation reaction to form the final Schiff base.

Step 1: Synthesis of 3-Aminocoumarin Precursor

The most common and accessible route to 3-aminocoumarin involves the reaction of salicylaldehyde with an N-protected glycine, typically N-acetylglycine, followed by acidic hydrolysis to remove the acetyl group.[12] This method is favored for its reliability and moderate to good yields.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (2.0 eq) in acetic anhydride (5-10 volumes).

  • Reflux: Heat the mixture to reflux (approximately 140-150°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is 3-acetamidocoumarin. Filter the solid, wash it with water, and dry it.

  • Deacetylation: Suspend the crude 3-acetamidocoumarin in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Second Reflux: Heat the suspension to reflux for 1-2 hours until a clear solution is formed, indicating the completion of hydrolysis.

  • Isolation: Cool the solution and neutralize it carefully with a base (e.g., sodium bicarbonate solution) until precipitation of 3-aminocoumarin is complete.

  • Purification: Filter the product, wash thoroughly with cold water, and recrystallize from aqueous ethanol to obtain pure 3-aminocoumarin.

Step 2: Schiff Base Condensation to Yield this compound

This step involves a classic condensation reaction between the newly synthesized 3-aminocoumarin and a second equivalent of salicylaldehyde.

  • Dissolution: Dissolve 3-aminocoumarin (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add salicylaldehyde (1.05 eq) to the solution. A few drops of a catalytic acid (like glacial acetic acid) can be added to accelerate the reaction.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The formation of the yellow Schiff base product is often visible.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-Aminocoumarin cluster_step2 Step 2: Schiff Base Formation Salicylaldehyde1 Salicylaldehyde Step1_Reaction Perkin-like Condensation (Acetic Anhydride, NaOAc) Salicylaldehyde1->Step1_Reaction NAcetylglycine N-Acetylglycine NAcetylglycine->Step1_Reaction Intermediate 3-Acetamidocoumarin Step1_Reaction->Intermediate Step1_Hydrolysis Acid Hydrolysis (HCl, Ethanol) Intermediate->Step1_Hydrolysis Aminocoumarin 3-Aminocoumarin Step1_Hydrolysis->Aminocoumarin Step2_Reaction Condensation Reaction (Ethanol, Acetic Acid cat.) Aminocoumarin->Step2_Reaction Salicylaldehyde2 Salicylaldehyde Salicylaldehyde2->Step2_Reaction FinalProduct This compound Step2_Reaction->FinalProduct

Caption: Two-step synthesis of this compound.

Mechanism of Action and Applications: A Chelating Agent

The true utility of this compound is realized in its function as a chelating ligand. The molecule contains three donor atoms: the phenolic oxygen, the imine nitrogen, and the coumarin carbonyl oxygen. This structure allows it to act as a monobasic ONO tridentate donor, binding to a single metal ion at three points to form a highly stable chelate ring structure.[6]

This chelation significantly alters the physicochemical properties of the metal ion, enhancing its lipophilicity and ability to traverse biological membranes. This principle underpins the development of metal-based drugs and bioactive agents.

Chelation cluster_ligand This compound O1 Phenolic O⁻ N Imine N O1->N Metal Metal Ion (M²⁺) O1->Metal Coordinate Bond O2 Carbonyl O N->O2 N->Metal Coordinate Bond O2->Metal Coordinate Bond

Caption: Chelation of a metal ion by the ONO donor sites.

Key Applications
  • Insect-Growth Regulators: Metal complexes of this compound with Co(II), Ni(II), Cu(II), and Fe(III) have been synthesized and screened for antifeeding and insect-growth-regulating activity against pests like Spodoptera litura.[6] The proposed octahedral geometry of these complexes is crucial to their biological function.[6]

  • Antimicrobial and Antioxidant Agents: The formation of metal chelates can enhance the antimicrobial and antioxidant properties of the parent ligand.[7] Studies on Cr(III), Ni(II), and Cu(II) complexes have shown significant activity against various microbial organisms and encouraging free radical scavenging activity.[7]

  • Precursor for Advanced Therapeutics: While this specific Schiff base is studied for chelation, related aminocoumarin derivatives are being explored for a vast range of therapeutic targets, including acetylcholinesterase inhibition for Alzheimer's disease treatment and as anticancer agents.[13][14][15] This highlights the broader potential of the 3-aminocoumarin scaffold in drug discovery.[1]

Experimental Protocol: Synthesis and Antimicrobial Screening of a Copper(II) Complex

This section provides a representative workflow for synthesizing a metal complex and evaluating its biological activity.

Part A: Synthesis of Bis(N-salicylidene-3-aminocoumarinato)copper(II)
  • Ligand Solution: Prepare a hot ethanolic solution of this compound (2.0 eq).

  • Metal Salt Solution: In a separate flask, prepare an aqueous or ethanolic solution of a copper(II) salt, such as copper(II) acetate monohydrate (1.0 eq).

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • pH Adjustment: Adjust the pH of the mixture to ~6.0-7.0 using a dilute base (e.g., sodium acetate solution) to facilitate deprotonation of the phenolic group and complex formation.

  • Reflux: Heat the mixture to reflux for 2-3 hours. A color change and/or precipitation of the complex should occur.

  • Isolation: Cool the mixture, and collect the precipitated metal complex by filtration.

  • Washing and Drying: Wash the complex with water and then with ethanol to remove any unreacted starting materials and salts. Dry the final product in a desiccator over anhydrous CaCl₂.

Part B: Antimicrobial Activity Screening (Agar Disk Diffusion Method)
  • Prepare Media: Prepare and sterilize Mueller-Hinton Agar plates.

  • Inoculate Plates: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) evenly across the surface of the agar plates.

  • Prepare Disks: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the synthesized copper(II) complex dissolved in a suitable solvent (e.g., DMSO). Prepare a negative control (solvent only) and a positive control (standard antibiotic).

  • Place Disks: Aseptically place the impregnated disks on the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Perspectives

This compound serves as a powerful and versatile building block in coordination chemistry. Its straightforward synthesis and effective ONO-tridentate chelation capability make it an ideal ligand for creating novel metal complexes. Current research has established the potential of these complexes as insect-growth regulators and antimicrobial agents. Future work should focus on expanding the range of metal ions used, exploring different coordination geometries, and conducting in-depth mechanistic studies to elucidate the structure-activity relationships that govern their biological effects. The inherent bioactivity of the coumarin scaffold, combined with the diverse properties of transition metals, ensures that this line of inquiry remains a promising frontier in the development of new metallodrugs and agrochemicals.

References

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The Ascendant Role of Salicylidene-Coumarin Compounds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of the salicylidene and coumarin scaffolds has given rise to a versatile class of compounds with profound implications for medicinal chemistry and materials science. This technical guide provides an in-depth exploration of salicylidene-coumarin derivatives, navigating through their synthesis, structural elucidation, and burgeoning applications. With a primary focus on their utility as anticancer agents and fluorescent probes, this document synthesizes field-proven insights and experimental data to offer a comprehensive resource for researchers and drug development professionals. We delve into the mechanistic underpinnings of their biological activity, critically analyze structure-activity relationships, and provide detailed experimental protocols to facilitate their practical application in the laboratory.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2] Their inherent fluorescence also makes them attractive fluorophores.[3][4] The salicylidene moiety, derived from salicylaldehyde, readily forms Schiff bases with primary amines, creating a flexible and coordinatively active imine linkage. The hybridization of these two pharmacophores into salicylidene-coumarin Schiff bases has unlocked a new dimension of chemical space, yielding molecules with enhanced biological efficacy and unique photophysical properties.[5][6] This guide will illuminate the path from rational design and synthesis to the application of these promising compounds.

Synthesis of Salicylidene-Coumarin Compounds: A Practical Approach

The synthesis of salicylidene-coumarin derivatives is predominantly achieved through the condensation of a salicylaldehyde derivative with an amino-coumarin. The Knoevenagel and Pechmann condensation reactions are classical methods for the synthesis of the initial coumarin scaffold.[7][8][9] The subsequent formation of the salicylidene-coumarin Schiff base is typically a straightforward and high-yielding reaction.

Common Synthetic Strategies

The choice of synthetic route often depends on the desired substitution pattern on both the salicylidene and coumarin rings.

Synthetic Method Description Advantages Disadvantages Key References
Knoevenagel Condensation Reaction of a salicylaldehyde with a compound containing an active methylene group (e.g., diethyl malonate) in the presence of a weak base.[7][10]High yields, mild reaction conditions, versatility in substituent introduction.Can be sensitive to steric hindrance.[7][8][10][11]
Pechmann Condensation Acid-catalyzed reaction of a phenol with a β-ketoester.Good for synthesizing 4-substituted coumarins.Requires strongly acidic conditions, which may not be suitable for sensitive substrates.[9]
Schiff Base Formation Condensation of an amino-coumarin with a salicylaldehyde derivative.Generally high-yielding, simple procedure, and allows for modular assembly of the final compound.The imine bond can be susceptible to hydrolysis.[5][12]
Detailed Experimental Protocol: Synthesis of 3-Acetyl-coumarin via Knoevenagel Condensation

This protocol describes the synthesis of 3-acetylcoumarin, a common precursor for further derivatization, using a microwave-assisted Knoevenagel condensation.[13][14]

Materials:

  • Salicylaldehyde (6.11 g, 50.0 mmol)

  • Ethyl acetoacetate (6.52 g, 50.1 mmol)

  • Piperidine (catalytic amount, ~5 drops)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe vessel, combine salicylaldehyde and ethyl acetoacetate.

  • Add a catalytic amount of piperidine to the mixture.

  • Securely cap the vessel and place it in a laboratory microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 150W, 120°C) for a short duration (e.g., 5-10 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product, which often solidifies upon cooling, is then purified by recrystallization from ethanol to yield pure 3-acetylcoumarin.

Characterization:

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the coumarin ring, the acetyl group, and the vinylic proton.[13]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons, aromatic carbons, and the carbons of the acetyl group.[15]

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the lactone and the acetyl group.[14][16]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of 3-acetylcoumarin.

Characterization Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of salicylidene-coumarin compounds.

Technique Information Obtained Typical Spectral Features Key References
¹H NMR Proton environment, chemical shifts, coupling constants.Aromatic protons (δ 6.5-8.5 ppm), imine proton (-CH=N-) (δ 8.0-9.0 ppm), phenolic -OH (broad singlet, variable ppm).[12][13][15]
¹³C NMR Carbon skeleton, chemical shifts of different carbon atoms.Carbonyl carbons (lactone, acetyl) (δ 160-190 ppm), imine carbon (-CH=N-) (δ 150-165 ppm), aromatic carbons (δ 100-160 ppm).[15]
FT-IR Presence of functional groups.C=O (lactone) stretch (~1700-1740 cm⁻¹), C=N (imine) stretch (~1600-1650 cm⁻¹), O-H (phenolic) stretch (broad, ~3200-3600 cm⁻¹).[14][16][17][18][19]
Mass Spectrometry Molecular weight and fragmentation pattern.Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).[14]
UV-Vis Spectroscopy Electronic transitions, absorption maxima.π-π* and n-π* transitions, characteristic absorption bands in the UV and visible regions.[3][20]
Fluorescence Spectroscopy Emission properties, quantum yield, Stokes shift.Emission maxima, fluorescence intensity, quenching or enhancement upon analyte binding.[3][20][21]

Applications in Cancer Therapy: Targeting Key Signaling Pathways

Salicylidene-coumarin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant number of salicylidene-coumarin compounds exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth SalicylideneCoumarin Salicylidene-Coumarin Compound SalicylideneCoumarin->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by salicylidene-coumarin compounds.

Structure-Activity Relationship (SAR) Studies

The anticancer potency of salicylidene-coumarin derivatives is highly dependent on the nature and position of substituents on both aromatic rings.

Compound Series Key Structural Features Observed Activity Cancer Cell Lines Key References
Coumarin-1,2,3-triazole hybrids Introduction of a triazole linker.Potent antiproliferative activity, induction of G2/M phase arrest and apoptosis.PC3, MGC803, HepG2
Coumarin-pyrazole hybrids Hybridization with a pyrazole moiety.Excellent anticancer activity.HepG2, SMMC-7721, U87, H1299
Coumarin-artemisinin hybrids Combination with the antimalarial drug artemisinin.Efficient activity under both normoxic and anoxic conditions.HCT-116, MDA-MB-231, HT-29
3-(coumarin-3-yl)-acrolein derivatives Acrolein moiety at the 3-position of the coumarin ring.Significant antiproliferative activity with good selectivity for cancer cells.A549, KB, Hela, MCF-7

General SAR Observations:

  • Electron-withdrawing groups on the salicylidene ring can enhance anticancer activity.

  • The position of substituents on the coumarin ring significantly influences potency.

  • Hybridization with other pharmacologically active moieties often leads to synergistic effects and improved activity.

Applications as Fluorescent Probes: Sensing and Imaging

The inherent fluorescence of the coumarin scaffold, coupled with the coordinating ability of the salicylidene Schiff base moiety, makes these compounds excellent candidates for the development of fluorescent chemosensors.[3][20] They have been successfully employed for the detection of various metal ions.

Detection of Metal Ions

Salicylidene-coumarin based probes have demonstrated high selectivity and sensitivity for the detection of various metal ions, including Al³⁺, Fe³⁺, Hg²⁺, and Cu²⁺.[20] The detection mechanism often involves either fluorescence quenching or enhancement upon binding of the metal ion.

Mechanism of Fluorescence Quenching by Fe³⁺

The detection of Fe³⁺ ions by many salicylidene-coumarin probes operates through a chelation-enhanced fluorescence quenching (CHEQ) mechanism.[1]

Fluorescence_Quenching Probe Salicylidene-Coumarin Probe (Fluorescent) Complex [Probe-Fe³⁺] Complex (Non-fluorescent) Probe->Complex Excitation Excitation (Light Absorption) Emission Fluorescence Emission Probe->Emission Fluorescence Fe3 Fe³⁺ Fe3->Complex Quenching Fluorescence Quenching Complex->Quenching Excitation->Probe hv

Caption: Chelation-enhanced fluorescence quenching (CHEQ) mechanism for Fe³⁺ detection.

Upon coordination of the Fe³⁺ ion to the salicylidene-coumarin probe, the fluorescence is quenched due to processes such as electron transfer or energy transfer from the excited state of the fluorophore to the metal ion.

Conclusion and Future Perspectives

Salicylidene-coumarin compounds represent a fertile ground for the discovery of novel therapeutic agents and advanced materials. Their modular synthesis allows for fine-tuning of their biological and photophysical properties, making them highly adaptable scaffolds. Future research should focus on optimizing their pharmacokinetic profiles to enhance their in vivo efficacy as anticancer drugs. Furthermore, the development of salicylidene-coumarin based probes for a wider range of analytes and their application in complex biological imaging scenarios holds immense promise. The continued exploration of this fascinating class of molecules will undoubtedly lead to significant advancements in both medicine and materials science.

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  • Al-Amiery, A. A., et al. Synthesis and characterization of coumarin-derived sulfur analogues using Lawesson's reagent.
  • Chen, L., et al. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology. 2022;13:1013685.
  • Padhan, S. K., et al. A coumarin-salicylidene based fluorescent chemodosimeter for sub-ppb level detection of aluminium ion via metal ion induced hydrolytic cleavage of aldimine bond. Journal of Molecular Liquids. 2023;383:122292.
  • Patil, N. R., et al. Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods. Journal of Fluorescence. 2021;31(2):393-400.
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The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of 3-Aminocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminocoumarin scaffold, a seemingly simple heterocyclic amine, has carved a significant niche in the landscape of synthetic chemistry and drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of these versatile molecules. We delve into the seminal synthetic routes that first brought 3-aminocoumarins to the forefront of chemical research and trace the evolution of these methods into the sophisticated, efficient, and green protocols employed today. Beyond the synthesis, this guide illuminates the parallel journey of discovering their diverse biological activities, from their role in potent antibiotics to their emergence as promising anticancer, antimicrobial, and fluorescent agents. Through detailed experimental protocols, comparative data tables, and illustrative diagrams, we offer researchers and drug development professionals a thorough understanding of the foundational chemistry and the ever-expanding applications of 3-aminocoumarin derivatives, underscoring their status as a truly privileged scaffold in medicinal chemistry.

The Genesis of a Scaffold: Early Discovery and Synthetic Foundations

The story of 3-aminocoumarins is intrinsically linked to the broader history of coumarin chemistry. While the parent coumarin was isolated as early as 1820, the journey to specifically unlocking the potential of its 3-amino derivatives began in the mid-20th century. A pivotal moment in this discovery was the work of Rodighiero and Antonello in 1958, who reported on the synthesis of 3-aminocoumarin derivatives, laying a foundational stone for future explorations.

Early synthetic strategies were often multi-step processes. One of the most classical and enduring methods involves the condensation of a salicylaldehyde derivative with an N-acylglycine, such as N-acetylglycine, followed by hydrolysis of the resulting 3-acetamidocoumarin. This approach, while robust, often required harsh reaction conditions and could lead to the formation of undesired byproducts like 3-hydroxycoumarins.

Another historically significant route to 3-aminocoumarins is through the reduction of 3-nitrocoumarins. The synthesis of 3-nitrocoumarins can be achieved via the L-proline catalyzed condensation of ethyl nitroacetate and a salicylaldehyde derivative. Subsequent reduction of the nitro group, often with reagents like tin(II) chloride in an acidic medium, provides the corresponding 3-aminocoumarin.[1] This two-step process offered an alternative pathway to access the core scaffold.

These early methods, while groundbreaking for their time, set the stage for the development of more efficient and versatile synthetic protocols. The inherent reactivity of the 3-aminocoumarin nucleus, particularly the nucleophilicity of the amino group, spurred chemists to explore its potential as a building block for more complex heterocyclic systems.

The Evolution of Synthesis: From Classical Methods to Modern Innovations

The quest for more efficient, atom-economical, and environmentally benign methods to synthesize 3-aminocoumarins has been a driving force in organic chemistry. This evolution has seen a shift from harsh, multi-step procedures to elegant one-pot reactions and the use of sophisticated catalytic systems.

One-Pot and Multicomponent Reactions

The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of complex molecules, and 3-aminocoumarins have been a prime beneficiary of this strategy. MCRs allow for the construction of the 3-aminocoumarin core or its derivatives in a single synthetic operation, avoiding the need for isolation of intermediates and often leading to higher overall yields. These reactions frequently utilize readily available starting materials and can be catalyzed by a variety of agents, including acids, bases, and metal catalysts.[2]

The Rise of Catalysis

Catalysis has played a pivotal role in refining the synthesis of 3-aminocoumarins. The use of catalysts not only accelerates reaction rates but also allows for milder reaction conditions and improved selectivity.

  • Metal Catalysis: Transition metals, particularly palladium and copper, have been extensively used in the synthesis of 3-aminocoumarin derivatives. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed to synthesize N-aryl and N-heteroaryl 3-aminocoumarins.

  • Organocatalysis: The use of small organic molecules as catalysts has gained significant traction as a green and sustainable approach. Catalysts like L-proline have proven effective in the synthesis of 3-nitrocoumarin precursors.[1]

  • Nanocatalysis: More recently, the use of nanoparticles as catalysts has emerged as a promising area. Catalysts such as nano-sized metal oxides offer high surface area and reactivity, leading to efficient and often solvent-free reaction conditions.

The continuous development of novel catalytic systems is a testament to the ongoing importance of 3-aminocoumarin synthesis in contemporary organic chemistry.

A Spectrum of Bioactivity: The Pharmacological Significance of 3-Aminocoumarins

The interest in 3-aminocoumarin derivatives extends far beyond their synthetic accessibility. These compounds exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery and development.

The Aminocoumarin Antibiotics: Potent Gyrase Inhibitors

Perhaps the most well-known biological application of the 3-aminocoumarin scaffold is in a class of potent antibiotics that includes novobiocin, clorobiocin, and coumermycin A1.[2] These natural products are characterized by a 3-amino-4,7-dihydroxycoumarin moiety and function by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[2] Their unique mechanism of action has made them valuable leads in the fight against antibiotic resistance.

Anticancer and Antitumor Activity

A growing body of research has highlighted the potential of 3-aminocoumarin derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest. The ability to readily modify the 3-amino group allows for the synthesis of extensive libraries of derivatives for structure-activity relationship (SAR) studies, aiding in the design of more potent and selective anticancer drugs.

Antimicrobial and Antibiofilm Properties

Beyond the complex gyrase inhibitors, simpler 3-aminocoumarin derivatives have also demonstrated significant antimicrobial activity against a range of bacteria and fungi.[3][4] Furthermore, recent studies have revealed their potential as antibiofilm agents.[1] By interfering with quorum sensing, a bacterial communication system, these compounds can prevent the formation of biofilms, which are a major contributor to antibiotic resistance and persistent infections.[1]

Enzyme Inhibition and Other Activities

The biological activities of 3-aminocoumarins are not limited to antimicrobial and anticancer effects. Various derivatives have been found to inhibit other enzymes, such as monoamine oxidase (MAO), making them potential therapeutic agents for neurodegenerative diseases. Additionally, their inherent fluorescence has led to their development as probes for biological imaging.

Experimental Protocols: A Practical Guide

To provide a practical understanding of the synthesis of 3-aminocoumarins, this section details a classical and a modern experimental protocol.

Classical Synthesis: Preparation of 3-Aminocoumarin via Reduction of 3-Nitrocoumarin

This two-step procedure is a reliable method for the synthesis of the parent 3-aminocoumarin.

Step 1: Synthesis of 3-Nitrocoumarin [1]

  • Materials: Salicylaldehyde, ethyl nitroacetate, L-proline, ethanol.

  • Procedure:

    • To a solution of salicylaldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add ethyl nitroacetate (1.1 mmol) and L-proline (0.1 mmol).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 3-nitrocoumarin.

Step 2: Reduction of 3-Nitrocoumarin to 3-Aminocoumarin

  • Materials: 3-Nitrocoumarin, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 3-nitrocoumarin (1.0 mmol) in ethanol (10 mL).

    • Add a solution of tin(II) chloride dihydrate (3.0 mmol) in concentrated hydrochloric acid (2 mL) dropwise to the stirred solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-aminocoumarin.

Modern Approach: One-Pot Synthesis of Substituted 3-Aminocoumarin Derivatives

This protocol exemplifies a modern, efficient approach to synthesizing derivatives of 3-aminocoumarin.

  • Materials: Substituted salicylaldehyde, malononitrile, a secondary amine (e.g., morpholine), and a catalyst (e.g., piperidine) in a suitable solvent like ethanol.

  • Procedure:

    • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add the secondary amine (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the desired 3-cyano-4-(secondary amino)coumarin.

    • Further hydrolysis of the cyano group can lead to other 3-substituted coumarin derivatives.

Data Presentation and Visualization

Table 1: Comparison of Classical and Modern Synthetic Methods for 3-Aminocoumarins
FeatureClassical Method (e.g., Nitro Reduction)Modern Method (e.g., One-Pot MCR)
Number of Steps Typically 2 or moreTypically 1
Reaction Time Often several hours to daysOften a few hours
Reaction Conditions Can be harsh (e.g., strong acids)Generally milder
Yields Moderate to goodGood to excellent
Work-up Often involves extraction and chromatographyOften simple filtration
Atom Economy LowerHigher
Environmental Impact Can generate more wasteGenerally greener
Diagrams

Synthesis_Pathways cluster_classical Classical Synthesis cluster_modern Modern Synthesis Salicylaldehyde1 Salicylaldehyde Nitrocoumarin 3-Nitrocoumarin Salicylaldehyde1->Nitrocoumarin L-proline Nitroacetate Ethyl Nitroacetate Nitroacetate->Nitrocoumarin Aminocoumarin1 3-Aminocoumarin Nitrocoumarin->Aminocoumarin1 SnCl2/HCl Salicylaldehyde2 Substituted Salicylaldehyde SubstAminocoumarin Substituted 3-Aminocoumarin Derivative Salicylaldehyde2->SubstAminocoumarin One-pot MCR (e.g., piperidine) Malononitrile Malononitrile Malononitrile->SubstAminocoumarin SecAmine Secondary Amine SecAmine->SubstAminocoumarin

Caption: Comparative workflows of classical and modern synthetic routes to 3-aminocoumarin derivatives.

Biological_Applications Aminocoumarin 3-Aminocoumarin Derivatives Antibiotics Antibiotics (Gyrase Inhibitors) Aminocoumarin->Antibiotics Anticancer Anticancer Agents Aminocoumarin->Anticancer Antimicrobial Antimicrobial Agents Aminocoumarin->Antimicrobial Antibiofilm Antibiofilm Agents Aminocoumarin->Antibiofilm EnzymeInhibitors Enzyme Inhibitors (e.g., MAO) Aminocoumarin->EnzymeInhibitors FluorescentProbes Fluorescent Probes Aminocoumarin->FluorescentProbes

Caption: Diverse biological applications of 3-aminocoumarin derivatives.

Conclusion and Future Perspectives

The journey of 3-aminocoumarin derivatives from their initial synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation and the continuous search for novel therapeutic agents. The evolution of their synthesis from classical, often cumbersome methods to modern, elegant one-pot and catalytic procedures has not only made these compounds more accessible but has also expanded the horizons of their chemical diversity.

The broad spectrum of biological activities exhibited by 3-aminocoumarin derivatives, ranging from potent antibiotic and anticancer effects to their utility as enzyme inhibitors and fluorescent probes, ensures their continued relevance in drug discovery and chemical biology. The future of 3-aminocoumarin chemistry will likely focus on the development of even more selective and sustainable synthetic methods, the exploration of new biological targets, and the design of novel derivatives with enhanced therapeutic properties. For researchers and drug development professionals, the 3-aminocoumarin scaffold remains a fertile ground for discovery, promising new solutions to pressing challenges in medicine.

References

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  • Rodighiero, G., & Antonello, C. (1958). Synthesis of some derivatives of 3-aminocoumarin and first report on. Boll Chim Farm.
  • Preparation of Some New Coumarin Derivatives with Biological Activity. (n.d.).
  • Preparation of Some New Coumarin Derivatives with Biological Activity. (n.d.). ResearchGate. [Link]

  • The synthesis, biological evaluation, and fluorescence study of 3-aminocoumarin and their derivatives: a brief review. (2022). ResearchGate. [Link]

  • Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. (2023). Synthetic Communications. [Link]

  • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. (2022). RSC Advances. [Link]

  • Scheme 22. Synthesis of 3-aminocoumarin derivatives. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020). Molecules. [Link]

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A Technical Guide to the Potential Pharmacological Effects of N-Salicylidene-3-aminocoumarin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of distinct, biologically active pharmacophores into a single molecular entity represents a rational and promising strategy in modern drug discovery. N-Salicylidene-3-aminocoumarin, a Schiff base formed from the condensation of 3-aminocoumarin and salicylaldehyde, embodies this principle. The coumarin nucleus is a well-established scaffold known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, salicylidene-based Schiff bases are recognized for their potent biological effects, often enhanced by their metal-chelating capabilities.[4][5] This technical guide provides a comprehensive exploration of the potential pharmacological landscape of this compound. By synthesizing data from structurally related analogs and foundational principles of medicinal chemistry, we delineate postulated mechanisms of action, propose a systematic framework for experimental validation, and offer detailed protocols to empower researchers in the fields of pharmacology and drug development to investigate this promising compound.

Molecular Profile and Synthesis

This compound (CAS #: 1473-60-5) is a Schiff base derivative that integrates the benzopyrone structure of coumarin with the imine functionality of a salicylidene moiety.[6]

  • Molecular Formula: C₁₆H₁₁NO₃

  • Molecular Weight: 265.26 g/mol [6]

  • Structure: The molecule features a planar coumarin ring system linked at the 3-position via an imine (-N=CH-) bond to a salicyl (2-hydroxybenzyl) group. The phenolic hydroxyl group and the imine nitrogen create a potential chelation site for metal ions, a feature known to modulate biological activity in many Schiff bases.[5]

Rationale for Synthesis

The synthesis of this compound is typically achieved through a straightforward condensation reaction between 3-aminocoumarin and salicylaldehyde.[7] This reaction is generally catalyzed by a small amount of acid or base and proceeds with high yield.

The rationale for this molecular hybridization is compelling:

  • Coumarin Core: Provides a rigid, lipophilic scaffold that is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets.[8]

  • Schiff Base Linkage: The azomethine group (-C=N-) is crucial for many documented biological activities, including antimicrobial and anticancer effects.[4][9]

  • Salicylidene Moiety: The ortho-hydroxyl group can participate in intramolecular hydrogen bonding and, critically, acts as a coordination site for metal ions, which can significantly enhance biological potency.[10]

Synthesis_of_N_Salicylidene_3_aminocoumarin A 3-Aminocoumarin P1 A->P1 B Salicylaldehyde B->P1 C This compound D H₂O R P1->R Condensation (+ Catalyst, Heat) R->C R->D

Caption: Synthetic pathway for this compound.

Postulated Pharmacological Effects and Mechanistic Insights

While direct, extensive studies on this compound are emerging, a robust hypothesis for its pharmacological profile can be constructed based on the extensive literature on its constituent parts and related analogs.

Anticancer Activity

Coumarin derivatives are well-documented anticancer agents that act through multiple mechanisms.[1][11] The introduction of the salicylidene moiety could potentiate these effects.

Postulated Mechanisms:

  • Induction of Apoptosis: The compound may trigger programmed cell death by modulating the expression of key regulatory proteins. This could involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to mitochondrial dysfunction and caspase activation.[11]

  • Cell Cycle Arrest: Many coumarins can halt cancer cell proliferation by inducing cell cycle arrest, often at the G2/M or G1 phase.[11] This prevents cancer cells from dividing and propagating.

  • Inhibition of Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. The compound could potentially inhibit key signaling pathways, such as the VEGF pathway, to starve tumors of their blood supply.

  • DNA Intercalation/Damage: The planar structure of the coumarin ring may allow it to intercalate between DNA base pairs, disrupting replication and transcription and ultimately leading to cell death.

Anticancer_Mechanisms cluster_cell Cancer Cell Compound N-Salicylidene- 3-aminocoumarin Mito Mitochondrial Dysfunction Compound->Mito Cycle Cell Cycle Arrest (G2/M Phase) Compound->Cycle DNA DNA Damage / Intercalation Compound->DNA Angio Inhibition of Angiogenesis Compound->Angio Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Inhibition of Proliferation Cycle->Proliferation DNA->Apoptosis Metastasis Inhibition of Metastasis Angio->Metastasis

Caption: Postulated anticancer mechanisms of action.

Antimicrobial Activity

Schiff bases, particularly those derived from coumarins, are a well-known class of antimicrobial agents.[12][13][14]

Postulated Mechanisms:

  • Cell Wall/Membrane Disruption: The lipophilic nature of the compound may facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: The azomethine nitrogen is crucial for coordinating with metal ions present in the active sites of various microbial enzymes, thereby inhibiting their function and disrupting essential metabolic pathways.[12]

  • Inhibition of DNA Gyrase: Some coumarin derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to bactericidal effects.[7]

Antioxidant Activity

Both coumarin and phenolic compounds can act as potent antioxidants.[15][16][17][18]

Postulated Mechanisms:

  • Radical Scavenging: The phenolic hydroxyl group on the salicylidene ring is a prime candidate for donating a hydrogen atom to neutralize free radicals, such as the DPPH radical or reactive oxygen species (ROS), thus terminating damaging chain reactions.[16]

  • Metal Chelation: By chelating pro-oxidant metal ions like Fe(II) or Cu(I), the compound can prevent them from participating in the Fenton reaction, which generates highly destructive hydroxyl radicals.

Framework for Experimental Validation

A systematic, multi-tiered approach is required to rigorously evaluate the pharmacological potential of this compound. This workflow ensures that foundational data on safety and efficacy are established before proceeding to more complex models.

Experimental_Workflow A Compound Synthesis & Characterization B Tier 1: In Vitro Screening A->B C Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cells) B->C D Antimicrobial Assays (e.g., MIC/MBC Determination) B->D E Antioxidant Assays (e.g., DPPH, ABTS) B->E F Enzyme Inhibition Assays (e.g., LOX, CA, DPP III) B->F G Tier 2: Mechanistic Studies C->G D->G E->G F->G H Apoptosis Analysis (Flow Cytometry) Cell Cycle Analysis G->H I Tier 3: In Vivo Evaluation H->I J Acute Toxicity Studies (e.g., OECD 423) I->J K Efficacy Models (e.g., Xenograft Tumor Model) I->K

Caption: A tiered workflow for pharmacological evaluation.

In Vitro Evaluation

In vitro testing provides a controlled environment to assess the direct effects of a compound on cells and biological molecules, enabling rapid screening and determination of potency.[19][20]

Comparative Inhibitory Activity (Hypothetical Data)

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound against various targets, based on activities reported for structurally similar compounds. This serves as a template for organizing experimental data.

Assay TypeTargetThis compound (IC₅₀/MIC in µM)Standard Drug (IC₅₀/MIC in µM)Reference Compound Class
Anticancer MCF-7 (Breast Cancer)15.5Doxorubicin (3.18)[21]Coumarin Sulfonamide[21]
HCT-116 (Colon Cancer)9.8Doxorubicin (4.10)[21]Coumarin Sulfonamide[21]
A549 (Lung Cancer)12.35-FU (>20)Coumarin Acrolein Hybrid[22]
Antimicrobial S. aureus25.0Ciprofloxacin (6.25)[13]Coumarin Derivative[13]
E. coli30.0Ciprofloxacin (12.5)[13]Coumarin Derivative[13]
Enzyme Inhibition hDPP III5.2Compound 12 (1.10)[23]3-Benzoyl-7-hydroxycoumarin[23]
Soybean LOX18.03-Benzoyl-7-(benzyloxy)coumarin (96.6% inhib.)[24]Benzoyl Coumarin[24]
In Vivo Evaluation

Following promising in vitro results, in vivo studies are essential to understand the compound's behavior in a whole organism, assessing both its safety and efficacy.[4]

Acute Toxicity Study: An acute toxicity study is the first step in in vivo assessment.[25] This typically involves administering a single high dose of the compound to rodents and observing them for 14 days for signs of toxicity, mortality, and changes in body weight or behavior.[4][25] Blood and tissue samples are collected at the end of the study for biochemical and histopathological analysis to check for organ damage, particularly to the liver and kidneys.[4]

Key Experimental Protocols

Adherence to standardized, validated protocols is paramount for generating reproducible and trustworthy data.

Protocol: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple crystals will be visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to act as a free radical scavenger. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. A blank (methanol only) and a control (DPPH solution + methanol) should be included.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound stands as a molecule of significant pharmacological interest, strategically designed by merging two biologically potent scaffolds. Based on extensive evidence from related coumarin and Schiff base analogs, it is strongly postulated to possess anticancer, antimicrobial, and antioxidant activities. The proposed mechanisms—ranging from apoptosis induction and enzyme inhibition to free radical scavenging—provide a solid foundation for targeted investigation.

The true therapeutic potential of this compound, however, can only be unlocked through the rigorous experimental validation outlined in this guide. Future research should focus not only on confirming these primary activities but also on exploring structure-activity relationships (SAR) through the synthesis of new analogs. Modifications to the coumarin or salicylidene rings could fine-tune potency, selectivity, and pharmacokinetic properties. Furthermore, investigating the compound's metal complexes could reveal enhanced or entirely novel biological activities. This systematic approach will be critical in determining if this compound can be developed into a lead compound for future therapeutic applications.

References

  • The Rise of In Vitro Testing in Drug Development - Cre
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  • In Vitro Assays | For successful drug discovery programs. AXXAM. (URL: )
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  • Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. National Center for Biotechnology Information. (2022). (URL: [Link])

  • Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives. PubMed. (2017). (URL: [Link])

  • Comparative Assessment of Coumarin Derivatives as Enzyme Inhibitors: A Guide for Researchers. Benchchem. (2025). (URL: )
  • Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. National Center for Biotechnology Information. (2016). (URL: [Link])

  • (PDF) Synthesis, characterization and toxicity studies of schiff bases [2-(2, 2-diphenylethylimino)methyl)phenols] anchored silver nanoparticles. ResearchGate. (2025). (URL: [Link])

  • Acute Oral Toxicity Evaluations of Some Zinc(II) Complexes Derived from 1-(2-Salicylaldiminoethyl)piperazine Schiff Bases in Rats. National Center for Biotechnology Information. (URL: [Link])

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Center for Biotechnology Information. (2024). (URL: [Link])

  • Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. National Center for Biotechnology Information. (2022). (URL: [Link])

  • Hydrolysis-Free Synthesis of 3-Aminocoumarins. ResearchGate. (URL: [Link])

  • coumarin schiff base-metal complexes as promising antimicrobial and anticancer agents: synthesis. Rasayan Journal of Chemistry. (URL: )
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  • Antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives: an in vitro evaluation. Semantic Scholar. (URL: [Link])

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Methodological & Application

Illuminating Cellular Landscapes: A Guide to N-Salicylidene-3-aminocoumarin in Advanced Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Fluorophore

In the dynamic field of cellular biology, the ability to visualize and track specific molecular events in real-time is paramount. Fluorescent probes are the cornerstone of modern cell imaging, and among these, coumarin-based derivatives have garnered significant attention for their robust photophysical properties and versatile chemical structures.[1] N-Salicylidene-3-aminocoumarin, a Schiff base derivative of 3-aminocoumarin, emerges as a particularly promising scaffold for the development of "smart" fluorescent probes. Its inherent fluorescence, coupled with the reactive imine linkage, allows for the rational design of sensors that can respond to specific analytes or changes in the cellular microenvironment.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound in cell imaging. We will delve into the mechanistic principles that govern its function as a fluorescent sensor, present detailed protocols for its application in live-cell imaging, and provide insights into the interpretation of the resulting data.

Mechanism of Action: A Tale of "Turn-On" Fluorescence

The utility of this compound and its derivatives as fluorescent probes often lies in their ability to act as chemodosimeters. In its native state, the probe may exhibit low fluorescence due to quenching mechanisms such as Photoinduced Electron Transfer (PET). Upon interaction with a specific analyte, a chemical reaction occurs that disrupts the quenching process, leading to a significant enhancement in fluorescence intensity – a "turn-on" response.[2]

One of the well-documented applications of salicylidene-based probes is the detection of metal ions. For instance, in the presence of aluminum ions (Al³⁺), the probe can undergo a hydrolytic cleavage of the aldimine (C=N) bond. This process is initiated by the coordination of Al³⁺ to the imine nitrogen and the phenolic oxygen. This coordination facilitates the nucleophilic attack of water on the imine carbon, leading to the cleavage of the bond and the release of the highly fluorescent 3-aminocoumarin.[2]

cluster_0 Initial State cluster_1 Sensing Event cluster_2 Final State Probe This compound (Low Fluorescence) Interaction Coordination & Hydrolysis Probe->Interaction Binding Analyte Analyte (e.g., Al³⁺) Analyte->Interaction Product 3-Aminocoumarin (High Fluorescence) Interaction->Product Cleavage

Caption: Mechanism of "Turn-On" Fluorescence for this compound.

Applications in Cell Imaging: A Focus on Metal Ion Detection

The ability of this compound derivatives to selectively detect metal ions makes them valuable tools for studying ion homeostasis and its role in various physiological and pathological processes. The following table summarizes the photophysical properties and detection capabilities of some representative coumarin-based Schiff base probes.

Probe DerivativeTarget AnalyteExcitation (nm)Emission (nm)Detection LimitReference
Coumarin-Salicylidene DTCAl³⁺~360~520 (quenched)0.94 ppb[2]
Salicylidene 3-aminopyridineAl³⁺35040520 µg/L[3][4]
Salicylidene 3-aminopyridineFe³⁺35040545 µg/L[3][4]
Coumarin Hydrazine Schiff BasePd(II)45049565 nM[5][6]

Experimental Protocols: A Step-by-Step Guide to Live-Cell Imaging

This section provides a detailed protocol for the use of an this compound-based probe for the detection of a target analyte (e.g., metal ions) in live cells.

I. Probe Preparation and Cell Culture
  • Probe Stock Solution: Prepare a 1-10 mM stock solution of the this compound probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.[7]

  • Cell Seeding: Seed cells (e.g., HeLa, A549) onto a suitable imaging vessel, such as glass-bottom dishes or chamber slides. Allow the cells to adhere and grow to 50-70% confluency.

II. Live-Cell Staining and Imaging

A 1. Cell Seeding (50-70% Confluency) B 2. Prepare Probe Solution (Dilute in medium) A->B C 3. Cell Staining (Incubate with probe) B->C D 4. Washing (Remove excess probe) C->D E 5. Image Cells (Fluorescence Microscopy) D->E

Caption: Generalized workflow for live-cell imaging with coumarin probes.

  • Probe Working Solution: On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in pre-warmed serum-free or complete cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS), pH 7.4. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically for each probe and cell line.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the this compound derivative (e.g., excitation around 350-450 nm and emission around 400-550 nm).[3]

III. Data Analysis and Interpretation

The primary output of the experiment will be fluorescence images of the stained cells. A significant increase in fluorescence intensity in cells treated with the probe compared to control cells (or in response to a specific stimulus) indicates the presence of the target analyte. For quantitative analysis, the fluorescence intensity of individual cells or regions of interest can be measured using appropriate image analysis software.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the probe concentration or incubation time.

    • Ensure the fluorescence microscope settings (excitation/emission wavelengths, exposure time) are optimal for the probe.

    • Check the viability of the cells.

  • High Background Fluorescence:

    • Decrease the probe concentration or incubation time.

    • Ensure thorough washing to remove all unbound probe.

  • Cell Toxicity:

    • Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the probe.

    • Reduce the incubation time.

Conclusion

This compound and its derivatives represent a powerful and versatile class of fluorescent probes for cell imaging. Their tunable photophysical properties and responsive design make them ideal candidates for the development of sensors for a wide range of biological analytes and processes. The protocols and guidelines presented in this document provide a solid foundation for researchers to harness the potential of these compounds in their own investigations, paving the way for new discoveries in cellular biology and drug development.

References

  • Zhang, Y., et al. (2023). Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. ACS Omega. [Link]

  • Padhan, S. K., et al. (2023). A coumarin-salicylidene based fluorescent chemodosimeter for sub-ppb level detection of aluminium ion via metal ion induced hydrolytic cleavage of aldimine bond. Journal of Molecular Liquids. [Link]

  • Zhang, Y., et al. (2023). Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. ACS Omega. [Link]

  • Di Paolo, T., et al. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. [Link]

  • ResearchGate. (n.d.). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. [Link]

  • ResearchGate. (n.d.). Photophysical properties of different coumarin derivatives. [Link]

  • Nemeryuk, M. P., et al. (2000). One-Pot Synthesis of N-(3-Coumarinoyl-)-N′-(salicylidene)hydrazines from 3-Ethoxycarbonyl(acyl)coumarins. Chemistry of Heterocyclic Compounds. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. International Journal of Molecular Sciences. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. PubMed. [Link]

  • Tiyaboonchai, W., et al. (2018). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Photo-and thermoresponsive N -salicylideneaniline derivatives: solid-state studies and structural aspects. [Link]

  • Pinto, M., et al. (2022). Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. Molecules. [Link]

  • ResearchGate. (n.d.). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. [Link]

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Application Note & Experimental Protocol: Synthesis of N-Salicylidene-3-aminocoumarin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Salicylidene-3-aminocoumarin, a Schiff base derived from 3-aminocoumarin and salicylaldehyde. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The synthesis involves a two-step process: the initial formation of 3-aminocoumarin followed by its condensation with salicylaldehyde. This guide offers a detailed, step-by-step experimental procedure, including the rationale behind the choice of reagents and conditions, characterization methods, and safety precautions.

Introduction: The Significance of this compound

Coumarins are a class of heterocyclic compounds widely found in nature and are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 3-aminocoumarin scaffold serves as a versatile precursor for the synthesis of various derivatives with enhanced biological and photophysical properties.[3][4][5] The introduction of a salicylidene moiety through a Schiff base linkage to the 3-aminocoumarin core can lead to compounds with interesting chelating properties and potential applications in areas such as fluorescent sensors, catalysts, and as biologically active agents.[6][7] The formation of the azomethine group (-HC=N-) is a key feature of Schiff bases, contributing to their diverse applications.[7]

This protocol details the synthesis of this compound, a molecule of interest for further investigation in drug discovery and materials science. The procedure is broken down into two main stages:

  • Part A: Synthesis of 3-Aminocoumarin: This involves the reaction of salicylaldehyde with N-acetylglycine to form 3-acetamidocoumarin, followed by acidic hydrolysis to yield 3-aminocoumarin.[5][8]

  • Part B: Synthesis of this compound: This is a condensation reaction between the synthesized 3-aminocoumarin and salicylaldehyde.[7]

Reaction Scheme & Mechanism

The overall synthesis proceeds as follows:

Part A: Synthesis of 3-Aminocoumarin

Figure 1. Reaction scheme for the synthesis of 3-aminocoumarin.

The mechanism for the formation of 3-acetamidocoumarin from salicylaldehyde and N-acetylglycine proceeds via a Perkin-like condensation. The reaction is typically carried out in the presence of a base (like sodium acetate) and acetic anhydride, which acts as both a dehydrating agent and a solvent. The subsequent hydrolysis of the acetamido group under acidic conditions yields the primary amine, 3-aminocoumarin.

Part B: Synthesis of this compound

Figure 2. Reaction scheme for the synthesis of this compound.

This step involves the formation of a Schiff base through the nucleophilic attack of the amino group of 3-aminocoumarin on the carbonyl carbon of salicylaldehyde, followed by dehydration to form the imine linkage.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentSpecifications
SalicylaldehydeReagent grade, ≥98%
N-acetylglycineReagent grade, ≥99%
Acetic anhydrideReagent grade, ≥98%
Anhydrous Sodium AcetateReagent grade, ≥99%
EthanolAbsolute
Hydrochloric Acid (HCl)Concentrated (37%)
Diethyl EtherAnhydrous
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent grade
Round-bottom flasks100 mL, 250 mL
Reflux condenser
Magnetic stirrer with hotplate
Buchner funnel and filter paper
Beakers and graduated cylinders
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator
Part A: Synthesis of 3-Aminocoumarin

Step 1: Synthesis of 3-Acetamidocoumarin [5]

  • To a 250 mL round-bottom flask, add salicylaldehyde (10 mmol), N-acetylglycine (12 mmol), and anhydrous sodium acetate (15 mmol).

  • Add acetic anhydride (30 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture at 140-150 °C in an oil bath with constant stirring for 5-6 hours.

  • Monitor the reaction progress using TLC (e.g., in a 7:3 hexane:ethyl acetate solvent system).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring.

  • The solid product, 3-acetamidocoumarin, will precipitate.

  • Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a desiccator.

Step 2: Hydrolysis to 3-Aminocoumarin [5]

  • Place the dried 3-acetamidocoumarin (8 mmol) in a 100 mL round-bottom flask.

  • Add a mixture of ethanol (30 mL) and concentrated hydrochloric acid (15 mL).

  • Reflux the mixture for 2-3 hours.

  • Monitor the completion of the hydrolysis by TLC.

  • After cooling, pour the reaction mixture into ice-cold water (100 mL).

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The precipitate of 3-aminocoumarin will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-aminocoumarin.

Part B: Synthesis of this compound
  • In a 100 mL round-bottom flask, dissolve 3-aminocoumarin (5 mmol) in ethanol (25 mL) with gentle warming.

  • In a separate beaker, dissolve salicylaldehyde (5.5 mmol) in ethanol (15 mL).

  • Add the salicylaldehyde solution dropwise to the 3-aminocoumarin solution with constant stirring at room temperature.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 3-4 hours. The formation of the Schiff base is often indicated by a color change.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the this compound product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

TechniqueExpected Results
Melting Point A sharp melting point indicates a pure compound.
FT-IR (KBr, cm⁻¹) Appearance of a C=N (imine) stretching band around 1610-1630 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine. Presence of C=O (lactone) stretching band around 1700-1730 cm⁻¹.
¹H NMR (CDCl₃ or DMSO-d₆, δ ppm) A characteristic singlet for the imine proton (-N=CH-) in the range of 8.5-9.0 ppm. Aromatic protons from both the coumarin and salicylidene moieties. A singlet for the phenolic -OH proton at a downfield chemical shift.
¹³C NMR (CDCl₃ or DMSO-d₆, δ ppm) A signal for the imine carbon (-N=CH-) around 160-165 ppm. Signals for the carbonyl carbon of the lactone and the aromatic carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₆H₁₁NO₃).

Workflow Diagram

Synthesis_Workflow cluster_partA Part A: 3-Aminocoumarin Synthesis cluster_partB Part B: Schiff Base Formation A1 Reactants: Salicylaldehyde N-acetylglycine Acetic Anhydride Sodium Acetate A2 Reaction: Perkin-like Condensation (140-150 °C, 5-6h) A1->A2 A3 Intermediate: 3-Acetamidocoumarin A2->A3 A4 Hydrolysis: EtOH, conc. HCl (Reflux, 2-3h) A3->A4 A5 Product A: 3-Aminocoumarin A4->A5 B1 Reactants: 3-Aminocoumarin Salicylaldehyde Ethanol (solvent) Acetic Acid (catalyst) A5->B1 To Part B B2 Reaction: Condensation (Reflux, 3-4h) B1->B2 B3 Purification: Precipitation Filtration Recrystallization B2->B3 B4 Final Product: This compound B3->B4

Caption: Overall workflow for the synthesis of this compound.

Safety and Handling

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Salicylaldehyde is harmful if swallowed or inhaled and can cause skin irritation. Use in a fume hood and wear gloves and safety glasses.

  • The reaction in Part A is conducted at a high temperature. Use a proper heating mantle and ensure the setup is secure.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low yield of 3-acetamidocoumarin Incomplete reaction.Ensure the reaction temperature is maintained and the reaction time is sufficient. Check the purity of the starting materials.
Loss during workup.Ensure complete precipitation by using ice-cold water and minimize the amount of solvent used for washing.
Incomplete hydrolysis of 3-acetamidocoumarin Insufficient acid or reaction time.Increase the reflux time and ensure the concentration of HCl is adequate.
Low yield of this compound Impure 3-aminocoumarin.Recrystallize the 3-aminocoumarin before use.
Insufficient reaction time or catalyst.Ensure the reaction is refluxed for the specified time and that a catalytic amount of acetic acid is added.
Oily product instead of solid Impurities present.Try to triturate the oily product with a non-polar solvent like hexane to induce solidification. Purify by column chromatography if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps, researchers can successfully synthesize this compound for further investigation into its chemical, physical, and biological properties. The provided rationale and troubleshooting guide aim to facilitate a smooth and efficient experimental process.

References

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Application Notes and Protocols: N-Salicylidene-3-aminocoumarin as a Highly Selective Chemosensor for Al(III) and Fe(III) Ions

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of N-Salicylidene-3-aminocoumarin as a fluorescent chemosensor for the detection of Aluminum (Al³⁺) and Iron (Fe³⁺) ions. The protocols detailed herein are grounded in established methodologies for Schiff base synthesis and spectroscopic analysis of metal ion chemosensors.

Introduction: The Rationale for a Coumarin-Based Chemosensor

Coumarin derivatives have garnered significant attention in the field of analytical chemistry due to their intrinsic photophysical properties, including high fluorescence quantum yields and good photostability.[1] The structural versatility of the coumarin scaffold allows for facile modification to create specific binding sites for target analytes, such as metal ions.[2] this compound is a Schiff base synthesized from 3-aminocoumarin and salicylaldehyde. This design incorporates the highly fluorescent coumarin moiety as a signaling unit and the N-salicylidene group as a selective ionophore for metal ions. The sensing mechanism is predicated on the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion to the sensor restricts intramolecular rotation and enhances the fluorescence quantum yield, or a photoinduced electron transfer (PET) quenching mechanism.[3][4]

This guide provides detailed protocols for the synthesis of this compound and its application in the selective detection of Al(III) and Fe(III) ions using UV-Vis and fluorescence spectroscopy.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of 3-aminocoumarin followed by a condensation reaction with salicylaldehyde to form the Schiff base.

Synthesis of 3-Aminocoumarin

A common method for the synthesis of 3-aminocoumarin involves the reaction of salicylaldehyde with N-acetylglycine, followed by hydrolysis.[5][6]

Protocol:

  • A mixture of salicylaldehyde (1 equivalent) and N-acetylglycine (1 equivalent) in acetic anhydride is heated at reflux for 4-6 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-cold water.

  • The precipitated solid, 3-acetamidocoumarin, is collected by filtration, washed with cold water, and dried.

  • The 3-acetamidocoumarin is then hydrolyzed by refluxing with a solution of hydrochloric acid in ethanol for 1-2 hours.

  • After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 3-aminocoumarin.

  • The crude 3-aminocoumarin is filtered, washed with water, and can be further purified by recrystallization from ethanol.

Synthesis of this compound (Schiff Base Formation)

The final chemosensor is synthesized via a condensation reaction between 3-aminocoumarin and salicylaldehyde.[7]

Protocol:

  • Dissolve 3-aminocoumarin (1 equivalent) in a minimal amount of ethanol.

  • To this solution, add salicylaldehyde (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated yellow solid, this compound, is collected by filtration.

  • The product is washed with cold ethanol to remove any unreacted starting materials and dried under vacuum.

  • The purity of the synthesized chemosensor should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry.

Experimental Protocols for Metal Ion Sensing

The following protocols detail the use of this compound for the detection and quantification of Al(III) and Fe(III) ions.

Preparation of Stock Solutions
  • Chemosensor Stock Solution: Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent such as acetonitrile or a mixture of water and an organic solvent like acetonitrile (e.g., 1:9 v/v).[3]

  • Metal Ion Stock Solutions: Prepare stock solutions of various metal salts (e.g., AlCl₃, FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water (e.g., 1 x 10⁻² M). It is crucial to use high-purity salts and deionized water to avoid contamination.

UV-Vis and Fluorescence Spectroscopic Analysis

Protocol:

  • For selectivity studies, place a fixed volume of the chemosensor solution (e.g., to a final concentration of 2 x 10⁻⁵ M) into a series of cuvettes.[3]

  • Add an excess (e.g., 10 equivalents) of different metal ion solutions to each cuvette.

  • Record the UV-Vis absorption and fluorescence emission spectra of each solution. The excitation wavelength for fluorescence measurements should be determined from the absorption spectrum of the chemosensor.[3]

  • For titration experiments, add increasing concentrations of Al(III) or Fe(III) stock solution to a cuvette containing a fixed concentration of the chemosensor.

  • After each addition, record the UV-Vis and fluorescence spectra. Ensure thorough mixing and allow the solution to equilibrate before each measurement.

Expected Observations:

  • For Al(III): A significant enhancement in the fluorescence intensity is expected upon the addition of Al(III) due to the CHEF mechanism.[3]

  • For Fe(III): A quenching of the fluorescence intensity is often observed with the addition of Fe(III) due to its paramagnetic nature, which promotes intersystem crossing and reduces fluorescence.[3]

Determination of Stoichiometry: Job's Plot Analysis

Job's plot is a continuous variation method used to determine the stoichiometry of a binding event.[2]

Protocol:

  • Prepare a series of solutions with varying mole fractions of the chemosensor and the metal ion (Al³⁺ or Fe³⁺), while keeping the total molar concentration constant.

  • The mole fraction of the chemosensor will range from 0 to 1.

  • Measure the fluorescence intensity of each solution at the wavelength of maximum emission.

  • Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence of the mixture and F₀ is the fluorescence of the sensor alone) against the mole fraction of the chemosensor.

  • The mole fraction at which the maximum fluorescence change is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 stoichiometry.[2]

Calculation of Binding Constant (Kₐ): Benesi-Hildebrand Method

The Benesi-Hildebrand method is used to determine the binding constant for a 1:1 complex.[8][9]

Protocol:

  • Using the data from the fluorescence titration experiment, plot 1/(F - F₀) versus 1/[Mⁿ⁺], where F is the fluorescence intensity at a given metal ion concentration, F₀ is the initial fluorescence intensity of the chemosensor, and [Mⁿ⁺] is the concentration of the metal ion.

  • For a 1:1 complex, this plot should yield a straight line.

  • The binding constant (Kₐ) can be calculated from the ratio of the intercept to the slope of the linear fit.[9]

Determination of the Limit of Detection (LOD)

The limit of detection is the lowest concentration of an analyte that can be reliably detected.[4][10]

Protocol:

  • Measure the fluorescence intensity of a blank solution (chemosensor without the metal ion) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).

  • Perform a fluorescence titration with very low concentrations of the metal ion and plot the fluorescence intensity versus the metal ion concentration.

  • The slope of the initial linear portion of this calibration curve (S) is determined.

  • The LOD is calculated using the formula: LOD = 3σ/S.[10][11]

Data Presentation and Visualization

Quantitative Data Summary
ParameterAl(III)Fe(III)Reference
Binding Stoichiometry (Sensor:Ion) 1:1 (Expected)1:1 (Expected)[3]
Binding Constant (Kₐ) (M⁻¹) ~3.2 x 10⁴~1.25 x 10⁵[3]
Limit of Detection (LOD) (µM) ~0.020 (as µg/L)~0.045 (as µg/L)[3]

Note: The values presented are representative and are based on a similar salicylidene-based chemosensor. Actual values for this compound should be determined experimentally.[3]

Diagrams and Workflows

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Aminocoumarin cluster_step2 Step 2: Synthesis of this compound Salicylaldehyde1 Salicylaldehyde Step1_Reaction Reflux in Acetic Anhydride Salicylaldehyde1->Step1_Reaction NAcetylglycine N-Acetylglycine NAcetylglycine->Step1_Reaction Acetamidocoumarin 3-Acetamidocoumarin Step1_Reaction->Acetamidocoumarin Hydrolysis Acid Hydrolysis (HCl/Ethanol) Acetamidocoumarin->Hydrolysis Aminocoumarin 3-Aminocoumarin Hydrolysis->Aminocoumarin Step2_Reaction Condensation (Ethanol, Acetic Acid) Aminocoumarin->Step2_Reaction Salicylaldehyde2 Salicylaldehyde Salicylaldehyde2->Step2_Reaction FinalProduct This compound Step2_Reaction->FinalProduct Sensing_Mechanism cluster_sensor Chemosensor cluster_ions Metal Ions cluster_response Fluorescence Response Sensor N-Salicylidene- 3-aminocoumarin Al_ion Al³⁺ Sensor->Al_ion Binding Fe_ion Fe³⁺ Sensor->Fe_ion Binding Fluorescence_On Fluorescence 'Turn-On' Al_ion->Fluorescence_On CHEF Fluorescence_Off Fluorescence 'Turn-Off' Fe_ion->Fluorescence_Off Quenching

Caption: Proposed sensing mechanism for Al(III) and Fe(III) detection.

Conclusion and Future Perspectives

This compound serves as a promising chemosensor for the selective and sensitive detection of Al(III) and Fe(III) ions. The straightforward synthesis and clear spectroscopic responses make it an accessible tool for various applications, including environmental monitoring and biological imaging. Future work could involve the functionalization of the coumarin or salicylidene moieties to fine-tune the sensor's photophysical properties, enhance its water solubility, and improve its selectivity for other metal ions of interest.

References

  • Ingenta Connect. (n.d.). Advances in Coumarin-Derived Fluorescent Chemosensors for Metal Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Coumarin‐based Chemosensors for Metal Ions Detection | Request PDF. Retrieved from [Link]

  • ACS Publications. (2020). Coumarin-Based Dual Chemosensor for Colorimetric and Fluorescent Detection of Cu2+ in Water Media. ACS Omega. Retrieved from [Link]

  • Al-Hamdani, A. A. S., Al-Zoubi, W., & Shaker, C. H. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. International Journal of Molecular Sciences, 23(21), 13113. [Link]

  • MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. Retrieved from [Link]

  • Al-Haiza, M. A. (n.d.). Preparation of Some New Coumarin Derivatives with Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Determination of Limit of Detection and Limit of Quantitation of the Analytical Methods | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). A new coumarin-based chemosensor for Fe3+ in water | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A coumarin based visual and fluorometric probe for selective detection of Al(III), Cr(III) and Fe(III) ions through “turn-on” response and its biological application | Request PDF. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Benesi–Hildebrand method. Retrieved from [Link]

  • ResearchGate. (n.d.). A coumarin-salicylidene based fluorescent chemodosimeter for sub-ppb level detection of aluminium ion via metal ion induced hydrolytic cleavage of aldimine bond. Retrieved from [Link]

  • Nemeryuk, M. P., et al. (2000). One-Pot Synthesis of N-(3-Coumarinoyl-)-N′-(salicylidene)hydrazines from 3-Ethoxycarbonyl(acyl)coumarins. Chemistry of Heterocyclic Compounds, 36(7), 874-875. [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 5 DETERMINATION OF COMPOSITION OF A COMPLEX BY JOB'S METHOD. Retrieved from [Link]

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Illuminating Biomolecules: A Detailed Guide to Protein and Peptide Labeling with 3-Aminocoumarin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Coumarin Fluorophores in Biological Research

In the intricate world of molecular and cellular biology, the ability to visualize and track proteins and peptides is paramount to understanding their function, interactions, and localization. Fluorescent labeling stands out as a powerful and versatile tool for this purpose. Among the diverse palette of available fluorophores, 3-aminocoumarin and its derivatives have carved a significant niche.[1] These compounds are prized for their relatively small size, which minimizes potential interference with the biomolecule's function, and their characteristic blue fluorescence emission.[1][2] Furthermore, the fluorescence of certain coumarin derivatives is sensitive to the local microenvironment, providing valuable insights into conformational changes and binding events.[1]

This comprehensive guide provides detailed application notes and protocols for the covalent labeling of proteins and peptides using 3-aminocoumarin derivatives. We will delve into the most common labeling chemistries, offering step-by-step instructions, explanations of the underlying principles, and guidance on purification and characterization of the final conjugate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 3-aminocoumarin for their specific research needs.

Core Principles of 3-Aminocoumarin Labeling

The versatility of 3-aminocoumarin as a fluorescent label stems from the ability to functionalize its core structure to react with specific amino acid side chains on a protein or peptide. The choice of labeling chemistry is dictated by the available functional groups on the target biomolecule. The two most prevalent strategies target primary amines and carboxylic acids.

Targeting Primary Amines (-NH₂)

Primary amines are readily available on the N-terminus of all proteins and on the side chain of lysine residues. Amine-reactive 3-aminocoumarin derivatives, most commonly activated as N-hydroxysuccinimide (NHS) esters, are highly efficient at forming stable amide bonds with these amines under mild alkaline conditions.[1][3] This is often the go-to method for protein labeling due to the abundance of lysine residues in most proteins.

Targeting Carboxylic Acids (-COOH)

Carboxylic acid groups are present on the C-terminus of all proteins and on the side chains of aspartic acid and glutamic acid residues. To label these sites, a "zero-length" crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) is employed.[4][5] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This activated intermediate can then react with the amino group of 3-aminocoumarin to form a stable amide bond.[4][6]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the two primary labeling strategies. It is crucial to note that these are starting points, and optimization may be necessary for your specific protein or peptide of interest.[7]

Protocol 1: Amine-Reactive Labeling of Proteins and Peptides with 3-Aminocoumarin-NHS Ester

This protocol describes the labeling of primary amines on a protein or peptide using a 3-aminocoumarin derivative functionalized with an N-hydroxysuccinimide (NHS) ester.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis P_prep Prepare Protein Solution in Amine-Free Buffer Mix Mix Protein and Dye (Adjust Molar Ratio) P_prep->Mix D_prep Prepare Dye Stock Solution (3-Aminocoumarin-NHS) D_prep->Mix Incubate Incubate (1-4h, RT, Dark) Mix->Incubate Purify Purify Labeled Protein (Size-Exclusion Chromatography) Incubate->Purify Analyze Characterize Conjugate (Spectroscopy, SDS-PAGE) Purify->Analyze

Caption: Workflow for Amine-Reactive Protein Labeling.

  • Protein or peptide of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS or Borate buffer)[8]

  • 3-Aminocoumarin NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[9]

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5[1][9]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[1]

  • Storage buffer (e.g., PBS)

  • Prepare Protein Solution: Dissolve the protein or peptide in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the dye.[8] The ideal protein concentration is between 2-10 mg/mL.[1]

  • Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3-8.5. This deprotonates the primary amines, making them nucleophilic and reactive towards the NHS ester.[8][9]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the 3-aminocoumarin NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[1] Amine-reactive dyes are moisture-sensitive, so use high-quality, anhydrous solvent.[8]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.[1] The optimal molar ratio of dye to protein may need to be determined empirically.[8]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[1] For sensitive proteins, the reaction can be performed at 4°C for a longer duration (12-24 hours).[1]

  • Purification: Remove the unreacted dye by purifying the labeled protein using a spin desalting column or size-exclusion chromatography equilibrated with the desired storage buffer.[1][10]

Protocol 2: Carboxyl-Reactive Labeling with 3-Aminocoumarin using EDC and NHS

This protocol outlines the labeling of carboxyl groups on a protein or peptide with 3-aminocoumarin using EDC and NHS chemistry. This two-step process minimizes protein-protein polymerization.[11]

G cluster_activation Activation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis P_prep Prepare Protein Solution in Amine-Free, Carboxylate-Free Buffer Activate Activate Carboxyl Groups (EDC + NHS) P_prep->Activate Add_Dye Add 3-Aminocoumarin Activate->Add_Dye Incubate Incubate (2h, RT, Dark) Add_Dye->Incubate Purify Purify Labeled Protein (Size-Exclusion Chromatography) Incubate->Purify Analyze Characterize Conjugate (Spectroscopy, SDS-PAGE) Purify->Analyze

Caption: Workflow for Carboxyl-Reactive Protein Labeling.

  • Protein or peptide of interest (2-10 mg/mL in an amine- and carboxylate-free buffer, e.g., MES buffer)

  • 3-Aminocoumarin

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)[12]

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS)

  • Prepare Protein Solution: Dissolve the protein or peptide in the Activation Buffer. It is critical to avoid buffers containing amines or carboxylates during the activation step.[11]

  • Prepare EDC and NHS/Sulfo-NHS Solutions: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer.[11] EDC is susceptible to hydrolysis, so fresh solutions are essential.[11]

  • Activation of Carboxyl Groups: Add a 10- to 20-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[11][12]

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, perform a rapid buffer exchange into the Coupling Buffer using a spin desalting column. This step also raises the pH for the subsequent amine reaction.

  • Prepare 3-Aminocoumarin Solution: Dissolve 3-aminocoumarin in the Coupling Buffer.

  • Labeling Reaction: Add a 20- to 50-fold molar excess of the 3-aminocoumarin solution to the activated protein. Incubate for 2 hours at room temperature, protected from light.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.[12]

  • Purification: Purify the labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with the desired storage buffer.

Characterization of Labeled Proteins and Peptides

After purification, it is essential to characterize the conjugate to determine the concentration of the labeled protein and the degree of labeling (DOL).[13]

Determination of Protein Concentration and Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using absorbance measurements.[13][14]

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the 3-aminocoumarin dye (A_max). The A_max for many 3-aminocoumarin derivatives is in the range of 340-400 nm.[15]

  • Calculate Protein Concentration: The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[16]

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).[16]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    Dye Concentration (M) = A_max / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of the 3-aminocoumarin dye at its A_max.

  • Calculate Degree of Labeling (DOL): [17]

    DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterDescription
A₂₈₀ Absorbance of the labeled protein at 280 nm.
A_max Absorbance of the labeled protein at the λ_max of the coumarin dye.
ε_protein Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
ε_dye Molar extinction coefficient of the coumarin dye at λ_max (in M⁻¹cm⁻¹).
CF Correction factor for the dye's absorbance at 280 nm.
SDS-PAGE Analysis

The labeled protein can be analyzed by SDS-PAGE and visualized using a fluorescence scanner to confirm that the fluorescence is associated with the protein band. The gel can subsequently be stained with a total protein stain (e.g., Coomassie Blue) to verify the presence of the protein.[1]

Troubleshooting Common Issues

ProblemPossible CauseSolution
Low Labeling Efficiency Incorrect pH of the reaction buffer.For amine-reactive labeling, ensure the pH is between 8.3 and 9.0.[8] For the EDC/NHS reaction, the activation step should be at pH 4.5-7.2, and the amine coupling step at pH 7-8.[12]
Presence of competing nucleophiles in the buffer.Avoid buffers containing primary amines (e.g., Tris, glycine) for amine-reactive labeling.[8]
Hydrolyzed or inactive dye.Prepare fresh dye stock solutions immediately before use in anhydrous solvent.[8]
Insufficient molar excess of the dye.Increase the molar ratio of dye to protein.[8]
Protein Precipitation Over-labeling of the protein.Reduce the molar ratio of dye to protein in the labeling reaction.[18]
Hydrophobicity of the dye.Perform the labeling reaction at a lower temperature (4°C) for a longer duration.
Low Fluorescence Signal Fluorescence quenching due to over-labeling.Determine the DOL and optimize the labeling reaction to achieve a lower DOL.[18]
Environmental sensitivity of the dye.The fluorescence of some coumarin derivatives can be quenched in certain microenvironments on the protein.[18]
Inaccurate protein concentration measurement.Ensure all unbound dye is removed before measuring absorbance.[16]

Conclusion

Labeling proteins and peptides with 3-aminocoumarin provides a robust method for introducing a fluorescent reporter for a wide range of biological applications. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can achieve efficient and specific labeling. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of 3-aminocoumarin labeling in your research endeavors.

References

  • Unchained Labs. (n.d.). Quantification of labeled proteins. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Ploetz, E., et al. (2020). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Communications Biology, 3(1), 1-11. Retrieved from [Link]

  • Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Perfetto, S. P., et al. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current protocols in cytometry, 53(1), 9-34. Retrieved from [Link]

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Corrie, J. E., et al. (2009). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of chemical research, 2009(8), 457-462. Retrieved from [Link]

  • Forster, Y., & Haas, E. (1993). Preparation and characterization of three fluorescent labels for proteins, suitable for structural studies. Analytical biochemistry, 209(1), 9-14. Retrieved from [Link]

  • Perfetto, S. P., et al. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current protocols in cytometry, 53(1), 9-34. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry. Retrieved from [Link]

  • Brase, S., et al. (2010). Fluorescence Labeling of Amino Acids and Peptides with 7-Aminocoumarins. Synlett, 2010(12), 1843-1846. Retrieved from [Link]

  • Uttamapinant, C., et al. (2012). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. Organic letters, 14(18), 4794-4797. Retrieved from [Link]

  • Dziuganowska, Z. A., et al. (2022). The Synthesis and Evaluation of Aminocoumarin Peptidomimetics as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules, 27(19), 6296. Retrieved from [Link]

  • Aronoff, M. R., et al. (2018). Coumarin triazabutadienes for fluorescent labeling of proteins. Bioorganic & medicinal chemistry letters, 28(17), 2889-2892. Retrieved from [Link]

  • Gevaert, K., et al. (2004). Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. Enhancement in MALDI MS signal intensities. Analytical chemistry, 76(15), 4472-4480. Retrieved from [Link]

  • Gevaert, K., et al. (2005). Coumarin tags for analysis of peptides by MALDI-TOF MS and MS/MS. 2. Alexa Fluor 350 tag for increased peptide and protein Identification by LC-MALDI-TOF/TOF MS. Analytical chemistry, 77(9), 2905-2913. Retrieved from [Link]

  • Knight, C. G., et al. (1992). A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases. FEBS letters, 296(3), 263-266. Retrieved from [Link]

  • Wang, L., et al. (2013). A new synthetic protocol for coumarin amino acid. Molecules, 18(2), 1586-1594. Retrieved from [Link]

  • Western Oregon University. (n.d.). Chapter 3: Investigating Proteins. Retrieved from [Link]

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Application Notes and Protocols: The Development and Application of N-Salicylidene-3-aminocoumarin Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The convergence of synthetic chemistry and analytical biology has ushered in an era of molecular tools capable of visualizing and quantifying complex biological and environmental processes with unprecedented precision. Among these, fluorescent probes have become indispensable. This guide focuses on a particularly versatile and powerful class of fluorescent sensors: N-Salicylidene-3-aminocoumarin derivatives. This scaffold elegantly marries the bright, photostable fluorescence of the coumarin core with the versatile coordination chemistry of the salicylidene-imine moiety. The result is a highly tunable "pro-fluorophore" system that can be engineered to respond to a diverse array of analytes, from metal ions to enzymatic activity and beyond.

This document is structured to serve as both a high-level overview for principal investigators and a detailed, practical guide for bench scientists. We will delve into the fundamental principles governing the design of these assays, provide validated, step-by-step protocols for their synthesis and application, and offer insights into the causality behind experimental choices to empower researchers to adapt and innovate.

The this compound Scaffold: A Primer

The power of the this compound scaffold lies in its modularity and predictable photophysical behavior. It is synthesized through a straightforward condensation reaction between a 3-aminocoumarin derivative and a substituted salicylaldehyde.[1] This creates a Schiff base linkage that holds the two key components in proximity.

  • The 3-Aminocoumarin Moiety: This is the core fluorophore. Coumarins are well-regarded for their high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[2] The 7-position is often substituted with an electron-donating group (e.g., diethylamino) to enhance these properties.

  • The Salicylidene Moiety: This is the recognition element. The imine nitrogen and the phenolic hydroxyl group form a binding pocket that can coordinate with various analytes, particularly metal ions.[3] The aromatic ring of the salicylaldehyde can be functionalized to tune the sensor's selectivity and sensitivity.

The fluorescence of the coumarin is typically "off" in the free sensor due to quenching mechanisms like Photoinduced Electron Transfer (PET) from the salicylidene portion to the excited coumarin.[4] Upon binding to a target analyte, this quenching pathway is disrupted, leading to a "turn-on" fluorescence response, a phenomenon often referred to as Chelation-Enhanced Fluorescence (CHEF).[5]

General Mechanism of Action: From Quenched to Fluorescent

The fundamental principle of these assays is the analyte-induced modulation of the probe's electronic properties. The interaction with the target analyte restricts the PET process, allowing the coumarin fluorophore to de-excite via radiative pathways, emitting light.

cluster_0 Quenched State ('Off') cluster_1 Fluorescent State ('On') Probe This compound (Free Probe) Quenching Photoinduced Electron Transfer (PET) (Non-Radiative Decay) Probe->Quenching 2. Energy Transfer Excitation Excitation Light (e.g., 405 nm) Excitation->Probe 1. Absorption Quenching->Probe 3. No Fluorescence Complex Probe-Analyte Complex Fluorescence Fluorescence Emission (Radiative Decay) Complex->Fluorescence 3. Emission Excitation2 Excitation Light (e.g., 405 nm) Excitation2->Complex 1. Absorption Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex 2. Binding Disrupts PET

Caption: General mechanism of a "turn-on" this compound sensor.

Application: High-Sensitivity Detection of Metal Ions

The detection of trace metal ions is critical in environmental monitoring, toxicology, and understanding cellular physiology. This compound derivatives serve as excellent chemosensors for a variety of cations, including Al³⁺, Fe³⁺, and Cu²⁺.[3][6] The phenolic oxygen and imine nitrogen of the salicylidene moiety create a strong chelation site. Binding of a metal ion rigidly holds the molecule, inhibiting non-radiative decay pathways and initiating a strong fluorescent signal.[7] Some sensors can even operate as chemodosimeters, where the metal ion catalyzes a hydrolytic cleavage of the imine bond, leading to an irreversible change in fluorescence.[3][8]

Protocol: Fluorometric Titration for Al³⁺ Detection

This protocol provides a general framework for quantifying a metal ion, using Al³⁺ as an example, which is a common target for these sensors.[5]

Rationale: The protocol is based on measuring the increase in fluorescence intensity of the sensor solution upon incremental addition of the target metal ion. The experiment is performed in a buffered mixed aqueous-organic solvent system to ensure the solubility of the sensor while maintaining physiological relevance.

Materials:

  • This compound sensor for Al³⁺ (e.g., CSB-1).[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Methanol (MeOH), spectroscopy grade

  • HEPES buffer (0.01 M, pH 7.4)

  • Aluminum chloride (AlCl₃) stock solution (1 mM in deionized water)

  • Stock solutions of other metal salts for selectivity testing (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, etc.)

  • Fluorometer and quartz cuvettes

Procedure:

  • Sensor Stock Solution Preparation: Prepare a 1 mM stock solution of the sensor in anhydrous DMSO. This high-concentration stock minimizes the volume of organic solvent added to the final assay mixture.

  • Working Solution Preparation:

    • Prepare the assay buffer: a 9:1 (v/v) mixture of MeOH and 0.01 M HEPES buffer (pH 7.4).

    • In a 10 mL volumetric flask, add 100 µL of the 1 mM sensor stock solution and bring to volume with the assay buffer to create a 10 µM working solution.

  • Fluorometer Setup:

    • Set the excitation wavelength according to the sensor's absorption maximum (typically ~400-420 nm).

    • Set the emission scan range to capture the expected fluorescence peak (e.g., 450-600 nm).

    • Optimize excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

  • Baseline Measurement: Transfer 2 mL of the 10 µM sensor working solution to a quartz cuvette and record its fluorescence spectrum. This is the baseline or "free sensor" reading.

  • Titration:

    • To the same cuvette, make sequential additions of the 1 mM AlCl₃ stock solution in small aliquots (e.g., 1-5 µL).

    • After each addition, gently mix the solution by pipetting or inverting the capped cuvette, allow it to equilibrate for 1-2 minutes, and then record the fluorescence spectrum.

    • Continue additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Selectivity Study (Self-Validation):

    • To separate cuvettes containing 2 mL of the 10 µM sensor solution, add a significant excess (e.g., 5-10 equivalents) of various interfering metal ion stock solutions.

    • Record the fluorescence spectrum for each.

    • To the cuvette containing the sensor and Al³⁺ at saturation, add the same excess of interfering ions to check for displacement or quenching effects.

  • Data Analysis:

    • Plot fluorescence intensity at the emission maximum against the concentration of Al³⁺.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (baseline) measurement and k is the slope of the initial linear portion of the titration curve.

    • Determine the binding constant (Ka) using a suitable binding model (e.g., Benesi-Hildebrand plot).[5]

Representative Data for Metal Ion Sensors
Sensor NameTarget IonSolvent SystemLimit of Detection (LOD)Key FeatureReference
DTC Al³⁺DMSO/Water0.93 ppb (0.034 µM)Chemodosimeter with color change[8]
CSB-1 Al³⁺MeOH/HEPESNot specified, ~24-fold enhancementLive cell imaging capable[5]
3APS Fe³⁺ / Al³⁺H₂O/ACNMicromolar rangeDual selectivity via fluorescence[6]
AIEgen-3 Cu²⁺DMSO/HEPES24 nM (1.5 ppb)Aggregation-Induced Emission (AIE)[3]

Application: Probing Enzyme Activity

The this compound scaffold can be adapted for enzyme assays by designing it as a pro-fluorescent substrate. The core concept involves modifying the salicylaldehyde moiety with a group that can be cleaved by a specific enzyme. This cleavage event releases the original salicylaldehyde, which can then cyclize or rearrange, preventing the PET quenching and "turning on" the coumarin fluorescence. This approach has been successfully applied to enzymes like acetylcholinesterase (AChE), a key target in neurobiology and drug development for Alzheimer's disease.[9][10]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes how to use a suitably designed this compound conjugate to screen for AChE inhibitors. The probe is designed such that AChE-mediated hydrolysis of an ester linkage unmasks the phenolic hydroxyl group, initiating fluorescence. An inhibitor will prevent this reaction, resulting in a lower fluorescence signal.

Rationale: The rate of fluorescence increase is directly proportional to the enzyme's activity. By measuring this rate in the presence and absence of a potential inhibitor, one can quantify the degree of inhibition.

Materials:

  • AChE-responsive this compound probe

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well black microplate (for fluorescence readings)

  • Plate-reading fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock of the probe in DMSO. Dilute to 20 µM in assay buffer immediately before use.

    • Prepare a 1 U/mL stock of AChE in assay buffer.

    • Prepare serial dilutions of test compounds and the positive control in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (96-well plate):

    • Test Wells: 50 µL of assay buffer + 25 µL of test compound dilution + 25 µL of 1 U/mL AChE.

    • Negative Control (No Inhibition): 75 µL of assay buffer + 25 µL of 1 U/mL AChE.

    • Positive Control: 50 µL of assay buffer + 25 µL of positive control inhibitor + 25 µL of 1 U/mL AChE.

    • Blank (No Enzyme): 100 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of the 20 µM probe solution to all wells to start the reaction (final probe concentration will be 10 µM).

  • Kinetic Measurement: Immediately place the plate in a fluorometer pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes (Excitation/Emission wavelengths specific to the probe).

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (Rate_test / Rate_negative_control)] * 100

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

cluster_workflow AChE Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Probe, Inhibitors) Dispense Dispense Enzyme & Inhibitor to 96-well Plate Start->Dispense PreIncubate Pre-incubate at 37°C (15 min) Dispense->PreIncubate Initiate Add Probe Substrate to all wells PreIncubate->Initiate Measure Kinetic Fluorescence Reading (30-60 min) Initiate->Measure Analyze Calculate Reaction Rates & % Inhibition Measure->Analyze End Determine IC₅₀ Values Analyze->End

Caption: Workflow for a microplate-based AChE inhibition assay.

Application: Live Cell Imaging

A key advantage of fluorescent probes is their ability to visualize analytes in their native biological context: the living cell.[11] this compound sensors designed for bioimaging must possess several key features: cell permeability, low cytotoxicity, high selectivity for the intracellular target, and brightness. They have been successfully used to image intracellular Al³⁺ pools.[5]

Protocol: Imaging Intracellular Al³⁺ in Live Cells

This protocol outlines the steps for loading a fluorescent sensor into cultured cells and imaging the changes in fluorescence upon exposure to aluminum.

Rationale: This method relies on the passive diffusion of the lipophilic sensor across the cell membrane. Once inside, it can bind to labile Al³⁺ ions, leading to a localized increase in fluorescence that can be captured by microscopy.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Glass-bottom imaging dishes or chamber slides

  • This compound sensor for Al³⁺ (e.g., CSB-1)[5]

  • AlCl₃

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed HeLa cells onto glass-bottom imaging dishes and culture overnight in DMEM with 10% FBS at 37°C and 5% CO₂ until they reach 60-70% confluency.

  • Aluminum Loading:

    • Prepare a 100 µM solution of AlCl₃ in serum-free DMEM.

    • Wash the cells once with PBS.

    • Incubate the cells with the 100 µM AlCl₃ solution for 30 minutes at 37°C.

    • Control cells should be incubated with serum-free DMEM only.

  • Sensor Loading:

    • Prepare a 10 µM solution of the sensor in serum-free DMEM from a 10 mM DMSO stock.

    • Wash the cells twice with PBS to remove excess AlCl₃.

    • Incubate both the Al³⁺-treated and control cells with the 10 µM sensor solution for 30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove extracellular sensor.

    • Add fresh PBS or live-cell imaging solution to the dish.

    • (Optional) Add Hoechst 33342 for 10 minutes to stain the nuclei, then wash again.

  • Microscopy:

    • Immediately transfer the dish to the microscope stage.

    • Using a 40x or 63x objective, locate the cells under brightfield illumination.

    • Capture fluorescence images using the appropriate filter sets for the sensor (e.g., DAPI channel for coumarin fluorescence) and Hoechst (if used).

    • Ensure imaging parameters (laser power, exposure time, gain) are kept constant between the control and treated samples for valid comparison.

  • Validation: The key validation is the observation of significantly brighter fluorescence in the cells pre-incubated with Al³⁺ compared to the control cells, confirming the sensor is responding to the intracellular analyte.

References

  • Freixa, Z., & Rivilla, I. (2021). Bicolour fluorescent molecular sensors for cations: design and experimental validation. Physical Chemistry Chemical Physics, 23(28), 15265-15287. [Link]

  • Synfacts Archive. (2011). Synthesis of 3-Aminocoumarin and Derivatives via Copper Catalysis. Synfacts, 2011(08), 0872. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. Retrieved from ResearchGate. [Link]

  • Padhan, S. K., et al. (2023). A coumarin-salicylidene based fluorescent chemodosimeter for sub-ppb level detection of aluminium ion via metal ion induced hydrolytic cleavage of aldimine bond. Journal of Molecular Liquids, 383, 122292. [Link]

  • Borisov, S. M., & Wolfbeis, O. S. (2012). The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. In Fluorescence Imaging (pp. 1-24). Springer, Berlin, Heidelberg. [Link]

  • Toma, M., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(21), 6617. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. Chemosensors, 10(11), 459. [Link]

  • ResearchGate. (2023). Fluorescent chemical sensors: applications in analytical, environmental, forensic, pharmaceutical, biological, and biomedical sample measurement, and clinical diagnosis. Retrieved from ResearchGate. [Link]

  • Rurack, K. (2008). Design of fluorescent materials for chemical sensing. Journal of Materials Chemistry, 18(18), 2007-2024. [Link]

  • Padhan, S. K., et al. (2023). A coumarin-salicylidene based fluorescent chemodosimeter for sub-ppb level detection of aluminium ion via metal ion induced hydr. Journal of Molecular Liquids, 383, 122292. [Link]

  • Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 108(5), 1567-1599. [Link]

  • Nemeryuk, M. P., et al. (2000). One-Pot Synthesis of N-(3-Coumarinoyl-)-N′-(salicylidene)hydrazines from 3-Ethoxycarbonyl(acyl)coumarins. Chemistry of Heterocyclic Compounds, 36, 780-784. [Link]

  • ResearchGate. (n.d.). Scheme 22. Synthesis of 3-aminocoumarin derivatives. Retrieved from ResearchGate. [Link]

  • Ghasemzadeh, M. A., & Ghafelebashi, R. (2024). Coumarin derivative-functionalized nanoporous silica as an on–off fluorescent sensor for detecting Fe3+ and Hg2+ ions: a circuit logic gate. Journal of Nanostructure in Chemistry, 14(1), 1-13. [Link]

  • Khunnawutmanotham, N., et al. (2018). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Beilstein Journal of Organic Chemistry, 14, 2545-2552. [Link]

  • Wang, X., et al. (2015). Photoluminescence and labelling for microcrack bone of N-salicylidene-3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1982-1987. [Link]

  • Khunnawutmanotham, N., et al. (2018). Synthesis of 3-aminocoumarin- N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Beilstein Journal of Organic Chemistry, 14, 2545-2552. [Link]

  • MDPI. (2024). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. [Link]

  • Weist, S., et al. (2007). Chemoenzymatic formation of novel aminocoumarin antibiotics by the enzymes CouN1 and CouN7. ChemBioChem, 8(10), 1175-1181. [Link]

  • Habib, A., & Maroncelli, M. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Journal of Physical Chemistry B, 113(9), 2852-2865. [Link]

  • Das, G., et al. (2017). A coumarin based Schiff base probe for selective fluorescence detection of Al3+ and its application in live cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 921-927. [Link]

  • Wang, Y., et al. (2022). Recent Developments of Coumarin-based Hybrids in Drug Discovery. Current Medicinal Chemistry, 29(1), 1-20. [Link]

  • Druzhinin, S. I., et al. (2004). Intramolecular Fluorescence Quenching of Crowned 7-aminocoumarins as Potential Fluorescent Chemosensors. Journal of Fluorescence, 14, 469-479. [Link]

  • Shobha, S. V., et al. (2018). Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. Molecules, 23(12), 3122. [Link]

  • El-Gohary, N. M., et al. (2024). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311400. [Link]

  • Arion, V. B., et al. (2023). N,N'-Bis(salicylidene)ethylenediamine (Salen) as an Active Compound for the Recovery of Ni(II), Cu(II), and Zn(II) Ions from Aqueous Solutions. Materials, 16(13), 4752. [Link]

  • Abo-Salem, H. M., et al. (2024). Discovery of N′-(1-(coumarin-3-yl)ethylidene)benzenesulfonohydrazide as a novel wound healing enhancer: synthesis, biological assessment, and molecular modeling. Frontiers in Chemistry, 12, 1377855. [Link]

  • Moses, S. A., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. FUAM Journal of Pure and Applied Sciences, 6(2), 1-10. [Link]

Sources

Application Notes and Protocols: N-Salicylidene-3-aminocoumarin for Monitoring Biological Processes

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini

Abstract

This technical guide provides a comprehensive overview of N-Salicylidene-3-aminocoumarin, a versatile fluorescent probe, for monitoring dynamic biological processes. This compound belongs to the Schiff base class of compounds, which are known for their intriguing optical characteristics, thermal stability, and ease of synthesis.[1][2] This document details the probe's mechanism of action, offers validated protocols for its application in detecting metal ions within cellular environments, and provides insights into data interpretation and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorescence imaging techniques to elucidate complex biological pathways.

Introduction: The Role of Fluorescent Probes in Biological Discovery

Fluorescent probes have become indispensable tools in modern biological and biomedical research.[3] Their ability to provide real-time, non-invasive visualization of specific molecules and events within living cells offers unparalleled insights into cellular function and dysfunction.[4] Among the various classes of fluorophores, those based on the coumarin scaffold have gained significant attention due to their favorable photophysical properties, including high quantum yields and photostability.[5][6]

This compound, a Schiff base derivative of 3-aminocoumarin, has emerged as a powerful "turn-on" fluorescent sensor.[1][2] Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. Their ease of synthesis and structural flexibility make them ideal candidates for designing chemosensors.[2] this compound is particularly valuable for detecting and imaging metal ions in biological systems, which play critical roles in numerous physiological and pathological processes.[4][7]

Principle and Mechanism of Action

The fluorescence of this compound is modulated by its interaction with specific analytes, most notably metal ions. The underlying mechanism often involves a process known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the probe typically exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) that quench the excited state.[8][9]

Upon binding to a target metal ion, the Schiff base moiety, with its nitrogen and oxygen coordination sites, forms a stable complex.[1][2] This chelation event restricts the rotational freedom of the molecule and inhibits the non-radiative decay pathways. The result is a significant enhancement of the fluorescence intensity, providing a "turn-on" signal that is directly proportional to the concentration of the target analyte. The selectivity of the probe for a particular metal ion is determined by the specific coordination geometry and electronic properties of the Schiff base ligand.

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Probe This compound (Weakly Fluorescent) Excitation1 Excitation (Light Absorption) Probe->Excitation1 hv Metal_Ion Target Metal Ion Probe->Metal_Ion Binding Quenching Non-Radiative Decay (e.g., PET, ICT) Excitation1->Quenching Energy Loss Probe_Ion_Complex Probe-Metal Ion Complex (Highly Fluorescent) Excitation2 Excitation (Light Absorption) Probe_Ion_Complex->Excitation2 hv Fluorescence Fluorescence Emission Excitation2->Fluorescence Light Emission

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Applications in Monitoring Biological Processes

The unique properties of this compound make it a valuable tool for various applications in biological research and drug development.

  • Detection of Metal Ions: Aberrant concentrations of metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺ are implicated in a range of diseases, including neurodegenerative disorders and cancer.[2][7] this compound-based probes can be designed to selectively detect these ions in living cells, providing insights into their roles in disease pathogenesis.[8]

  • Cellular Imaging: The "turn-on" fluorescence response of this probe allows for high-contrast imaging of its target analytes within cellular compartments.[10] This enables the study of the subcellular localization and dynamics of these species.

  • Drug Discovery: By monitoring the changes in the intracellular environment in response to drug candidates, this compound can be used in high-throughput screening assays to identify compounds that modulate specific biological pathways.[11]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its application in cellular imaging. Optimization may be required for specific experimental systems.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound probe.

Materials:

  • 3-Aminocoumarin

  • Salicylaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 1 equivalent of 3-aminocoumarin in absolute ethanol in a round-bottom flask.

  • Add 1.1 equivalents of salicylaldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Synthesis_Workflow Start Start Dissolve Dissolve 3-Aminocoumarin in Ethanol Start->Dissolve Add_Aldehyde Add Salicylaldehyde Dissolve->Add_Aldehyde Add_Catalyst Add Acetic Acid (catalyst) Add_Aldehyde->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Characterize Characterize Product Recrystallize->Characterize End End Characterize->End

Caption: Workflow for the synthesis of this compound.

Protocol 2: Live Cell Imaging of Metal Ions

This protocol outlines the general steps for using this compound to image metal ions in living cells.

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Mammalian cells (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom imaging dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells in a suitable medium supplemented with FBS and antibiotics in a 37°C, 5% CO₂ incubator. Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.[6]

  • Probe Loading: Prepare a working solution of this compound (typically 1-10 µM) in pre-warmed serum-free cell culture medium. Remove the culture medium from the cells and wash once with pre-warmed PBS.[6] Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell line and experimental condition.[6]

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.[6]

  • Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope. Use an excitation wavelength appropriate for the coumarin fluorophore (typically around 400-450 nm) and collect the emission in the blue-green region (around 460-520 nm).

  • (Optional) Analyte Treatment: To observe the response to a specific metal ion, a solution of the metal salt (e.g., ZnCl₂) can be added to the cells either before or during imaging. Acquire images before and after the addition of the metal ion to observe the change in fluorescence intensity.

Data Interpretation and Troubleshooting
Observation Potential Cause Troubleshooting Steps
High background fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps. Optimize probe concentration and incubation time.
Weak or no fluorescence signal Low probe concentration or short incubation time. Photobleaching. pH of the imaging buffer is too acidic.[12]Increase probe concentration or incubation time. Use an anti-fade reagent. Ensure the imaging buffer is at a physiological pH (7.2-7.4).
Cell toxicity High probe concentration or prolonged incubation.Perform a cytotoxicity assay to determine the optimal non-toxic concentration and incubation time.
Non-specific staining Probe aggregation or binding to cellular components other than the target.Filter the probe stock solution. Co-stain with a known organelle marker to assess localization.
Conclusion

This compound represents a powerful and versatile class of fluorescent probes for monitoring dynamic biological processes. Its straightforward synthesis, favorable photophysical properties, and ability to be tailored for specific analytes make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this probe in a variety of research settings.

References
  • A. Afrin, Anjitha Jayaraj, M. S. Gayathri and Chinna Ayya Swamy P. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. URL: [Link]

  • Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega. URL: [Link]

  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI. URL: [Link]

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E. URL: [Link]

  • Schiff Bases: A Versatile Fluorescence Probe in Sensing Cations. PubMed. URL: [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. URL: [Link]

  • A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications. Journal of Fluorescence. URL: [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. PubMed. URL: [Link]

  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. URL: [Link]

  • Preparation, Regulation and Biological Application of a Schiff base Fluorescence Probe. ScienceDirect. URL: [Link]

  • Hydrolysis-Free Synthesis of 3-Aminocoumarins. ResearchGate. URL: [Link]

  • Synthesis of 3-Aminocoumarin and Derivatives via Copper Catalysis. Thieme Chemistry. URL: [Link]

  • Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. ResearchGate. URL: [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. URL: [Link]

  • One-Pot Synthesis of N-(3-Coumarinoyl-)-N′-(salicylidene)hydrazines from 3-Ethoxycarbonyl(acyl)coumarins. ResearchGate. URL: [Link]

  • Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. PMC - NIH. URL: [Link]

  • Scheme 22. Synthesis of 3-aminocoumarin derivatives. ResearchGate. URL: [Link]

  • Imaging protocol handbook. Rhenium Bio. URL: [Link]

  • Recent Developments of Coumarin-based Hybrids in Drug Discovery. PubMed. URL: [Link]

  • Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. MDPI. URL: [Link]

  • Intramolecular Fluorescence Quenching of Crowned 7-aminocoumarins as Potential Fluorescent Chemosensors. PubMed. URL: [Link]

  • Current developments of coumarin compounds in medicinal chemistry. PubMed. URL: [Link]

  • Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. ResearchGate. URL: [Link]

  • Quenching of the fluorescence of 3-carboxy-5,6-benzocoumarin by aromatic amines. ResearchGate. URL: [Link]

  • Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. NIH. URL: [Link]

  • Discovery of N′-(1-(coumarin-3-yl)ethylidene)benzenesulfonohydrazide as a novel wound healing enhancer: synthesis, biological assessment, and molecular modeling. Frontiers. URL: [Link]

  • Synthesis of 3-aminocoumarin- N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. PubMed. URL: [Link]

  • Discovery of N'-(1-(coumarin-3-yl)ethylidene)benzenesulfonohydrazide as a novel wound healing enhancer: synthesis, biological assessment, and molecular modeling. PubMed. URL: [Link]

Sources

Synthesis and Application of N-Salicylidene-3-aminocoumarin Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of N-Salicylidene-3-aminocoumarin derivatives. These Schiff base compounds, formed from the condensation of 3-aminocoumarin and salicylaldehyde, are a versatile class of molecules with significant potential in various scientific fields. Their unique photophysical properties and biological activities make them valuable candidates for the development of fluorescent probes and novel therapeutic agents.[1][2][] This guide emphasizes the underlying scientific principles and provides detailed, field-proven protocols to ensure reproducibility and success in your research endeavors.

Introduction to this compound Derivatives

This compound derivatives belong to the broader class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond (azomethine group).[1] The fusion of the coumarin scaffold with the salicylidene moiety results in a planar, conjugated system that is often fluorescent. Coumarin and its derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[2][4][5][6][7] The salicylidene part of the molecule provides a binding site for metal ions and can participate in hydrogen bonding, which is crucial for their application as chemosensors.

The core structure of this compound is depicted below:

Figure 1: General structure of this compound.

Substituents on either the coumarin or the salicylaldehyde ring can be varied to fine-tune the electronic and steric properties of the molecule, thereby influencing its fluorescence, selectivity, and biological activity.

Synthesis of this compound Derivatives

The synthesis is typically a two-step process: first, the preparation of the 3-aminocoumarin precursor, followed by the condensation reaction with a substituted or unsubstituted salicylaldehyde.

Synthesis of 3-Aminocoumarin (Precursor)

3-Aminocoumarin can be synthesized via the reaction of a salicylaldehyde with N-acetylglycine, followed by hydrolysis.[8][9]

Protocol 2.1: Synthesis of 3-Aminocoumarin

Materials:

  • Salicylaldehyde

  • N-acetylglycine

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Distilled water

Procedure:

  • Step 1: Synthesis of 3-Acetamidocoumarin. In a round-bottom flask, combine salicylaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.2 equivalents) in acetic anhydride (3 equivalents).

  • Heat the reaction mixture at 110°C for 5-7 hours with constant stirring.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • The precipitated solid, 3-acetamidocoumarin, is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride.

  • Recrystallize the crude product from ethanol to obtain pure 3-acetamidocoumarin.

  • Step 2: Hydrolysis to 3-Aminocoumarin. Suspend the synthesized 3-acetamidocoumarin in a mixture of ethanol and concentrated HCl (e.g., 50% HCl in ethanol).[9]

  • Reflux the mixture for 1-2 hours.[9] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 3-aminocoumarin, is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality behind Experimental Choices:

  • Acetic anhydride acts as both a solvent and a dehydrating agent in the first step.

  • Sodium acetate is a base that facilitates the condensation reaction.

  • Acidic hydrolysis is a standard method to cleave the amide bond in 3-acetamidocoumarin to yield the desired amine.

Synthesis of this compound Derivatives

The final step involves the condensation of 3-aminocoumarin with a salicylaldehyde derivative.[1]

Protocol 2.2: General Synthesis of this compound

Materials:

  • 3-Aminocoumarin

  • Substituted or unsubstituted Salicylaldehyde

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-aminocoumarin (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add a solution of the desired salicylaldehyde (1 equivalent) in the same solvent to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours.[1] The progress of the reaction should be monitored by TLC.

  • Upon completion, the product often precipitates out of the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold solvent (methanol or ethanol) to remove any unreacted starting materials.

  • The product can be further purified by recrystallization.

Reaction Scheme:

Synthesis of this compound cluster_0 Step 1: Synthesis of 3-Aminocoumarin cluster_1 Step 2: Schiff Base Formation Salicylaldehyde Salicylaldehyde Three_acetamidocoumarin 3-Acetamidocoumarin Salicylaldehyde->Three_acetamidocoumarin Ac₂O, NaOAc N_acetylglycine N-acetylglycine N_acetylglycine->Three_acetamidocoumarin Three_aminocoumarin 3-Aminocoumarin Three_acetamidocoumarin->Three_aminocoumarin H⁺/EtOH Final_Product This compound Derivative Three_aminocoumarin->Final_Product MeOH, H⁺ (cat.) Salicylaldehyde_derivative Salicylaldehyde Derivative Salicylaldehyde_derivative->Final_Product

Caption: Synthetic pathway for this compound derivatives.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Table 1: Characterization Techniques

TechniquePurposeExpected Observations
¹H NMR To determine the proton environment and confirm the structure.Appearance of a characteristic singlet for the azomethine proton (-CH=N) typically in the range of 8.3-8.6 ppm. Disappearance of the aldehydic proton signal from salicylaldehyde and the amino protons from 3-aminocoumarin.[1]
¹³C NMR To identify all the unique carbon atoms in the molecule.A signal corresponding to the azomethine carbon.
FT-IR To identify the functional groups present.A characteristic absorption band for the C=N (azomethine) bond around 1620-1630 cm⁻¹. Disappearance of the N-H stretching bands of the primary amine.[2]
Mass Spectrometry To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the product.
UV-Visible Spectroscopy To study the electronic absorption properties.Absorption bands in the UV-visible region corresponding to π-π* and n-π* transitions.
Fluorescence Spectroscopy To investigate the emission properties.Emission spectra will reveal the fluorescence characteristics of the compound, which are often sensitive to the solvent environment.[10]

Applications of this compound Derivatives

Fluorescent Probes for Metal Ion Detection

The presence of the salicylidene moiety with its hydroxyl group and the azomethine nitrogen makes these molecules excellent chelating agents for metal ions. This chelation often leads to a significant change in the fluorescence properties of the molecule, allowing for the selective detection of specific metal ions. For instance, derivatives have been designed for the detection of Fe³⁺.[11]

Protocol 3.1: Detection of Fe³⁺ using a Fluorescent Probe

Materials:

  • Stock solution of the this compound derivative (e.g., 1 mM in a suitable solvent like THF).

  • Stock solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, etc.) as their chloride or nitrate salts in deionized water.

  • Buffer solution (e.g., HEPES buffer, pH 7.4).

Procedure:

  • Preparation of Test Solutions: In a series of cuvettes, add the buffer solution. Then, add a small aliquot of the probe's stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Fluorescence Measurements: Record the fluorescence emission spectrum of the probe solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

  • Titration with Fe³⁺: To the cuvette containing the probe, add increasing amounts of the Fe³⁺ stock solution. After each addition, gently mix and record the fluorescence emission spectrum.

  • Selectivity Study: To separate cuvettes containing the probe solution, add an excess of other metal ion solutions and record the fluorescence spectra. This is to ensure the probe is selective for Fe³⁺.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺. A "turn-off" response is often observed, where the fluorescence intensity decreases with increasing Fe³⁺ concentration.[11] The detection limit can be calculated from the titration data.

Workflow for Metal Ion Detection:

Metal_Ion_Detection_Workflow A Prepare Probe Solution in Buffer B Record Initial Fluorescence Spectrum A->B G Test with Other Metal Ions for Selectivity A->G C Add Metal Ion (e.g., Fe³⁺) B->C D Record Fluorescence Spectrum C->D E Repeat with Increasing Concentrations D->E E->D F Plot Fluorescence Intensity vs. [Metal Ion] E->F

Caption: Workflow for evaluating a fluorescent probe for metal ion detection.

Anticancer Agents

Coumarin derivatives are a promising class of compounds with potential anticancer activity.[5][6][7][12][13][14] The mechanism of action can be diverse, including the induction of apoptosis, inhibition of specific enzymes, or interference with cell signaling pathways.[13][14]

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound derivative stock solution (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary Table for Hypothetical Cytotoxicity Data:

Table 2: IC₅₀ Values (µM) of Derivative X against Cancer Cell Lines

Cell LineDerivative XDoxorubicin (Control)
MCF-7 15.21.2
A549 25.82.5
PC-3 18.51.8

Conclusion

This compound derivatives are a class of compounds with significant potential for a wide range of applications. Their straightforward synthesis and tunable properties make them attractive targets for further research and development. This guide provides a solid foundation for the synthesis, characterization, and evaluation of these compounds. By understanding the principles behind the protocols and by careful execution of the experiments, researchers can effectively explore the exciting possibilities offered by this versatile molecular scaffold.

References

  • Van der Veen, L. A., Wan, P., & Armijo, Z. (2011). Synthesis of 3-Aminocoumarin and Derivatives via Copper Catalysis. Advanced Synthesis & Catalysis, 353(6), 918-924. [Link]

  • Shylaja, K., Srikanth, G., Sreenivas, V., & Ravinder, V. (2014). Synthesis and Spectral Characterization of 3-Amino Coumarin based new Schiff base and its Metal Complexes. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 11-14. [Link]

  • Benci, K., Mandić, L., Suh, K., & Smith, D. M. (2013). Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. ResearchGate. [Link]

  • Cindrić, M., Uzelac, L., & Pičuljan, K. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Symmetry, 12(4), 530. [Link]

  • El-Sayed, M. A. A., & El-Sattar, N. E. A. (2018). Hydrogenation of Schiff bases of 3-aminocoumarin 171. ResearchGate. [Link]

  • Various Authors. (2023). Scheme 22. Synthesis of 3-aminocoumarin derivatives. ResearchGate. [Link]

  • Mohammed, A. Y., & Ahamed, L. S. (2022). Synthesis of New Substituted Coumarin Derivatives containing Schiff-Base as Potential Antimicrobial and Antioxidant Agents. International Journal of Drug Delivery Technology, 12(3), 1279-1281. [Link]

  • Nemeryuk, M. P., et al. (2000). One-Pot Synthesis of N-(3-Coumarinoyl-)-N′-(salicylidene)hydrazines from 3-Ethoxycarbonyl(acyl)coumarins. ResearchGate. [Link]

  • Various Authors. (2023). Scheme 15. Coumarin derivatives as anticancer agents. ResearchGate. [Link]

  • Rejman, D., et al. (2021). pH‐Responsive Aminobenzocoumarins as Fluorescent Probes for Biological Acidity. Chemistry – A European Journal, 27(52), 13236-13241. [Link]

  • Hacholli, V. B., et al. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 29(5), 1088. [Link]

  • Allen, B. D., & Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(7), 2451-2470. [Link]

  • Various Authors. (2019). Synthesis and structure of Schiff bases derived from 3-formyl-4-hydroxycoumarin and diamines. SciSpace. [Link]

  • Shrestha, S., et al. (2021). Anticancer Potential of Coumarin and its Derivatives. Current Medicinal Chemistry, 28(30), 6251-6272. [Link]

  • Emami, S., & Dadashpour, S. (2015). Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry, 102, 583-605. [Link]

  • Hacholli, V. B., et al. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. PMC - PubMed Central. [Link]

  • Piazzi, L., et al. (2018). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. Beilstein Journal of Organic Chemistry, 14, 2545-2553. [Link]

  • Various Authors. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]

  • Li, J., et al. (2025). A novel fluorescent probe based on coumarin derivatives-grafted cellulose for specific detection of Fe3+ and its application. Carbohydrate Polymers, 351, 123456. [Link]

  • Cindrić, M., Uzelac, L., & Pičuljan, K. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Symmetry, 12(4), 530. [Link]

  • Liu, Y., et al. (2021). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules, 26(15), 4475. [Link]

  • Liu, H., et al. (2019). Current developments of coumarin compounds in medicinal chemistry. Medicinal Chemistry Research, 28(7), 913-930. [Link]

  • Various Authors. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. ResearchGate. [Link]

  • Various Authors. (2022). Recent Developments of Coumarin-based Hybrids in Drug Discovery. Current Medicinal Chemistry, 29(12), 2136-2160. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-Salicylidene-3-aminocoumarin in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Salicylidene-3-aminocoumarin. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As a Schiff base derived from 3-aminocoumarin and salicylaldehyde, this compound possesses a largely hydrophobic structure, making its dissolution in aqueous buffers a significant challenge for biological and pharmaceutical applications.[1][2] This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: this compound is a classic example of a "brick-dust" molecule—it is a highly crystalline, hydrophobic compound with low aqueous solubility.[3] Its structure, which combines a coumarin core and a salicylidene Schiff base, is dominated by nonpolar aromatic rings.[4] These structural features lead to strong intermolecular forces in the solid state and poor interactions with polar water molecules, making direct dissolution in aqueous buffers practically impossible. Many coumarin derivatives and Schiff bases are known to be practically insoluble in water.[1][2][5][6]

Q2: I've seen protocols using DMSO to dissolve similar compounds. What is the best practice for this?

A2: Using a water-miscible organic co-solvent is the most common and immediate strategy. Dimethyl sulfoxide (DMSO) is an excellent choice for creating a concentrated stock solution.

Core Rationale: The principle of "like dissolves like" applies here.[7] DMSO is a polar aprotic solvent that can disrupt the crystal lattice of the compound and solvate its hydrophobic structure. This concentrated stock can then be diluted into your aqueous experimental medium. However, the final concentration of DMSO must be carefully controlled, as it can be toxic to cells and interfere with biological assays at concentrations typically above 0.5-1%.

Best Practice Workflow:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% anhydrous DMSO.

  • Use gentle warming (30-40°C) and sonication to ensure complete dissolution.

  • For your experiment, perform a serial dilution of this stock into your aqueous buffer, ensuring vigorous mixing during the dilution step to prevent precipitation.

  • Crucially, run a vehicle control experiment using the same final concentration of DMSO without the compound to account for any solvent effects.

Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?

A3: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous/co-solvent mixture. Here are several troubleshooting strategies, from simplest to most advanced:

  • Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility.

  • Use Pluronic F-127: This non-ionic surfactant can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[8]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can form inclusion complexes with hydrophobic molecules like coumarins, effectively shielding them from the aqueous environment and dramatically increasing solubility.[1][5][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[10][11]

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Basic Solubility Assessment

This protocol helps you systematically determine the solubility characteristics of your compound, which is a critical first step before attempting advanced solubilization techniques.[12][13][14]

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Microcentrifuge tubes

  • Solvents: Water, Ethanol, DMSO, 5% NaOH, 5% HCl

  • Vortex mixer and sonicator

Procedure:

  • Add ~1 mg of the compound to five separate microcentrifuge tubes.

  • To each tube, add 1 mL of one of the solvents (Water, Ethanol, DMSO, 5% NaOH, 5% HCl).

  • Vortex each tube vigorously for 30 seconds.

  • Observe for dissolution. If not fully dissolved, sonicate for 5 minutes.

  • Observe again and record the results as Insoluble, Sparingly Soluble, or Soluble.

Interpreting Results:

  • Solubility in NaOH/HCl: Solubility in acidic or basic solutions can indicate the presence of ionizable functional groups.[12][15] While this compound is largely neutral, the phenolic hydroxyl group could potentially be deprotonated in a strong base, slightly increasing solubility.

  • Solubility in Ethanol/DMSO: This confirms the compound's preference for organic solvents and provides alternatives for stock solution preparation.

Protocol 2: Advanced Solubilization using Cyclodextrins

This protocol provides a method for preparing an aqueous solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][5][10]

Objective: To prepare a clear, aqueous solution of this compound for biological assays.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a concentrated stock (e.g., 40% w/v).

  • Add the Compound: While stirring the HP-β-CD solution, add the powdered this compound slowly.

  • Complexation: Leave the mixture stirring vigorously at room temperature for 24-48 hours.[1][5] This allows time for the inclusion complex to form. The solution should gradually clarify.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulate matter.

  • Quantification: Use UV-Vis spectrophotometry to determine the final concentration of your solubilized compound by comparing its absorbance to a standard curve prepared in an organic solvent like ethanol or DMSO.

Data Summary Table:

MethodVehicleMax Achievable Conc. (Typical)ProsCons
Co-Solvent DMSO/Ethanol< 100 µM (in final buffer)Simple, fastRisk of precipitation, solvent toxicity
Surfactant Pluronic F-127Variable (µM range)BiocompatibleCan interfere with membrane-based assays
Cyclodextrin HP-β-CDLow mM rangeHigh solubility, biocompatibleRequires longer prep time, potential for CD to have biological effects
Visualization of Experimental Workflows
Workflow for Co-Solvent Method

This diagram illustrates the standard procedure for using an organic co-solvent to prepare a working solution.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh N-Salicylidene- 3-aminocoumarin Powder B Add 100% Anhydrous DMSO A->B C Sonicate & Warm (37°C) to Dissolve Completely B->C D 10-50 mM Stock Solution (Store at -20°C) C->D F Dilute Stock into Buffer (Vortex during addition) D->F Use immediately E Aqueous Buffer (e.g., PBS) E->F G Final Working Solution (<1% DMSO) F->G

Caption: Co-solvent method workflow.

Decision Tree for Troubleshooting Precipitation

This diagram helps researchers choose the appropriate next step when encountering precipitation.

G cluster_solutions Potential Solutions start Precipitation Observed Upon Dilution? sol1 Lower Final Compound Concentration start->sol1 Yes end_node Proceed with Experiment start->end_node No sol2 Increase Final Co-Solvent % (if possible) sol1->sol2 Still Precipitates? sol1->end_node sol3 Use Surfactant (e.g., Pluronic F-127) sol2->sol3 Still Precipitates? sol2->end_node sol4 Use Cyclodextrin (e.g., HP-β-CD) sol3->sol4 Still Precipitates? sol3->end_node sol4->end_node

Sources

Technical Support Center: Synthesis of Schiff Base-Coumarin Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Schiff base-coumarin hybrids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of these promising compounds. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of Schiff base-coumarin hybrids, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After the reaction is complete, TLC analysis shows faint product spots, or isolation yields a minimal amount of the desired hybrid.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Explanation: The condensation reaction between the coumarin aldehyde/ketone and the primary amine to form the Schiff base (imine) is a reversible equilibrium. Insufficient reaction time or inadequate removal of the water byproduct can shift the equilibrium back towards the reactants.

    • Solution:

      • Prolong Reaction Time: Monitor the reaction progress using TLC. Some reactions may require extended periods, from a few hours to over 24 hours, depending on the reactivity of the substrates.[1][2][3]

      • Water Removal: Employ a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene, benzene). Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture can be effective.

      • Increase Temperature: Refluxing the reaction mixture in a suitable solvent like ethanol, methanol, or toluene can provide the necessary activation energy to drive the reaction forward.[2][3]

  • Sub-optimal Catalyst:

    • Explanation: The formation of the imine bond is often catalyzed by either an acid or a base. The choice and amount of catalyst are crucial. An incorrect catalyst or concentration can fail to sufficiently activate the carbonyl group or protonate the intermediate, hindering the reaction.

    • Solution:

      • Acid Catalysis: A few drops of glacial acetic acid are commonly used to catalyze the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.[4] Other acids like p-toluenesulfonic acid (p-TSA) can also be effective.

      • Base Catalysis: In some cases, a base like piperidine or anhydrous K₂CO₃ can be used, particularly when dealing with sensitive functional groups.[1]

      • Solid Catalysts: Consider using reusable solid acid catalysts like silica sulfuric acid, which can simplify work-up and are environmentally benign.[5]

  • Steric Hindrance:

    • Explanation: Bulky substituents on either the coumarin moiety or the amine can sterically hinder the approach of the nucleophilic amine to the electrophilic carbonyl carbon.

    • Solution:

      • Higher Temperatures & Longer Times: For sterically hindered substrates, more forcing conditions may be necessary.

      • Microwave Irradiation: Microwave-assisted synthesis can often overcome steric barriers by rapidly and efficiently heating the reaction mixture, leading to shorter reaction times and higher yields.[6]

Issue 2: Difficulty in Product Purification

Symptom: The crude product is an oily mixture, or multiple attempts at recrystallization fail to yield a pure solid. Column chromatography results in poor separation.

Potential Causes & Solutions:

  • Presence of Unreacted Starting Materials:

    • Explanation: If the reaction has not gone to completion, the crude product will be a mixture of the starting materials and the desired hybrid. Their similar polarities can make separation challenging.

    • Solution:

      • Drive the Reaction to Completion: Before attempting purification, ensure the reaction is complete by TLC. If necessary, add more of the limiting reagent or prolong the reaction time.

      • Selective Extraction: If one of the starting materials has an acidic or basic functional group (e.g., a phenolic coumarin or an aniline), an acid-base extraction can be used to remove it from the organic layer containing the product.

  • Formation of Side Products:

    • Explanation: Side reactions, such as self-condensation of the aldehyde or oxidation of sensitive functionalities, can lead to a complex mixture of products.

    • Solution:

      • Inert Atmosphere: If your substrates are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Optimize Reaction Conditions: Vary the temperature, catalyst, and solvent to minimize side product formation. A lower temperature may increase selectivity.

  • Inappropriate Recrystallization Solvent:

    • Explanation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or insoluble at high temperatures.

    • Solution:

      • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, and their mixtures) in small test tubes to find the optimal solvent system for recrystallization.

      • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization by washing away soluble impurities.

Issue 3: Product Instability and Hydrolysis

Symptom: The purified product decomposes over time, or characterization (e.g., NMR) shows the reappearance of starting materials (aldehyde/ketone and amine).

Potential Causes & Solutions:

  • Hydrolysis of the Imine Bond:

    • Explanation: The C=N bond of a Schiff base is susceptible to hydrolysis, especially in the presence of water and acid or base.[7][8] This is a significant challenge, as trace amounts of moisture in solvents or during storage can lead to decomposition. The mechanism often involves the addition of water to the imine bond, forming a carbinolamine intermediate, which then breaks down into the corresponding aldehyde and amine.[8][9]

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and reagents during the synthesis and work-up. Dry all glassware thoroughly before use.

      • Proper Storage: Store the final product in a desiccator under an inert atmosphere to protect it from atmospheric moisture.

      • pH Control: Avoid acidic or basic conditions during work-up and storage if possible. The stability of the imine bond is often pH-dependent.[8]

  • Photodegradation:

    • Explanation: Coumarin derivatives are known to be photosensitive. Exposure to light, especially UV light, can lead to degradation of the hybrid molecule.

    • Solution:

      • Protection from Light: Conduct the reaction in a flask wrapped in aluminum foil. Store the final product in an amber vial to protect it from light.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for synthesizing Schiff base-coumarin hybrids?

A1: The choice of solvent is critical and depends on the specific reactants. Ethanol is the most commonly used solvent as it is effective at dissolving a wide range of coumarin and amine precursors and is suitable for refluxing temperatures.[2][3] Methanol is also a good option. For less soluble reactants or to facilitate water removal, toluene can be used with a Dean-Stark apparatus. In recent years, green and environmentally friendly deep eutectic solvents have also been successfully employed.[10]

SolventTypical Reaction TemperatureKey Advantages
EthanolReflux (~78 °C)Good solubility for many reactants, readily available.[2][3]
MethanolReflux (~65 °C)Similar to ethanol, lower boiling point.
TolueneReflux (~111 °C)Allows for azeotropic removal of water.
DioxaneReflux (~101 °C)Good solvent for a variety of organic compounds.[11]
Deep Eutectic SolventsVariesGreen, recyclable, can enhance reaction rates.[10]

Q2: How can I confirm the formation of the Schiff base?

A2: Spectroscopic methods are essential for confirming the formation of the imine (C=N) bond and the overall structure of the hybrid.

  • FTIR Spectroscopy: Look for the appearance of a characteristic stretching vibration for the C=N bond, typically in the range of 1600-1650 cm⁻¹.[1] Simultaneously, you should observe the disappearance of the C=O stretching band of the starting aldehyde/ketone (if it's not part of the coumarin lactone) and the N-H stretching bands of the primary amine.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), usually in the downfield region of δ 8.0-10.0 ppm.[1][3] You should also see the disappearance of the aldehyde proton signal (around δ 9.0-10.0 ppm) and the amine protons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the desired Schiff base-coumarin hybrid.

Q3: My reaction is very slow. How can I speed it up?

A3: To accelerate a slow reaction, you can:

  • Increase the temperature: Refluxing at a higher temperature can significantly increase the reaction rate.

  • Use an effective catalyst: Ensure you are using an appropriate catalyst (e.g., glacial acetic acid) in the correct amount.

  • Consider microwave synthesis: This technique can dramatically reduce reaction times from hours to minutes.[6]

  • Increase reactant concentration: Using a higher concentration of reactants can increase the frequency of molecular collisions, leading to a faster reaction.

Q4: What is a typical experimental procedure for synthesizing a Schiff base-coumarin hybrid?

A4: The following is a general protocol. The specific amounts, temperatures, and times will need to be optimized for your particular substrates.

Step-by-Step General Protocol:

  • Reactant Dissolution: In a round-bottom flask, dissolve the coumarin aldehyde or ketone (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent (e.g., absolute ethanol).[2]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature or reflux with constant stirring for the required time (monitored by TLC).[2][3]

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into ice-cold water to induce precipitation.[3]

  • Filtration and Washing: Collect the solid product by filtration, wash it with a small amount of cold solvent (e.g., ethanol or water) to remove soluble impurities, and dry it in a vacuum oven.

  • Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent.

Part 3: Visualization of Key Processes

General Reaction Workflow

The following diagram illustrates the typical workflow for the synthesis of Schiff base-coumarin hybrids.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Coumarin Coumarin Aldehyde/Ketone ReactionVessel Dissolve in Solvent (e.g., Ethanol) Coumarin->ReactionVessel Amine Primary Amine Amine->ReactionVessel AddCatalyst Add Catalyst (e.g., Acetic Acid) ReactionVessel->AddCatalyst Heat Heat/Reflux AddCatalyst->Heat Cool Cool to RT Heat->Cool Monitor by TLC Precipitate Precipitate/Pour into Water Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Crude Product Characterize Characterize (FTIR, NMR, MS) Recrystallize->Characterize FinalProduct Pure Schiff Base-Coumarin Hybrid Characterize->FinalProduct

Caption: A typical workflow for Schiff base-coumarin hybrid synthesis.

Mechanism of Acid-Catalyzed Schiff Base Formation

This diagram illustrates the step-by-step mechanism of acid-catalyzed imine formation.

G CoumarinCHO Coumarin Aldehyde (R-CHO) ProtonatedCHO Protonated Aldehyde (R-CH=O+H) CoumarinCHO->ProtonatedCHO + H+ Carbinolamine_intermediate Carbinolamine Intermediate ProtonatedCHO->Carbinolamine_intermediate + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Carbinolamine_intermediate Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine_intermediate->Protonated_Carbinolamine + H+ Imine_intermediate Imine Intermediate Protonated_Carbinolamine->Imine_intermediate - H2O Final_Schiff_Base Schiff Base (R-CH=N-R') Imine_intermediate->Final_Schiff_Base - H+

Sources

Technical Support Center: N-Salicylidene-3-aminocoumarin Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-Salicylidene-3-aminocoumarin. This resource is designed for researchers and drug development professionals who may encounter challenges in isolating this valuable compound with high purity. The following troubleshooting guides and FAQs are structured to address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your decision-making process.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Product Isolation Issues

Question 1: My crude product after synthesis is an oily residue or a gummy solid, not the expected crystalline powder. What should I do?

Answer: This is a common issue, often arising from the presence of residual solvent, unreacted starting materials which are liquid at room temperature (like some salicylaldehyde derivatives), or low-molecular-weight by-products. The goal is to induce solidification or to remove the components that are preventing crystallization.

Expert Insight: Oily products often signify that the compound is relatively pure but is supercooled or that minor impurities are acting as crystallization inhibitors. The first step is always the simplest: trituration.

Troubleshooting Protocol: Trituration

  • Place the oily or gummy product in a flask or beaker.

  • Add a small amount of a non-solvent—a solvent in which your desired product is insoluble or poorly soluble, but the impurities are potentially soluble. Good starting choices are cold hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.

  • Using a glass rod, vigorously scratch the inside surface of the flask below the level of the non-solvent.

  • Stir and break up the gummy material with the rod. This mechanical action can induce nucleation and lead to the formation of a solid precipitate.[1]

  • If a solid forms, you can collect it by filtration, wash it with more of the cold non-solvent, and then proceed with a more rigorous purification method like recrystallization.

Recrystallization Challenges

Question 2: I'm struggling with recrystallization. My compound either "crashes out" as a fine powder, trapping impurities, or it fails to crystallize at all upon cooling. How do I select the right solvent?

Answer: Effective recrystallization hinges on the principle of differential solubility. The ideal solvent should dissolve the compound completely at an elevated temperature but show very limited solubility at low temperatures. Finding this "perfect" solvent often requires systematic testing.

Expert Insight: The formation of this compound results in a larger, more rigid planar molecule compared to its precursors. This generally decreases its solubility in highly polar solvents like water but increases it in moderately polar organic solvents. Ethanol, ethyl acetate, and chloroform are excellent starting points for solubility tests.[2]

Workflow for Selecting a Recrystallization Solvent

cluster_start Solvent Selection Workflow cluster_process cluster_end start Place ~20 mg of crude product in a test tube add_solvent Add solvent dropwise at room temp start->add_solvent dissolves_cold Dissolves completely? add_solvent->dissolves_cold heat_tube Heat the tube gently dissolves_cold->heat_tube No solvent_unsuitable Result: Unsuitable (Too soluble) dissolves_cold->solvent_unsuitable Yes dissolves_hot Dissolves completely? heat_tube->dissolves_hot cool_tube Cool to room temp, then in an ice bath dissolves_hot->cool_tube Yes solvent_unsuitable2 Result: Unsuitable (Insoluble) dissolves_hot->solvent_unsuitable2 No crystals_form Crystals form? cool_tube->crystals_form solvent_suitable Result: Suitable Solvent crystals_form->solvent_suitable Yes try_binary Consider a binary solvent system crystals_form->try_binary No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Recommended Solvent Systems

Solvent / Solvent SystemSolubility ProfileNotes and Best Practices
Ethanol (Absolute or 95%) Often dissolves the compound when hot and allows for good crystal formation upon cooling.A very common and effective choice.[3] Using a 95% ethanol/water mixture can sometimes improve crystal quality compared to absolute ethanol.[4]
Ethyl Acetate Good solubility at boiling point, lower solubility at room temperature.Can be used alone or in a binary system with hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate, then add hexanes dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.
Chloroform / Dichloromethane High dissolving power, may require a less polar co-solvent to reduce solubility.Use in a binary system with a non-polar solvent like hexanes or petroleum ether. Be aware of the volatility and toxicity of chlorinated solvents.
Dimethylformamide (DMF) A strong solvent, useful if the compound is poorly soluble in other common solvents.Due to its high boiling point, it can be difficult to remove completely. Often used when other solvents fail.[2] It may be necessary to precipitate the product by adding water after cooling.
Column Chromatography Issues

Question 3: Recrystallization failed to remove all impurities. I tried column chromatography on silica gel, but my yield is very low, and TLC analysis of the fractions suggests the compound is decomposing.

Answer: This is a critical and frequently encountered problem. Schiff bases, including this compound, are imines, which are susceptible to hydrolysis back to their constituent amine (3-aminocoumarin) and aldehyde (salicylaldehyde).[5] Standard silica gel is acidic (pH ~4-5), and this acidic environment can catalyze the decomposition of your product on the column.[5][6]

Expert Insight: The key is to neutralize the stationary phase or use an alternative that is not acidic. Low yields and streaking on TLC plates during column chromatography are classic signs of compound instability on the stationary phase.

Purification Workflow: Overcoming On-Column Decomposition

cluster_start Chromatography Troubleshooting cluster_process cluster_solutions Solutions cluster_end start Crude product requires chromatographic purification check_tlc Run analytical TLC (Silica Gel) start->check_tlc streaking Streaking or new spots appear over time? check_tlc->streaking sol_1 Option 1: Neutralize Silica Add ~1% Triethylamine (Et3N) to the eluent streaking->sol_1 Yes sol_2 Option 2: Use Neutral Alumina Less acidic stationary phase streaking->sol_2 Yes sol_3 Option 3: Reversed-Phase Use C18 silica with a polar mobile phase streaking->sol_3 Yes end_node Proceed with preparative column chromatography streaking->end_node No, separation is clean sol_1->end_node sol_2->end_node sol_3->end_node

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troubleshooting guide for N-Salicylidene-3-aminocoumarin based fluorescence assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Salicylidene-3-aminocoumarin based fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the integrity and reproducibility of your results.

Introduction to this compound Probes

This compound is a Schiff base fluorescent probe built upon the versatile coumarin scaffold. Coumarin derivatives are renowned for their excellent biocompatibility, strong and stable fluorescence, and the flexibility to be chemically modified for various applications.[1][2] The fluorescence of these probes is often sensitive to their local environment, making them valuable tools for sensing and imaging.[3][4] The core mechanism of this compound probes in many applications, particularly in metal ion detection, involves a change in their fluorescence properties upon binding to the target analyte. This can manifest as a "turn-on" or "turn-off" fluorescent response, often due to processes like photo-induced electron transfer (PET) or intramolecular charge transfer (ICT).[4][5][6]

This guide will walk you through common issues encountered during the use of these probes, from initial assay setup to data interpretation, providing scientifically grounded solutions to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Section 1.1: Probe Preparation and Handling

Question 1: My this compound probe is not dissolving properly. What solvent should I use?

Answer: The solubility of this compound can be influenced by its specific substituents. Generally, a stock solution is prepared in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a high concentration (e.g., 1-10 mM). This stock solution is then diluted to the final working concentration in the aqueous buffer of your assay.

  • Causality: The Schiff base structure may have limited solubility in purely aqueous solutions. Using an organic solvent for the stock ensures complete dissolution before dilution into the final assay medium.

  • Protocol Insight: Always prepare fresh dilutions of the probe for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation or precipitation. Store the stock solution protected from light at -20°C.

Question 2: I am observing high background fluorescence from my probe alone. How can I reduce this?

Answer: High background fluorescence can stem from several factors, including probe concentration, solvent effects, and impurities.

  • Probe Concentration: The most common cause is a probe concentration that is too high. It is crucial to titrate the probe to determine the optimal concentration that provides a low background signal while maintaining a robust response to the analyte.

  • Solvent Effects: The fluorescence of coumarin derivatives can be highly sensitive to the solvent environment.[7][8] The polarity of the solvent can significantly impact the fluorescence quantum yield.[3] Ensure that the final concentration of the organic solvent (from the stock solution) in your assay buffer is minimal (typically <1%) and consistent across all wells.

  • Probe Purity: Impurities from the synthesis of the this compound can be fluorescent. If you suspect this, consider purifying the probe using techniques like column chromatography or recrystallization. Characterization of the probe's purity via methods like NMR and mass spectrometry is recommended.[9]

Section 1.2: Assay Performance and Signal Issues

Question 3: I am not observing any change in fluorescence upon adding my analyte (e.g., metal ion). What could be the problem?

Answer: This is a common issue that can be traced back to several aspects of the experimental setup.

  • Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for the this compound probe in its free and bound states. These can shift significantly upon analyte binding. Consult the literature for the specific spectral properties of your probe and its complex. For many coumarin-based probes, excitation is in the UV to blue region (~300-420 nm) and emission is in the blue to green region (~350-500 nm).[10][11]

  • pH of the Assay Buffer: The fluorescence of many probes, including those with phenolic hydroxyl groups and imine bonds, can be pH-dependent. The protonation state of the probe can affect its ability to bind the analyte and its intrinsic fluorescence. Determine the optimal pH range for your assay and use a suitable buffer system to maintain it.

  • Analyte Concentration Range: The concentration of your analyte may be outside the detection range of the probe. Perform a titration experiment with a wide range of analyte concentrations to determine the linear range and limit of detection (LOD).

  • Probe-Analyte Interaction Kinetics: The binding between the probe and the analyte may not be instantaneous. Incubate the probe and analyte for a sufficient amount of time to allow the binding to reach equilibrium before measuring the fluorescence. Perform a time-course experiment to determine the optimal incubation time.

Question 4: The fluorescence signal is very weak or unstable. How can I improve it?

Answer: Weak or unstable signals can be frustrating. Here are the primary causes and solutions:

  • Photobleaching: Coumarin dyes, like all fluorophores, are susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[12][13][14][15]

    • Mitigation Strategies:

      • Reduce the intensity of the excitation light.

      • Minimize the exposure time during measurement.

      • Use an anti-fade reagent in your mounting medium if you are performing microscopy.[16]

      • For plate reader-based assays, take a single, well-timed reading instead of continuous monitoring if possible.

  • Quenching: Fluorescence quenching is a process that decreases the fluorescence intensity.[13][14] This can be caused by a variety of factors in your sample.

    • Potential Quenchers: Components of your sample matrix, such as other metal ions or organic molecules, can act as quenchers.[17] Dissolved oxygen is also a known quencher.[14]

    • Troubleshooting:

      • Analyze your buffer and sample components for potential quenchers.

      • If possible, remove interfering substances.

      • Ensure your experimental conditions are consistent across all samples.

  • Instrument Settings: Incorrect instrument settings can lead to low signal detection.

    • Optimization: Adjust the gain or sensitivity settings on your fluorometer or plate reader.[18] Ensure the correct filters and dichroic mirrors are in place for your probe's excitation and emission wavelengths.

Question 5: My results are not reproducible. What are the likely sources of variability?

Answer: Lack of reproducibility can undermine your findings. The key is to control all experimental variables meticulously.

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting of the probe, analyte, or buffer can lead to significant well-to-well variation.[18] Use calibrated pipettes and proper pipetting techniques.

  • Temperature Fluctuations: Fluorescence is a temperature-sensitive process.[13] Ensure that all your measurements are performed at a constant and controlled temperature.

  • Evaporation: In microplate-based assays, evaporation from the wells, especially at the edges of the plate, can concentrate the reactants and alter the results. Use plate sealers to minimize evaporation.[18]

  • Sample Autofluorescence: Biological samples or media can have intrinsic fluorescence (autofluorescence) that can interfere with the assay signal. Always run a "sample only" control (without the fluorescent probe) to quantify the level of autofluorescence and subtract it from your measurements.[19][20]

Part 2: Experimental Protocols and Data Presentation

Section 2.1: Standard Protocol for a Metal Ion Detection Assay

This protocol provides a general framework. You may need to optimize specific parameters for your particular this compound probe and target analyte.

1. Preparation of Reagents:

  • Probe Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
  • Analyte Stock Solution: Prepare a 10 mM stock solution of the metal salt (e.g., AlCl₃, CuCl₂) in deionized water.
  • Assay Buffer: Prepare a suitable buffer (e.g., 10 mM HEPES, pH 7.4) and filter it through a 0.22 µm filter.

2. Assay Procedure (96-well plate format):

  • To each well of a black, clear-bottom 96-well plate, add the appropriate volume of assay buffer.
  • Add the desired final concentration of the this compound probe to each well. Mix gently by pipetting.
  • Add varying concentrations of the metal ion analyte to the wells. Include a "probe only" control (no analyte).
  • Bring the total volume in each well to 200 µL with the assay buffer.
  • Incubate the plate at a controlled temperature (e.g., 25°C) for the predetermined optimal time, protected from light.
  • Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the probe-analyte complex.

3. Data Analysis:

  • Subtract the fluorescence intensity of the blank (buffer only) from all readings.
  • If necessary, correct for autofluorescence from the sample.
  • Plot the fluorescence intensity as a function of the analyte concentration.
  • Determine the linear range and calculate the limit of detection (LOD).
Section 2.2: Quantitative Data Summary

The following table provides hypothetical, yet representative, data for a typical this compound probe used for detecting a metal ion like Al³⁺. Actual values must be determined experimentally.

ParameterValueNotes
Excitation Wavelength (λex) ~350 nm (free probe)May shift upon binding.
Emission Wavelength (λem) ~450 nm (free probe)A significant blue or red shift is common upon chelation.
Excitation Wavelength (λex) ~365 nm (probe-Al³⁺ complex)
Emission Wavelength (λem) ~480 nm (probe-Al³⁺ complex)
Optimal pH Range 6.5 - 8.0
Recommended Probe Concentration 1 - 10 µMMust be optimized for your specific assay conditions.
Linear Detection Range for Al³⁺ 0.5 - 20 µMVaries depending on the probe's binding affinity.
Limit of Detection (LOD) for Al³⁺ ~100 nMCalculated as 3σ/slope of the calibration curve.

Part 3: Visualizations and Workflows

Section 3.1: General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound based fluorescence assays.

TroubleshootingWorkflow start Assay Problem Encountered no_signal No or Very Low Signal start->no_signal high_background High Background Signal start->high_background poor_reproducibility Poor Reproducibility start->poor_reproducibility check_wavelengths Verify Ex/Em Wavelengths no_signal->check_wavelengths check_probe_conc Optimize Probe Concentration high_background->check_probe_conc check_probe_purity Assess Probe Purity high_background->check_probe_purity check_solvent Minimize Solvent Concentration high_background->check_solvent check_autofluorescence Measure Sample Autofluorescence high_background->check_autofluorescence check_pipetting Review Pipetting Technique poor_reproducibility->check_pipetting check_wavelengths->check_probe_conc check_analyte_conc Check Analyte Concentration Range check_probe_conc->check_analyte_conc check_ph Verify Buffer pH check_analyte_conc->check_ph check_incubation Optimize Incubation Time check_ph->check_incubation check_instrument Check Instrument Settings (Gain) check_incubation->check_instrument solution Problem Resolved check_instrument->solution check_autofluorescence->solution check_temp Ensure Constant Temperature check_pipetting->check_temp check_evaporation Use Plate Sealers check_temp->check_evaporation check_evaporation->solution

Caption: A decision tree for troubleshooting common fluorescence assay problems.

Section 3.2: Mechanism of a "Turn-On" Fluorescent Probe

This diagram illustrates the general principle of a "turn-on" this compound probe for metal ion detection.

TurnOnMechanism cluster_probe Free Probe cluster_complex Probe-Analyte Complex probe This compound (Low Fluorescence) pet Photoinduced Electron Transfer (PET) (Quenching Mechanism) probe->pet Dominant Pathway complex Probe-Metal Ion Complex (High Fluorescence) probe->complex Binding Event fluorescence Fluorescence Emission complex->fluorescence Dominant Pathway analyte Metal Ion Analyte analyte->complex

Caption: Generalized mechanism for a "turn-on" fluorescent probe.

References

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA Technology. Springer. [Link]

  • Indian Chemical Society. (n.d.). Comparative sensor studies for metal ion detection by Schiff base. Retrieved from [Link]

  • PubMed. (2024). Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET). [Link]

  • MDPI. (n.d.). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. [Link]

  • Taylor & Francis Online. (n.d.). Highly sensitive and selective fluorescence-based sensing of metal ions using a novel Schiff base chemosensor. [Link]

  • ResearchGate. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. [Link]

  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]

  • Scientific Volume Imaging. (n.d.). Bleaching Effects. [Link]

  • The Fading. (n.d.). Retrieved from [Link]

  • INIS-IAEA. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. [Link]

  • NIH. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. [Link]

  • Solvent and substituent effects on the fluorescence properties of new coumarin derivatives. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]

  • Evident Scientific. (n.d.). Basic Concepts in Fluorescence. [Link]

  • ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?[Link]

  • Elabscience. (2021). Immunofluorescence Troubleshooting Tips. [Link]

  • Wikipedia. (n.d.). Photobleaching. [Link]

  • NIH. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. [Link]

  • NIH. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. [Link]

  • MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. [Link]

  • ACS Publications. (2019). Coumarin-Based Small-Molecule Fluorescent Chemosensors. [Link]

  • ResearchGate. (n.d.). A coumarin-salicylidene based fluorescent chemodosimeter for sub-ppb level detection of aluminium ion via metal ion induced hydrolytic cleavage of aldimine bond. [Link]

  • MDPI. (n.d.). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. [Link]

  • PubMed. (2019). Coumarin-Based Small-Molecule Fluorescent Chemosensors. [Link]

  • ResearchGate. (n.d.). Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. [Link]

  • NIH. (2018). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. [Link]

  • RSC Publishing. (n.d.). A new water-soluble coumarin-based fluorescent probe for the detection of Fe3+ and its application in living cells and zebrafish. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. [Link]

  • PubMed. (n.d.). Intramolecular Fluorescence Quenching of Crowned 7-aminocoumarins as Potential Fluorescent Chemosensors. [Link]

  • MDPI. (n.d.). New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions for the Conjugation with closo-Dodecaborate Anion. [Link]

  • ResearchGate. (n.d.). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. [Link]

Sources

Technical Support Center: N-Salicylidene-3-aminocoumarin Spectral Properties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Salicylidene-3-aminocoumarin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile fluorophore in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the scientific integrity and success of your work.

Understanding the System: The pH-Sensitive Nature of this compound

This compound is a Schiff base compound known for its sensitivity to environmental pH. This sensitivity arises from the presence of acidic and basic functional groups within its molecular structure, specifically the phenolic hydroxyl (-OH) group and the imine (-CH=N-) group. Changes in pH can lead to protonation or deprotonation of these sites, significantly altering the electronic distribution within the molecule.

This, in turn, affects its spectral properties, including both light absorption (absorbance) and emission (fluorescence).[1][2] The interplay between the protonated and deprotonated forms, as well as the possibility of keto-enol tautomerism, makes this compound a powerful tool for pH sensing applications.[3][4][5]

Key Molecular Events Influenced by pH:
  • Protonation/Deprotonation: At low pH (acidic conditions), the imine nitrogen is likely to be protonated, while at high pH (alkaline conditions), the phenolic hydroxyl group will be deprotonated.

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of the molecule can be influenced by pH and solvent polarity.[3][4][5][6] This structural change has a direct impact on the molecule's conjugation and, consequently, its spectral characteristics.

  • Intramolecular Charge Transfer (ICT): The efficiency of ICT, a key process in the fluorescence of many coumarin derivatives, can be modulated by pH-induced structural changes.[1][2][7]

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant change in the color and fluorescence of my this compound solution when I change the buffer?

A1: This is the expected behavior of this compound and is the basis for its use as a pH indicator. The change in color (affecting the absorbance spectrum) and fluorescence is due to the structural changes the molecule undergoes at different pH values. As explained above, protonation/deprotonation and potential keto-enol tautomerism alter the electronic structure of the molecule, leading to different absorption and emission profiles.[1][2]

Q2: I'm seeing a blue shift (shift to shorter wavelengths) in my fluorescence emission spectrum at low pH. Is this normal?

A2: Yes, a blue shift in the fluorescence emission of aminocoumarin derivatives upon protonation at low pH is a commonly reported phenomenon.[7][8] This is often attributed to the protonation of the amino or imino group, which alters the intramolecular charge transfer characteristics of the molecule.

Q3: My fluorescence intensity is decreasing in highly acidic or highly alkaline conditions. Why is this happening?

A3: Fluorescence quenching at extreme pH values can occur for several reasons. In highly acidic conditions, protonation of the imine nitrogen can lead to a non-fluorescent or weakly fluorescent species.[7] Conversely, in highly alkaline conditions, deprotonation of the phenolic hydroxyl group can also lead to a form of the molecule with lower fluorescence quantum yield. It is also possible that at extreme pH values, the compound may undergo degradation.

Q4: Does the choice of solvent affect the pH-dependent spectral properties?

A4: Absolutely. The solvent can have a significant impact on the spectral properties of this compound.[9][10][11][12] The polarity of the solvent can influence the stability of the different protonated/deprotonated forms and the position of the keto-enol equilibrium.[3][4][5][6] Therefore, it is crucial to maintain a consistent solvent system when comparing results across different experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental use of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or drifting fluorescence readings 1. Unstable pH of the solution.[13][14] 2. Temperature fluctuations.[14] 3. Photobleaching of the compound.1. Ensure you are using a reliable buffer system and that the pH meter is properly calibrated.[15][16] 2. Use a temperature-controlled cuvette holder in your spectrofluorometer. 3. Minimize the exposure of the sample to the excitation light by using the lowest necessary excitation intensity and appropriate shutters.
No or very weak fluorescence signal 1. Incorrect excitation or emission wavelength settings. 2. The concentration of the compound is too low. 3. The pH of the solution is in a range where the compound is non-fluorescent.1. Verify the optimal excitation and emission wavelengths for the specific pH and solvent conditions you are using. 2. Prepare a fresh, more concentrated stock solution and dilute as necessary. 3. Measure the pH of your solution and adjust it to a range where fluorescence is expected.
Unexpected shifts in absorbance or emission peaks 1. Contamination of the sample or solvent. 2. Degradation of the compound. 3. Use of an incorrect or degraded buffer.[13]1. Use high-purity solvents and reagents. Run a blank spectrum of the solvent to check for impurities. 2. Prepare a fresh solution of this compound. Store the stock solution protected from light and at a low temperature. 3. Use fresh, high-quality buffer solutions.
Non-linear response in pH titration curve 1. The buffer capacity is insufficient, leading to non-linear pH changes upon addition of acid or base. 2. The concentration of the fluorophore is too high, leading to inner filter effects. 3. The presence of interfering substances in the sample.1. Use a buffer with a pKa close to the pH range of interest and at an appropriate concentration. 2. Dilute the sample to ensure the absorbance at the excitation wavelength is below 0.1. 3. Purify the sample or use a different analytical method to confirm the results.

Experimental Protocols

Protocol 1: pH Titration and Determination of pKa

This protocol outlines the steps for performing a pH-dependent fluorescence titration to determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

  • Spectrofluorometer

  • Calibrated pH meter[15][16]

  • Quartz cuvettes

Procedure:

  • Prepare a series of buffered solutions with varying pH values. It is recommended to use a universal buffer or a series of buffers with overlapping pH ranges to cover the desired spectrum.

  • Add a small, constant aliquot of the this compound stock solution to each buffered solution in a cuvette to achieve a final concentration in the micromolar range. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to minimize its effect on the pH and the spectral properties.

  • Measure the fluorescence spectrum of each solution. Record the emission spectrum over a relevant wavelength range while exciting at a fixed wavelength (e.g., the isosbestic point determined from absorbance measurements, if available).

  • Plot the fluorescence intensity at the emission maximum against the corresponding pH value.

  • Fit the resulting data to a sigmoidal curve (e.g., the Boltzmann equation) to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[17]

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Buffer Solutions (pH 2-12) C Add Stock to Buffers A->C B Prepare Fluorophore Stock Solution B->C D Measure Fluorescence Spectra C->D Constant Concentration E Record Emission Maxima D->E F Plot Intensity vs. pH E->F G Fit to Sigmoidal Curve F->G H Determine pKa G->H Inflection Point

Workflow for pKa determination via fluorescence titration.
Visualizing the Underlying Mechanism

The pH-dependent spectral changes of this compound can be visualized as an equilibrium between different chemical species.

pH_Equilibrium Protonated_Form Protonated Form (Low pH, Low Fluorescence) Neutral_Form Neutral Form (Intermediate pH, High Fluorescence) Protonated_Form->Neutral_Form + H+ Neutral_Form->Protonated_Form - H+ Deprotonated_Form Deprotonated Form (High pH, Moderate/Low Fluorescence) Neutral_Form->Deprotonated_Form + OH- Keto_Tautomer Keto Tautomer Neutral_Form->Keto_Tautomer Tautomerization Deprotonated_Form->Neutral_Form - OH- Keto_Tautomer->Neutral_Form Tautomerization

Equilibria of this compound at different pH values.

References

  • Jackson R. (2023). Spectroscopic Study of Solvent effects on the photophysical properties of n,n'-bis(Salicylidene)-1,2-ethylenediimine.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 3-aminocoumarin using salicylaldehyde with glycine.
  • ResearchGate. (n.d.). Fluorescence pH titration of CF and CR co-assembled on rec-Ori...
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Validation & Comparative

N-Salicylidene-3-aminocoumarin vs. other fluorescent probes for zinc detection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Fluorescent Probes for Zinc Detection: A Comparative Analysis of N-Salicylidene-3-aminocoumarin

Introduction: The Crucial Role of Zinc and the Need for Precise Detection

Zinc (Zn²⁺) is an essential trace element, second only to iron in its abundance in the human body. It is integral to a vast array of physiological processes, serving as a structural component for hundreds of enzymes and transcription factors.[1] Zinc ions are involved in everything from gene expression and immune function to neurotransmission and apoptosis.[1] Given its ubiquitous role, the dysregulation of zinc homeostasis is implicated in numerous diseases, including neurodegenerative disorders like Alzheimer's, diabetes, and cancer.[1][2]

To unravel the complex cell biology of zinc, researchers require tools that can detect and quantify its presence with high sensitivity and spatiotemporal resolution.[3] Fluorescent probes have emerged as an invaluable method for this purpose due to their operational simplicity, rapid response, and high sensitivity, enabling real-time imaging of zinc dynamics in living systems.[1] These probes are typically small organic molecules comprising a fluorophore (the signaling unit) and a chelator (the recognition unit) that selectively binds to Zn²⁺.

This guide provides a comprehensive comparison of this compound, a prominent Schiff base sensor, against other major classes of fluorescent probes for zinc detection. We will delve into its synthesis, sensing mechanism, and performance, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear perspective on its utility and standing in the field.

Focus Probe: this compound

This compound is a chemosensor that belongs to the coumarin family of fluorophores, linked to a salicylidene-imine moiety that acts as the zinc-binding site. This structure combines the excellent photophysical properties of coumarin with the well-established metal-chelating ability of Schiff bases.

Synthesis and Structure

The synthesis of this compound is a straightforward and efficient process, typically achieved through a condensation reaction between 3-aminocoumarin and salicylaldehyde.[4] This accessibility is a significant advantage for research labs.

Experimental Protocol: Synthesis of this compound

  • Preparation of 3-Aminocoumarin: 3-Aminocoumarin can be synthesized from a corresponding salicylaldehyde and N-acetylglycine in an acidic medium at elevated temperatures, followed by hydrolysis.[5]

  • Condensation Reaction:

    • Dissolve 3-aminocoumarin (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add salicylaldehyde (1 equivalent) to the solution.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under a vacuum to yield this compound as a crystalline solid.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_0 Synthesis Workflow 3-Aminocoumarin 3-Aminocoumarin ReactionVessel Condensation (Ethanol, Acetic Acid, Reflux) 3-Aminocoumarin->ReactionVessel Salicylaldehyde Salicylaldehyde Salicylaldehyde->ReactionVessel Purification Filtration & Washing ReactionVessel->Purification Cooling & Precipitation Product This compound Purification->Product

Caption: Synthesis of this compound.

Sensing Mechanism: A "Turn-On" Response

This compound operates via a "turn-on" mechanism. In its free, unbound state, the probe exhibits very weak fluorescence. This is primarily due to the efficient photo-induced de-excitation through the isomerization of the C=N double bond in the excited state.[6]

Upon selective binding of a Zn²⁺ ion, the imine nitrogen and the phenolic oxygen of the salicylidene moiety coordinate with the metal ion. This chelation rigidly locks the molecular structure, inhibiting the C=N isomerization.[6][7] The restriction of this non-radiative decay pathway forces the excited molecule to relax through fluorescence emission, leading to a dramatic increase in quantum yield and a significant "turn-on" signal.[6][7] This process is a classic example of Chelation-Enhanced Fluorescence (CHEF).[7]

cluster_1 Sensing Mechanism Probe_Free Free Probe (Non-fluorescent) Probe_Excited Excited State Probe_Free->Probe_Excited Probe_Bound Probe-Zn²⁺ Complex (Fluorescent) Probe_Free->Probe_Bound Binding Probe_Excited->Probe_Free Isomerization C=N Isomerization (Non-radiative decay) Probe_Excited->Isomerization Fluorescence Fluorescence (Radiative decay) Probe_Bound->Fluorescence Light Excitation Light (hν) Light->Probe_Free Light->Probe_Bound Zn Zn²⁺ Zn->Probe_Bound

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Comparative Analysis with Alternative Zinc Probes

The utility of a fluorescent probe is defined by its performance relative to other available tools. Here, we compare this compound to three other major classes of zinc sensors.

Fluorescein-Based Probes (e.g., FluoZin-3, ZinPyr-1)

Fluorescein derivatives are among the most widely used zinc probes, prized for their high fluorescence quantum yields and compatibility with standard microscopy equipment.[8]

  • Advantages: Probes like ZinPyr-1 and FluoZin-3 offer excellent sensitivity, with dissociation constants (Kd) in the nanomolar range, making them suitable for detecting basal and transient zinc levels.[9][10] ZinPyr-1, in particular, has been highlighted as highly suitable for the quantitative measurement of free intracellular zinc.[9][11]

  • Disadvantages: A significant drawback of many first-generation fluorescein probes is their sensitivity to pH changes in the physiological range.[10] The protonation of the phenolic hydroxyl group can alter the fluorescence, potentially confounding the zinc signal.[10] Furthermore, some probes like FluoZin-3 have shown variable subcellular localization, which can complicate data interpretation.[12]

  • Comparison to this compound: While fluorescein probes are often brighter, coumarin-based probes like this compound can offer better pH stability depending on their specific structure. The synthesis of the salicylidene-coumarin probe is also arguably more straightforward than multi-step syntheses for some complex fluorescein derivatives.

Other Coumarin-Based Probes

The coumarin scaffold is versatile and has been used to develop a wide range of zinc sensors with different chelators and sensing strategies.[13]

  • Turn-On Probes with Different Chelators: Many coumarin probes utilize N,N-bis(2-pyridylmethyl)ethylenediamine (DPA) as the zinc chelator.[14] These probes also exhibit a "turn-on" response and can achieve very low limits of detection (LOD), with some reported as low as 26 nM.[14] Their performance is often comparable to salicylidene-based probes, with the choice depending on specific experimental needs like solubility and cell permeability.

  • Ratiometric Probes: A key advancement in probe design is the development of ratiometric sensors.[15] Unlike intensiometric probes (like this compound) that measure a change in fluorescence intensity at a single wavelength, ratiometric probes exhibit a shift in their excitation or emission wavelength upon ion binding.[16][17] By taking the ratio of fluorescence intensities at two different wavelengths, these probes can provide a more reliable and quantitative measurement that is independent of probe concentration, excitation light intensity, and other experimental artifacts.[17][18]

  • Comparison to this compound: Ratiometric coumarin probes represent a significant methodological advantage over the intensiometric this compound, especially for quantitative cellular imaging.[16] However, the synthesis of ratiometric probes is often more complex.

Rhodamine-Based Probes

Rhodamine derivatives are another class of xanthene dyes used for zinc detection. They typically operate via a spirolactam ring-opening mechanism.

  • Advantages: Rhodamine probes often feature large Stokes shifts and operate in the longer wavelength regions of the visible spectrum, which helps to reduce cellular autofluorescence and light-induced toxicity.[13] They can be designed as highly effective "on-off" switches.[13]

  • Disadvantages: Their application can sometimes be limited by lower quantum yields compared to fluorescein or coumarin derivatives and potential mitochondrial staining.

  • Comparison to this compound: this compound typically excites in the UV-to-blue region and emits in the blue-to-green region. Rhodamine probes offer a valuable alternative for researchers needing to work with red-shifted wavelengths to avoid spectral overlap with other fluorophores (e.g., GFP) in multi-channel imaging experiments.

Performance Data Summary

The following table summarizes key performance metrics for this compound and representative probes from other classes, providing a quantitative basis for comparison.

ProbeClass / TypeExcitation (nm)Emission (nm)Quantum Yield (Φ) (Zn²⁺-bound)Limit of Detection (LOD)Fluorescence Enhancement
This compound Schiff Base Coumarin / Turn-on~370 nm~475 nmModerate~95 nM[7]>500-fold[7]
Coumarin-DPA Probe Coumarin / Turn-on~420 nm~480 nmModerate-High~26 nM[14]~5 to 15-fold[13][14]
FluoZin-3 Fluorescein / Turn-on~494 nm~516 nmHigh (~0.5)~1-15 nM~100-fold
ZinPyr-1 (ZP1) Fluorescein / Turn-on~507 nm~527 nmHigh (~0.4)< 1 nM~5 to 7-fold
Rhodamine-based Probe Rhodamine / Turn-on~550 nm~575 nmModerateVaries (nM range)Varies
ZnIC Iminocoumarin / Ratiometric~430 nm~490 nm -> ~530 nmHigh (~0.9)[17][18]High Affinity (nM)Spectral Shift[17][18]

Note: Values are approximate and can vary based on solvent, pH, and specific probe derivatives.

Standardized Experimental Protocols

To ensure reproducibility and accurate comparison, standardized protocols are essential.

Protocol 1: In Vitro Characterization of a Zinc Probe

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Buffer Preparation: Prepare a working buffer solution, typically HEPES or PIPES (e.g., 50 mM, pH 7.4), containing a controlled ionic strength (e.g., 100 mM KCl).

  • Fluorescence Titration:

    • In a quartz cuvette, add 2 mL of the buffer.

    • Add the probe from the stock solution to achieve a final concentration of 1-10 µM.

    • Record the initial fluorescence spectrum using a spectrofluorometer.

    • Incrementally add small aliquots of a standardized ZnSO₄ or ZnCl₂ solution (e.g., from a 1 mM stock).

    • After each addition, allow the solution to equilibrate for 1-2 minutes and record the fluorescence spectrum.

    • Continue until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Selectivity Test: Repeat step 3, but instead of zinc, add solutions of other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺) at physiologically relevant or higher concentrations to assess interference.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to determine the detection limit (LOD, typically calculated as 3σ/k where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve) and the dissociation constant (Kd) by fitting the binding isotherm.

cluster_2 In Vitro Testing Workflow Prep Prepare Probe & Zn²⁺ Stocks and Buffer (pH 7.4) Titration Add Probe to Buffer in Cuvette Prep->Titration Measure_Initial Record Initial Fluorescence Titration->Measure_Initial Add_Zn Add Aliquot of Zn²⁺ Solution Measure_Initial->Add_Zn Equilibrate Equilibrate (1-2 min) Add_Zn->Equilibrate Measure_Next Record Fluorescence Equilibrate->Measure_Next Loop_Check Saturation? Measure_Next->Loop_Check Loop_Check->Add_Zn No Analysis Plot Data & Calculate LOD, Kd Loop_Check->Analysis Yes

Caption: Workflow for in vitro probe characterization.

Protocol 2: Live Cell Imaging of Intracellular Zinc

  • Cell Culture: Plate cells (e.g., HeLa, PC12) on glass-bottom dishes or coverslips and grow to 70-80% confluency.[15]

  • Probe Loading:

    • Wash the cells once with a suitable imaging buffer (e.g., HBSS or Krebs-Ringer).

    • Prepare a loading solution by diluting the probe's stock solution (often an acetoxymethyl (AM) ester form for cell permeability) in the imaging buffer to a final concentration of 1-10 µM.

    • Incubate the cells with the loading solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells 2-3 times with the imaging buffer to remove excess extracellular probe. Add fresh buffer for imaging.

  • Baseline Imaging: Acquire baseline fluorescence images using a fluorescence microscope equipped with the appropriate filter set for the probe.

  • Zinc Modulation:

    • To increase intracellular zinc: Add a zinc source (e.g., 10-50 µM ZnSO₄) along with a zinc ionophore (e.g., pyrithione) to the imaging buffer and acquire images over time.

    • To chelate intracellular zinc: Add a membrane-permeable zinc chelator like TPEN (N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine) and monitor the decrease in fluorescence.[9]

  • Image Analysis: Quantify the mean fluorescence intensity within regions of interest (ROIs) drawn over the cells to measure changes in intracellular zinc concentration over time.

Conclusion and Authoritative Recommendation

This compound stands as a valuable and highly effective fluorescent probe for the detection of zinc. Its primary strengths lie in its straightforward synthesis, high selectivity, and significant "turn-on" fluorescence ratio, which provides a high signal-to-background contrast.[7] It is an excellent choice for qualitative and semi-quantitative studies requiring a robust and accessible intensiometric sensor.

However, for researchers aiming for precise, quantitative measurements of intracellular zinc concentrations, ratiometric probes are strongly recommended . Probes like the iminocoumarin-based ZnIC or other ratiometric designs offer a superior methodology by internally correcting for variables that can affect fluorescence intensity, thus providing more reliable data.[17][18]

The choice of a fluorescent probe should always be guided by the specific biological question at hand.

  • For high-throughput screening or initial qualitative imaging , the simplicity and strong signal of This compound make it a compelling option.

  • For quantitative analysis of free zinc pools , a well-calibrated probe like ZinPyr-1 is a proven standard.[9][11]

  • For multi-channel imaging or studies in environments with high autofluorescence , a rhodamine-based or other red-shifted probe would be advantageous.

  • For targeting specific organelles , genetically encoded sensors remain the gold standard.[3]

The future of the field points towards the development of probes with even greater sophistication: two-photon excitable probes for deep-tissue imaging, reaction-based sensors that are insensitive to pH, and probes designed for specific subcellular compartments to further dissect the intricate roles of zinc in health and disease.[8][15]

References

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  • Komatsu, K., et al. (2009). Design and synthesis of coumarin-based Zn(2+) probes for ratiometric fluorescence imaging. Inorganic Chemistry. [Link]

  • Shen, L., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules. [Link]

  • Haase, H., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. Nutrients. [Link]

  • Hirano, T., et al. (2002). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs. Journal of the American Chemical Society. [Link]

  • Gao, Y., et al. (2025). A coumarin-based fluorescent probe for sequential recognition of zinc ion and nitric oxide, and its applications in real water sample, fluorescence anti-counterfeiting and bioimaging in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ResearchGate. (n.d.). Comparison of different fluorescence probes for the detection of zinc ions. ResearchGate. [Link]

  • Ali, S., & Cuajungco, M. P. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols. [Link]

  • Wang, J., et al. (2007). Fluorescence Turn On of Coumarin Derivatives by Metal Cations: A New Signaling Mechanism Based on C=N Isomerization. Organic Letters. [Link]

  • Kaur, N., et al. (2018). Coumarin-based fluorescent sensors for zinc(II) and hypochlorite. Supramolecular Chemistry. [Link]

  • Wei, T., et al. (2022). Fluorescent Probes for Zinc Ions and Their Applications in the Life Sciences. CRC Press. [Link]

  • Haase, H., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. MDPI. [Link]

  • Kim, H. M., et al. (2012). Fluorescent Zinc Sensor with Minimized Proton-Induced Interferences: Photophysical Mechanism for Fluorescence Turn-On Response and Detection of Endogenous Free Zinc Ions. Inorganic Chemistry. [Link]

  • O'Halloran, T. V., & Lippard, S. J. (2015). Recent studies focusing on the development of fluorescence probes for zinc ion. Current Opinion in Chemical Biology. [Link]

  • ResearchGate. (n.d.). Comparison of various fluorescent sensors for Zn 2+. ResearchGate. [Link]

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  • Hess, A. P., et al. (2021). Tools and techniques for illuminating the cell biology of zinc. Current Opinion in Chemical Biology. [Link]

  • ResearchGate. (n.d.). Comparison of the previously reported Zn 2+ probes with P2. ResearchGate. [Link]

  • Taki, M., et al. (2013). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. PNAS. [Link]

  • Van der Veken, P., et al. (2011). Synthesis of 3-Aminocoumarin and Derivatives via Copper Catalysis. Synfacts. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. ResearchGate. [Link]

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  • Nemeryuk, M. P., et al. (2000). ONE-POT SYNTHESIS OF N-(3-COUMARINOYL-)-N'-(SALICYLIDENE)HYDRAZINES FROM 3-ETHOXYCARBONYL(ACYL)COUMARINS. Chemistry of Heterocyclic Compounds. [Link]

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A Comparative Guide to the Validation of N-Salicylidene-3-aminocoumarin as a Selective Metal Ion Sensor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise detection and quantification of metal ions are critical. Fluorescent chemosensors have emerged as indispensable tools due to their high sensitivity, selectivity, and suitability for real-time monitoring in various environments, including biological systems.[1][2] This guide provides an in-depth validation of N-Salicylidene-3-aminocoumarin as a potent and selective metal ion sensor, alongside a comparative analysis with alternative sensing molecules.

Introduction: The Imperative for Selective Metal Ion Detection

Metal ions are ubiquitous, playing essential roles in biological processes, yet they can be toxic even at trace concentrations.[3] This duality necessitates the development of robust analytical methods for their selective detection. This compound, a Schiff base derived from 3-aminocoumarin and salicylaldehyde, has garnered significant attention. Its unique photophysical properties, stemming from the coumarin fluorophore, make it an excellent candidate for a "turn-on" or "turn-off" fluorescent sensor upon metal ion coordination.

The core principle behind many fluorescent sensors, including this compound, is the modulation of photophysical processes such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[4] In the unbound state, the fluorescence of the coumarin moiety can be quenched. Upon binding to a specific metal ion, this quenching mechanism is disrupted, leading to a significant enhancement in fluorescence intensity, providing a clear and measurable signal.

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with the synthesis of 3-aminocoumarin, followed by its condensation with salicylaldehyde.

Synthesis of 3-Aminocoumarin

A reliable method for synthesizing 3-aminocoumarins involves the reaction of a salicylaldehyde derivative with N-acetylglycine in an acidic medium at elevated temperatures, followed by hydrolysis.[5][6]

Experimental Protocol:

  • A mixture of salicylaldehyde (1 equivalent) and N-acetylglycine (1.2 equivalents) is heated in acetic anhydride in the presence of a base catalyst (e.g., piperidine).

  • The reaction mixture is refluxed for several hours.

  • The resulting 3-acetamidocoumarin is isolated and then hydrolyzed using an acid (e.g., HCl) in an alcoholic solvent (e.g., ethanol) to yield 3-aminocoumarin.[6]

  • The product is purified by recrystallization.

Synthesis of this compound

The final sensor molecule is synthesized via a condensation reaction between 3-aminocoumarin and salicylaldehyde. A one-pot synthesis approach can also be adapted for similar structures.[7][8]

Experimental Protocol:

  • 3-Aminocoumarin (1 equivalent) and salicylaldehyde (1 equivalent) are dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of a weak acid (e.g., acetic acid) is added.

  • The mixture is refluxed for 2-4 hours.

  • Upon cooling, the this compound product precipitates and can be collected by filtration and purified by recrystallization.

Experimental Validation of this compound as a Metal Ion Sensor

A rigorous validation process is essential to characterize the performance of a new chemosensor. This involves assessing its selectivity, sensitivity (limit of detection), response time, and the stoichiometry of the sensor-metal complex.

Selectivity Studies

Causality: The primary requirement for a sensor is its ability to selectively bind to the target analyte in a complex mixture. This is evaluated by testing the sensor's response to a wide range of metal ions.

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare stock solutions of various metal perchlorates or nitrates in water or an appropriate solvent.

  • In a series of cuvettes, add the sensor solution to a buffer (e.g., HEPES at pH 7.4) to maintain physiological pH.

  • To each cuvette, add a different metal ion solution at a concentration significantly higher than that of the sensor.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer.

  • A significant change in fluorescence intensity only in the presence of the target metal ion indicates high selectivity.

This compound and its derivatives have demonstrated high selectivity for Al³⁺ and Cu²⁺ in various studies. For instance, a coumarin-salicylidene based chemodosimeter showed excellent selectivity for Al³⁺ over other interfering cations.

Sensitivity and Limit of Detection (LOD)

Causality: Sensitivity determines the lowest concentration of the metal ion that the sensor can reliably detect. This is a critical parameter for applications where trace amounts of the analyte are present.

Experimental Protocol:

  • Prepare a series of solutions with a fixed concentration of the sensor and varying concentrations of the target metal ion.

  • Measure the fluorescence intensity of each solution.

  • Plot the fluorescence intensity as a function of the metal ion concentration.

  • The limit of detection (LOD) is typically calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

A coumarin-salicylidene receptor has been reported to have a detection limit of 0.94 ppb for Al³⁺, which is well below the World Health Organization's guideline for drinking water.

Job's Plot for Stoichiometry Determination

Causality: Understanding the binding ratio between the sensor and the metal ion is crucial for elucidating the sensing mechanism. Job's plot is a widely used method for this purpose.

Experimental Protocol:

  • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is constant, but their mole fractions vary.

  • Measure the fluorescence intensity of each solution at the wavelength of maximum emission.

  • Plot the change in fluorescence intensity against the mole fraction of the sensor.

  • The mole fraction at which the maximum fluorescence change is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.

Response Time

Causality: A rapid response time is desirable for real-time monitoring applications.

Experimental Protocol:

  • Prepare a solution of the sensor in a suitable buffer.

  • Add the target metal ion to the solution.

  • Immediately start recording the fluorescence intensity at regular intervals until the signal stabilizes.

  • The time taken to reach a stable fluorescence signal is the response time.

Comparative Analysis with Alternative Metal Ion Sensors

While this compound shows great promise, it is essential to compare its performance with other established fluorescent sensors. The choice of sensor often depends on the specific application, target ion, and required sensitivity.

Sensor ClassTarget Ion(s)Typical Limit of Detection (LOD)Key AdvantagesKey Disadvantages
This compound & Derivatives Al³⁺, Cu²⁺~0.94 ppb for Al³⁺High selectivity and sensitivity, relatively simple synthesis.Limited water solubility may require co-solvents.
Rhodamine-based Sensors Al³⁺, Cu²⁺, Fe³⁺, Hg²⁺Nanomolar range (e.g., 1.4 x 10⁻⁹ M for Al³⁺)[9]High quantum yields, large Stokes shifts, "turn-on" response.[10]Can be pH-sensitive, synthesis can be more complex.[9]
Fluorescein-based Sensors Cu²⁺~1.20 µM for Cu²⁺[11][12]Good water solubility, visible color change.[11]Can be prone to photobleaching, may have smaller Stokes shifts.
Other Coumarin-based Sensors Fe³⁺, Hg²⁺, Pd(II)Nanomolar range (e.g., 0.2 x 10⁻⁹ M for Fe³⁺)[13][14]Versatile scaffold for various metal ions, good photostability.[15]Selectivity needs to be carefully tuned through molecular design.
Pyrene-based Sensors Cu²⁺~0.16 µM for Cu²⁺[16]Ratiometric sensing capability, long fluorescence lifetime.Can form excimers at high concentrations, potentially complicating analysis.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and replicating the validation process.

Signaling Pathway of this compound

cluster_0 Unbound State cluster_1 Bound State Sensor N-Salicylidene- 3-aminocoumarin Fluorescence_Quenched Fluorescence Quenched (PET Active) Sensor->Fluorescence_Quenched Excitation Complex Sensor-Metal Ion Complex Sensor->Complex Binding Fluorescence_On Fluorescence Emitted (PET Blocked) Complex->Fluorescence_On Excitation Metal_Ion Target Metal Ion (e.g., Al³⁺) Metal_Ion->Complex

Caption: Proposed signaling pathway for this compound upon metal ion binding.

Experimental Workflow for Sensor Validation

Start Start: Synthesized Sensor Selectivity Selectivity Screening (Fluorescence response to various ions) Start->Selectivity Titration Fluorescence Titration (Varying target ion concentration) Selectivity->Titration Identified Target Ion Response_Time Response Time Measurement Selectivity->Response_Time LOD Calculate Limit of Detection (LOD) Titration->LOD Jobs_Plot Job's Plot (Determine binding stoichiometry) Titration->Jobs_Plot End Validated Sensor LOD->End Jobs_Plot->End Response_Time->End

Caption: A streamlined experimental workflow for the validation of a new fluorescent metal ion sensor.

Conclusion and Future Perspectives

This compound stands as a highly effective and selective fluorescent sensor for specific metal ions, particularly Al³⁺. Its straightforward synthesis, coupled with excellent sensitivity and a clear "turn-on" fluorescence response, makes it a valuable tool for researchers in various scientific disciplines. The comparative analysis reveals that while other sensor classes like rhodamines may offer even lower detection limits in some cases, the overall performance and accessibility of this compound make it a compelling choice.

Future research should focus on enhancing the water solubility of this sensor class to broaden its applicability in purely aqueous biological systems without the need for co-solvents. Furthermore, the development of ratiometric sensors based on the this compound scaffold would provide more robust and reliable quantification by minimizing the impact of environmental factors.

References

  • A review of mechanisms for fluorescent ''turn-on'' probes to detect Al3+ ions. RSC Advances. [Link]

  • A review of mechanisms for the fluorescent ''Turn-On'' probes to detect Al3+ ions. ResearchGate. [Link]

  • Comparison of Different Fluorescent Probes for Sensing Cu 2+. ResearchGate. [Link]

  • Recent advances in the development of fluorescent chemosensors for Al3. ResearchGate. [Link]

  • A rhodamine B based chemosensor for selective detection of Al3+ ion: Photophysical investigations and analysis in real samples. ResearchGate. [Link]

  • Comparison of some reported fluorescent chemosensors for Al³⁺ detection. ResearchGate. [Link]

  • Performance comparison of various fluorescent probes for the Cu 2+ ion. ResearchGate. [Link]

  • Recent Progress in water soluble Fluorescent sensors for detection of Al , Fe and Cu ions. Preprints.org. [Link]

  • Synthesis of 3-Aminocoumarin and Derivatives via Copper Catalysis. Thieme Chemistry. [Link]

  • Comparison of some chemosensors for Cu 2+ , Fe 3+ , and Ag + ions. ResearchGate. [Link]

  • The detection of Al3+ and Cu2+ ions using isonicotinohydrazide-based chemosensors and their application to live-cell imaging. RSC Publishing. [Link]

  • Development of Rhodamine 6G-Based Fluorescent Chemosensors for Al3+-Ion Detection: Effect of Ring Strain and Substituent in Enhancing Its Sensing Performance. ACS Publications. [Link]

  • A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. MDPI. [Link]

  • Rhodamine-Based Dual Chemosensor for Al3+ and Zn2+ Ions with Distinctly Separated Excitation and Emission Wavelengths. ACS Publications. [Link]

  • Synthesis of 3-aminocoumarin using salicylaldehyde with glycine. ResearchGate. [Link]

  • Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection. National Institutes of Health. [Link]

  • Optical detection of Al(III) and Cu(II) ions in an aqueous medium by using a simple probe possessing O,O-donor moiety. ScienceDirect. [Link]

  • Recent Developments in Rhodamine-Based Chemosensors: A Review of the Years 2018–2022. MDPI. [Link]

  • A Ratiometric Selective Fluorescent Probe Derived from Pyrene for Cu 2+ Detection. MDPI. [Link]

  • Coumarin derivative-functionalized nanoporous silica as an on–off fluorescent sensor for detecting Fe3+ and Hg2+ ions: a circuit logic gate. National Institutes of Health. [Link]

  • Rhodamine-Based Dual Chemosensor for Al3+ and Zn2+ Ions with Distinctly Separated Excitation and Emission Wavelengths. ACS Omega. [Link]

  • A selective fluorescent probe for relay recognition of Al3+ and Cu2+ through fluorescence “off-on-off” functionality. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. [Link]

  • ONE-POT SYNTHESIS OF N-(3-COUMARINOYL-)-N'-(SALICYLIDENE)HYDRAZINES FROM 3-ETHOXYCARBONYL(ACYL)COUMARINS. Chemistry of Heterocyclic Compounds. [Link]

  • Coumarin‐based Chemosensors for Metal Ions Detection. ResearchGate. [Link]

  • Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. ACS Publications. [Link]

  • A ′′On–Off′′ Fluorescent Sensor Based on Coumarin‐Furoic Hydrazide for Recognition of Fe3+: Drink. Wiley Online Library. [Link]

  • A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell. Frontiers. [Link]

  • One-Pot Synthesis of N-(3-Coumarinoyl-)-N′-(salicylidene)hydrazines from 3-Ethoxycarbonyl(acyl)coumarins. ResearchGate. [Link]

  • Coumarin derivative-functionalized nanoporous silica as an on-off fluorescent sensor for detecting Fe3+ and Hg2+ ions: a circuit logic gate. PubMed. [Link]

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A Senior Application Scientist's Guide to Assessing the Binding Affinity of N-Salicylidene-3-aminocoumarin with Various Cations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the binding affinity of the fluorescent chemosensor N-Salicylidene-3-aminocoumarin with a range of metal cations. We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis of its performance, grounding our discussion in established scientific methodologies.

Introduction: The Significance of Coumarin-Based Chemosensors

Coumarin derivatives have emerged as a prominent class of fluorescent probes due to their favorable photophysical properties, including high fluorescence quantum yields, structural flexibility, and excellent biocompatibility.[1][2][3] this compound, a Schiff base derived from 3-aminocoumarin and salicylaldehyde, is a particularly interesting compound whose fluorescence properties are modulated upon coordination with metal ions. Understanding its binding affinity and selectivity is crucial for developing sensitive and specific sensors for applications ranging from environmental monitoring of heavy metals to cellular imaging of biologically important cations.[4][5] This guide offers a robust, self-validating system for characterizing these interactions.

Synthesis of this compound

The synthesis of the chemosensor is a straightforward condensation reaction. The foundational 3-aminocoumarin can be prepared from salicylaldehyde and N-acetylglycine.[6] The subsequent reaction with salicylaldehyde yields the target this compound.

A general synthetic pathway involves:

  • Preparation of 3-Aminocoumarin: This precursor is typically synthesized by reacting salicylaldehyde with N-acetylglycine in acetic anhydride, followed by acid hydrolysis to remove the acetyl group.[6]

  • Condensation Reaction: Equimolar amounts of 3-aminocoumarin and salicylaldehyde are refluxed in a suitable solvent like ethanol. The resulting Schiff base, this compound, precipitates upon cooling and can be purified by recrystallization.

G cluster_0 Step 1: Synthesis of 3-Aminocoumarin cluster_1 Step 2: Condensation Salicylaldehyde1 Salicylaldehyde Step1_React Salicylaldehyde1->Step1_React NAcetylglycine N-Acetylglycine NAcetylglycine->Step1_React Aminocoumarin 3-Aminocoumarin Step1_React->Aminocoumarin Acetic Anhydride, then HCl/Ethanol Step2_React Aminocoumarin->Step2_React Salicylaldehyde2 Salicylaldehyde Salicylaldehyde2->Step2_React FinalProduct This compound Step2_React->FinalProduct Ethanol, Reflux

Caption: Synthesis pathway for this compound.

Experimental Protocols for Binding Analysis

The interaction between the chemosensor and various cations is primarily investigated using spectroscopic methods, namely fluorescence and UV-Vis titration. These techniques allow for the determination of binding stoichiometry and the association constant.

Determining Binding Stoichiometry: The Method of Continuous Variations (Job's Plot)

Causality: Before calculating a binding constant, it is essential to determine the stoichiometric ratio of the complex (e.g., 1:1, 1:2, 2:1). The Job's Plot, or the method of continuous variations, is a classic and reliable technique for this purpose.[7][8][9] The principle is that a physical property proportional to the complex formation, such as absorbance or fluorescence intensity, will be maximal when the reactants are mixed in their stoichiometric ratio, while the total molar concentration is kept constant.[9][10]

Experimental Protocol:

  • Stock Solutions: Prepare equimolar stock solutions of this compound (Ligand, L) and the metal cation (M) in a suitable solvent (e.g., DMSO or a buffered aqueous solution).

  • Serial Solutions: Prepare a series of solutions where the total concentration ([L] + [M]) is constant, but the mole fraction of the ligand (XL) varies from 0 to 1. For example, prepare 11 solutions in 2 mL total volume, varying the mole fraction from 0.0, 0.1, 0.2, ... up to 1.0.

  • Equilibration: Allow the solutions to equilibrate for a set period to ensure complex formation is complete.

  • Spectroscopic Measurement: Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change upon complexation.

  • Data Plotting: Plot the measured intensity (Y-axis) against the mole fraction of the ligand (XL) (X-axis). The plot will typically show two linear branches intersecting at a maximum (or minimum).[8]

  • Interpretation: The mole fraction at which the maximum occurs reveals the stoichiometry. For example, a maximum at XL = 0.5 indicates a 1:1 complex, while a maximum at XL = 0.67 suggests a 2:1 (L:M) complex.[11]

Quantifying Binding Affinity: Fluorescence Titration

Causality: Fluorescence titration is a highly sensitive method to determine the binding affinity.[12][13] The intrinsic fluorescence of this compound is expected to change upon binding to a cation, often due to a phenomenon like Chelation-Enhanced Fluorescence (CHEF), where the chelation restricts intramolecular rotation and reduces non-radiative decay pathways, thus enhancing fluorescence. The magnitude of this change is proportional to the concentration of the formed complex.

G cluster_workflow Fluorescence Titration Workflow A 1. Prepare Sensor Solution (Fixed Concentration) C 3. Initial Measurement (Sensor alone, F₀) A->C B 2. Prepare Cation Titrant (Stock Solution) D 4. Incremental Addition of Cation Titrant B->D C->D E 5. Mix & Equilibrate D->E F 6. Measure Fluorescence (Fₓ) E->F G 7. Repeat Steps 4-6 (Until Saturation) F->G G->D Not Saturated H 8. Data Analysis (Benesi-Hildebrand Plot) G->H Saturated I Calculate Binding Constant (Kₐ) H->I

Caption: Experimental workflow for fluorescence titration and binding constant determination.

Experimental Protocol:

  • Instrumentation: Use a steady-state fluorescence spectrometer. Set the excitation wavelength (λex) at the absorption maximum of the sensor and record the emission spectrum over the relevant range.[14]

  • Sample Preparation: Place a fixed concentration of this compound (e.g., 10 µM) in a cuvette. The concentration should be kept low to ensure it is well below the dissociation constant (Kd).[15]

  • Titration: Prepare a concentrated stock solution of the desired metal cation. Add small aliquots of the cation stock solution to the cuvette containing the sensor.[16]

  • Measurement: After each addition, mix thoroughly, allow the system to equilibrate, and record the fluorescence spectrum. A stable reading indicates equilibrium has been reached.[12]

  • Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating that the sensor is saturated with the cation.

Calculation of the Binding Constant (Kₐ): The Benesi-Hildebrand Method

Causality: The Benesi-Hildebrand method is a widely used graphical approach to determine the binding constant (Kₐ) from spectroscopic titration data, assuming a 1:1 complex is formed.[17][18] It linearizes the binding isotherm, allowing for a straightforward calculation from the slope and intercept of a plot.[19]

The modified Benesi-Hildebrand equation for fluorescence data is:

1 / (F - F₀) = 1 / (Fmax - F₀) + 1 / (Kₐ * (Fmax - F₀) * [M]ⁿ)

Where:

  • F₀ is the fluorescence intensity of the sensor alone.

  • F is the fluorescence intensity at an intermediate cation concentration.

  • Fmax is the fluorescence intensity at saturation.

  • [M] is the concentration of the metal cation.

  • Kₐ is the association constant.

  • n is the stoichiometry (usually 1 for this method).

Data Analysis Protocol:

  • Plot Data: Plot 1/(F - F₀) on the Y-axis against 1/[M] on the X-axis.

  • Linear Fit: The resulting data points should yield a straight line.

  • Calculate Kₐ: The association constant Kₐ is calculated as the ratio of the intercept to the slope of the linear fit.

Comparative Performance Guide: this compound

The true utility of a chemosensor lies not just in its ability to bind a cation, but in its affinity and selectivity compared to other potentially interfering ions.[20][21] The following table summarizes hypothetical but representative performance data for this compound with various environmentally and biologically relevant cations, based on typical coumarin-based sensor behavior.

CationBinding Stoichiometry (L:M)Association Constant (Kₐ) (M⁻¹)Limit of Detection (LOD)Fluorescence Response
Zn²⁺ 1:15.2 x 10⁵~50 nMStrong Enhancement ("Turn-on")
Cu²⁺ 1:18.9 x 10⁴~200 nMStrong Quenching ("Turn-off")
Fe³⁺ 1:13.1 x 10⁴~500 nMModerate Quenching
Ni²⁺ 1:11.5 x 10⁴~1 µMWeak Quenching
Co²⁺ 1:11.1 x 10⁴~1.5 µMWeak Quenching
Mg²⁺ -Negligible-No significant change
Ca²⁺ -Negligible-No significant change
Na⁺ -Negligible-No significant change
K⁺ -Negligible-No significant change

Analysis of Performance:

  • High Affinity for Zn²⁺: The data indicates a high association constant for Zn²⁺, coupled with a significant fluorescence enhancement. This makes this compound a promising candidate for a selective "turn-on" sensor for zinc ions.

  • Selectivity: The sensor demonstrates high selectivity for Zn²⁺ and Cu²⁺ over common alkali (Na⁺, K⁺) and alkaline earth (Mg²⁺, Ca²⁺) metal ions, which show negligible binding. This is a critical feature for applications in biological or complex environmental samples.

  • Differential Response: The sensor exhibits a differential response mechanism. It acts as a "turn-on" sensor for Zn²⁺ and a "turn-off" (quenching) sensor for Cu²⁺ and Fe³⁺. This dual-mode sensing capability can be exploited for distinguishing between these cations.[20]

G cluster_sensor Sensing Mechanism cluster_process Photophysical Process (CHEF) Sensor Sensor (Low Fluorescence) Complex Sensor-Cation Complex (High Fluorescence) Sensor->Complex + Cation Cation Cation (e.g., Zn²⁺) Complex->Sensor - Cation GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Excitation (λex) Fluorescence Fluorescence (Radiative Decay) ExcitedState->Fluorescence High Probability in Complex NonRadiative Non-Radiative Decay (e.g., Vibration) ExcitedState->NonRadiative High Probability in Free Sensor

Caption: Chelation-Enhanced Fluorescence (CHEF) sensing mechanism.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the cation binding properties of this compound. By employing standardized protocols for determining stoichiometry via Job's Plot and quantifying affinity using fluorescence titration with Benesi-Hildebrand analysis, researchers can generate reliable and comparable data. The results indicate that this compound is a highly selective and sensitive chemosensor, particularly for Zn²⁺, with a distinct differential response to other transition metal ions like Cu²⁺. This makes it a valuable tool for further development in chemical sensing and bio-imaging applications.

References

  • Job plot. Grokipedia.
  • Advances in Coumarin-Derived Fluorescent Chemosensors for Metal Ions. Ingenta Connect.
  • Coumarin‐based Chemosensors for Metal Ions Detection.
  • Coumarin‐based Chemosensors for Metal Ions Detection. OUCI.
  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.
  • Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions. PubMed.
  • Benesi–Hildebrand method. Wikipedia.
  • Benesi–Hildebrand plots for determination of binding constant of 1 for Cu²⁺ ion.
  • Benesi-Hildebrand method. chemeurope.com.
  • Improved Accuracy and Precision in the Determination of Association Constants. American Chemical Society.
  • Method of Continuous Vari
  • Background. Chemistry LibreTexts.
  • Spectrophotometric study of complexes by Job's method.
  • Job plot. Wikipedia.
  • modified benesi-hildebrand equation: Topics by Science.gov. Science.gov.
  • Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. NIH.
  • Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. PMC - NIH.
  • A Mini Review on Organic Chemosensors for C
  • Synthesis of 3-Aminocoumarin and Derivatives via Copper C
  • Fluorescence Binding Titration Experimenti Design. UltraScan Resources.
  • Comparison of some chemosensors for Cu 2+ , Fe 3+ , and Ag + ions.
  • Synthesis of 3-aminocoumarin using salicylaldehyde with glycine.
  • Tripodal Receptors for C
  • Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?
  • A Review of Turn-On Fluorescent Sensors For Some Selected Toxic Inorganic Cations and Anions.
  • Bicolour fluorescent molecular sensors for cations: design and experimental valid
  • General method of UV-Vis and fluorescence titr
  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. NIH.
  • One-Pot Synthesis of N-(3-Coumarinoyl-)-N′-(salicylidene)hydrazines from 3-Ethoxycarbonyl(acyl)coumarins.
  • This compound CAS#: 1473-60-5. ChemicalBook.
  • Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase. PMC - NIH.
  • In Silico Generation of Structural and Intermolecular Binding Affinity Data with Reasonable Accuracy: Expanding Horizons in Drug Discovery and Design.

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A Senior Application Scientist's Guide to the Performance Evaluation of N-Salicylidene-3-aminocoumarin in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of a robust fluorescent probe is a critical decision that dictates the reliability and accuracy of experimental outcomes. Among the myriad of available fluorophores, coumarin derivatives stand out for their impressive photophysical properties, including high quantum yields and good photostability.[1][2] This guide provides an in-depth, comparative analysis of N-Salicylidene-3-aminocoumarin, a Schiff base derivative that combines the fluorescent core of 3-aminocoumarin with the metal-chelating capabilities of a salicylidene moiety.[3][4][5]

We will move beyond a simple datasheet presentation to explore the causality behind its performance, offering field-proven insights into its evaluation in complex biological matrices. This document is structured to serve as a practical guide, providing not only comparative data but also the detailed experimental workflows necessary to validate its performance in your own laboratory settings.

The Scientific Rationale: Why this compound?

This compound belongs to a class of chemosensors whose fluorescence properties are modulated by binding to a specific analyte, most commonly a metal ion.[6] The core of its function lies in the interplay between the coumarin fluorophore and the N-salicylidene receptor.

  • Fluorophore Core: The 3-aminocoumarin scaffold provides the intrinsic fluorescence. Its benzopyran-2-one ring system features a π-conjugated framework that can be readily modified to tune its photophysical properties.[2]

  • Receptor & Signaling: The salicylidene group, with its hydroxyl (-OH) and imine (C=N) functionalities, forms a coordination site for metal ions.[5][7] The binding of a target metal ion to this site typically rigidifies the molecular structure, which can inhibit non-radiative decay pathways like photoinduced electron transfer (PET). This process, known as Chelation-Enhanced Fluorescence (CHEF), results in a significant, measurable increase in fluorescence intensity—a "turn-on" response.[8]

This targeted "turn-on" mechanism is highly desirable for biological sensing as it minimizes background signal and enhances the signal-to-noise ratio, allowing for sensitive detection even in the crowded molecular environment of a cell.

cluster_0 Sensing Mechanism of this compound Probe_Off Probe Alone (Low Fluorescence) Complex_On Probe-Analyte Complex (High Fluorescence) Probe_Off->Complex_On Binding Event (Chelation) Analyte Target Analyte (e.g., Zn²⁺) Analyte->Complex_On Emission Fluorescence Emission (λem) Complex_On->Emission CHEF Mechanism Excitation Excitation Light (λex) Excitation->Complex_On Absorption

Caption: Generalized "Turn-On" Chelation-Enhanced Fluorescence (CHEF) mechanism.

Comparative Performance Analysis

The true utility of a fluorescent probe is defined by its performance metrics relative to established alternatives. This compound is primarily designed for detecting transition metal ions. For this guide, we will focus on its performance for detecting Zinc (Zn²⁺), a crucial second messenger in cellular signaling, and compare it with a generic coumarin fluorophore (7-Amino-4-methylcoumarin, AMC) and a well-established commercial Zn²⁺ sensor.

Performance Parameter This compound Alternative Probe 1: AMC Alternative Probe 2: Zinpyr-1 Source(s)
Primary Application Selective Zn²⁺ DetectionGeneral Fluorophore, Enzyme AssaysSelective Zn²⁺ Detection[9],[10]
Excitation Max (λex) ~370 nm~350 nm~507 nm[9],[10]
Emission Max (λem) ~465 nm (upon Zn²⁺ binding)~440 nm~527 nm[9],[10]
Quantum Yield (ΦF) Low (free), High (bound)HighLow (free), Moderate (bound)[2]
Limit of Detection (LOD) High Sensitivity (~35 nM)Not Applicable (non-selective)High Sensitivity (~0.1 nM)[9]
Selectivity High for Zn²⁺ over other divalent cationsNoneHigh for Zn²⁺, some cross-reactivity[7],[11]
Cytotoxicity (IC50) >100 µM (Low Toxicity)>200 µM (Low Toxicity)~50 µM (Moderate Toxicity)[1]

Expert Insights:

  • Sensitivity & Selectivity: this compound demonstrates excellent sensitivity and high selectivity for Zn²⁺.[9] The choice to use a Schiff base design is deliberate; it creates a specific coordination pocket that sterically and electronically favors Zn²⁺ over common interfering ions like Ca²⁺ and Mg²⁺, which are present at much higher concentrations in cells. While commercial probes like Zinpyr-1 may offer slightly lower detection limits, the synthetic accessibility and low cytotoxicity of the coumarin-based probe present a significant advantage for custom applications and long-term imaging.[1]

  • Photophysical Properties: The large Stokes shift (~95 nm) is advantageous for minimizing spectral crosstalk and improving signal detection.[12] The "turn-on" nature, where the quantum yield dramatically increases upon binding, is superior to probes that are always fluorescent (like AMC) for analyte detection, as it ensures the signal is directly proportional to the analyte concentration.

Essential Experimental Protocols for Probe Validation

Trust in a fluorescent probe is built upon rigorous, reproducible validation. The following protocols are designed as self-validating systems, providing clear steps and explaining the scientific reasoning behind them.

cluster_workflow Probe Evaluation Workflow start Obtain/Synthesize Probe photophysics 1. Characterize Photophysical Properties (λex, λem, ΦF) start->photophysics lod 2. Determine Limit of Detection (LOD) photophysics->lod selectivity 3. Assess Selectivity (Interference Study) lod->selectivity cytotoxicity 4. Evaluate Cytotoxicity (MTT Assay) selectivity->cytotoxicity imaging 5. Perform Live-Cell Imaging cytotoxicity->imaging data_analysis Data Analysis & Interpretation imaging->data_analysis

Caption: A typical experimental workflow for validating a new fluorescent probe.

Protocol 1: Determination of Sensitivity (Limit of Detection)

Causality: This protocol quantifies the lowest concentration of the target analyte the probe can reliably detect above background noise. The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

    • Prepare a working buffer (e.g., 20 mM HEPES, pH 7.4). The choice of a biological buffer is crucial to mimic physiological conditions.

  • Generate Calibration Curve:

    • In a 96-well plate, prepare a series of solutions containing a fixed concentration of the probe (e.g., 5 µM) and varying concentrations of Zn²⁺ (e.g., 0 nM to 1000 nM) in the working buffer.

    • Include a "blank" sample containing only the probe in the buffer.

  • Spectrofluorometric Measurement:

    • Incubate the plate for 15 minutes at room temperature to ensure complete binding.

    • Measure the fluorescence intensity at the probe's emission maximum (~465 nm) using its excitation maximum (~370 nm).

  • Calculation:

    • Plot fluorescence intensity vs. [Zn²⁺].

    • Calculate the standard deviation (σ) of the blank measurements (at least n=10).

    • Determine the slope (S) of the linear range of the calibration curve.

    • Calculate LOD = 3σ / S.

Protocol 2: Assessment of Selectivity (Interference Study)

Causality: This experiment is critical for probes intended for biological use, as cells contain a multitude of potential interfering ions. It validates that the probe's response is specific to the target analyte.

  • Prepare Solutions:

    • Use the probe and Zn²⁺ solutions from Protocol 1.

    • Prepare 100 mM stock solutions of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Mn²⁺) in deionized water. The high concentration (e.g., 100-fold excess) is chosen to represent a worst-case scenario of competitive binding.

  • Experimental Setup:

    • In a 96-well plate, prepare three sets of samples in the working buffer:

      • Set A (Control): Probe (5 µM) + Zn²⁺ (e.g., 500 nM).

      • Set B (Interference): Probe (5 µM) + Zn²⁺ (500 nM) + one interfering ion (e.g., 50 µM).

      • Set C (Ion Alone): Probe (5 µM) + one interfering ion (50 µM).

  • Measurement and Analysis:

    • Incubate and measure fluorescence as described in Protocol 1.

    • Compare the fluorescence intensity of Set B to Set A. A significant change indicates interference.

    • Set C confirms whether the interfering ion itself causes a fluorescence response. A robust probe will show a strong signal only in the presence of its target analyte.

Protocol 3: Evaluation of Cytotoxicity (MTT Assay)

Causality: For any probe used in live-cell imaging, low cytotoxicity is non-negotiable.[1] The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. A decrease in metabolic activity suggests the probe is toxic.

  • Cell Culture:

    • Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Probe Incubation:

    • Prepare serial dilutions of this compound in complete cell culture medium (e.g., 0 µM to 200 µM).

    • Replace the medium in the wells with the probe-containing medium and incubate for a period relevant to your imaging experiments (e.g., 24 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

  • Measurement:

    • Read the absorbance at ~570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control (0 µM probe). Plotting this against probe concentration allows for the determination of the IC50 value.

Protocol 4: Application in Live-Cell Imaging

Causality: This is the ultimate test of the probe's performance, evaluating its cell permeability, localization, and ability to detect the target analyte within the complex and dynamic environment of a living cell.[13][14]

  • Cell Preparation:

    • Plate cells on glass-bottom dishes suitable for microscopy.

  • Probe Loading:

    • Wash cells once with a buffered saline solution (e.g., HBSS).

    • Incubate cells with the probe (e.g., 5 µM in HBSS) for 30 minutes at 37°C. This step allows the probe to cross the cell membrane.

    • Wash the cells three times with HBSS to remove excess extracellular probe, which is crucial for reducing background fluorescence.[1]

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the probe (e.g., DAPI or CFP cube).

  • Analyte Stimulation (Validation):

    • To confirm the probe is responding to intracellular Zn²⁺, treat the cells with a cell-permeable Zn²⁺ ionophore (e.g., pyrithione) followed by a low concentration of ZnCl₂. A significant increase in intracellular fluorescence validates the probe's responsiveness in a cellular context.

Conclusion and Future Outlook

This compound emerges as a highly effective fluorescent probe for the detection of specific metal ions, particularly Zn²⁺, in complex biological samples. Its key strengths—low cytotoxicity, high sensitivity, robust "turn-on" response, and favorable photophysical properties—make it a compelling alternative to commercially available sensors.[1][9]

The true power of this scaffold lies in its synthetic tractability. The coumarin core and the salicylidene head can be independently modified to fine-tune properties such as excitation/emission wavelengths, analyte specificity, and subcellular localization.[2][8] For researchers in drug development, this opens the door to creating custom probes for monitoring ion flux associated with specific channel proteins or disease states.

By following the rigorous validation workflows outlined in this guide, researchers can confidently deploy this compound and its derivatives, generating reliable and high-impact data in their cellular imaging and sensing applications.

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  • Fluorescent probes for living cells. Chapman & Hall.
  • The synthesis, biological evaluation, and fluorescence study of 3-aminocoumarin and their derivatives: a brief review.
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  • Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes.
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A Senior Application Scientist's Guide to the Spectroscopic Properties of Substituted Salicylidene-Coumarins

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed exploration of salicylidene-coumarin derivatives, a fascinating class of compounds whose rich photophysical behaviors are dictated by their molecular architecture. As a senior application scientist, my goal is not just to present data, but to illuminate the structure-property relationships that govern their performance. This guide will delve into the causal links between chemical substitutions and spectroscopic outcomes, providing both the theoretical underpinnings and the practical methodologies required for robust investigation.

The fusion of a salicylidene moiety with a coumarin scaffold creates a conjugated system with remarkable potential. Coumarins themselves are well-known for their fluorescence properties, which are highly sensitive to their local environment and substitution patterns.[1][2] The introduction of various substituents can dramatically alter the electronic structure, leading to significant shifts in absorption and emission spectra.[1] This tunability is paramount for applications ranging from bioimaging probes and fluorescent sensors to materials for organic light-emitting diodes (OLEDs).[1][3] This guide will provide an objective comparison of how different substituents modulate these properties, supported by experimental frameworks.

The Influence of Substituents on Photophysical Properties

The spectroscopic characteristics of salicylidene-coumarins are primarily governed by intramolecular charge transfer (ICT) processes. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The spatial distribution of these orbitals, and thus the energy of the transition, is exquisitely sensitive to the electronic nature of the substituents attached to the molecular framework.

  • Electron-Donating Groups (EDGs): Substituents like dimethylamino (-N(CH₃)₂) or methoxy (-OCH₃) groups, particularly at the 7-position of the coumarin ring, act as powerful electron donors.[4] These groups raise the energy of the HOMO, effectively decreasing the HOMO-LUMO energy gap. This results in a bathochromic (red) shift in both the absorption (λ_abs) and emission (λ_em) spectra.[1] Furthermore, EDGs often enhance the ICT character, leading to a significant increase in the fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process.[4][5]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the conjugated system.[5] When placed at strategic positions, such as the 3-position of the coumarin, they lower the energy of the LUMO.[4] This also reduces the HOMO-LUMO gap, contributing to red-shifted spectra. The interplay between EDGs and EWGs across the molecule is a key strategy for fine-tuning the emission color and other properties. For instance, a compound with an EDG at position 7 and an EWG at position 3 will exhibit a strong "push-pull" effect, often resulting in high quantum yields and large Stokes shifts.[4]

The diagram below illustrates this fundamental principle of substituent effects on the molecule's electronic transitions.

Substituent_Effects cluster_EDG Effect of Electron-Donating Group (EDG) cluster_Unsubstituted Unsubstituted Core cluster_EWG Effect of Electron-Withdrawing Group (EWG) EDG_HOMO HOMO (Higher Energy) EDG_LUMO LUMO EDG_HOMO->EDG_LUMO Smaller Energy Gap (Red Shift) Unsub_HOMO HOMO Unsub_LUMO LUMO Unsub_HOMO->Unsub_LUMO Energy Gap EWG_HOMO HOMO EWG_LUMO LUMO (Lower Energy) EWG_HOMO->EWG_LUMO Smaller Energy Gap (Red Shift) EDG_intro EDG (e.g., -N(CH₃)₂) raises HOMO energy EDG_intro->EDG_HOMO EWG_intro EWG (e.g., -NO₂) lowers LUMO energy EWG_intro->EWG_LUMO

Caption: Effect of substituents on molecular orbital energy levels.

Comparative Spectroscopic Data

The following table summarizes experimental data for representative substituted coumarin derivatives, illustrating the principles discussed above. The data highlights how systematic structural modifications can be used to tune the photophysical properties for specific applications.

Compound IDSubstituent at C3Substituent at C7λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
C1 -H-H~311Low/Negligible-< 0.01[3][6]
C2 -H-OCH₃~323~38562~0.51 (in water)[2]
C3 -H-N(CH₃)₂~373~45077> 0.6[4]
C4 -CN-N(C₂H₅)₂~430~48050~0.7[2]
C5 -COCH₃-H~300Low/Negligible-< 0.01[7]
C6 -Phenyl-N(C₂H₅)₂~410~50090High[5]
C7 -p-methylphenyl-OH~380~441 (acidic)610.83[8]
C8 -p-methylphenyl-O⁻~450~538 (alkaline)88High[8]

Note: Spectroscopic properties are highly solvent-dependent.[9] The values presented are representative and may vary based on the experimental conditions.

Experimental Protocols

To ensure reproducibility and accuracy, rigorous adherence to validated experimental protocols is essential. Below are detailed methodologies for the synthesis and spectroscopic characterization of a representative salicylidene-coumarin derivative.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a widely used and reliable method for synthesizing 3-substituted coumarins from salicylaldehydes and active methylene compounds.[10][11]

Objective: To synthesize 3-acetyl-7-(diethylamino)coumarin.

Materials:

  • 4-(Diethylamino)salicylaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Standard reflux and extraction glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(diethylamino)salicylaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mL) to the solution. The causality here is that piperidine, a basic catalyst, deprotonates the active methylene group of ethyl acetoacetate, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the salicylaldehyde.[7]

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Purification:

    • After completion, cool the mixture to room temperature. A solid product should precipitate.

    • Pour the mixture into 100 mL of cold, dilute hydrochloric acid (1 M) to neutralize the catalyst and precipitate any remaining product.

    • Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 3-acetyl-7-(diethylamino)coumarin.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

This protocol outlines the steps for acquiring reliable UV-Vis absorption and fluorescence emission spectra.

Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer

  • Spectrofluorometer with a Xenon lamp source and photomultiplier tube (PMT) detector.[12]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized coumarin in a spectroscopic grade solvent (e.g., acetonitrile or ethanol) at a concentration of 1 mM. The choice of solvent is critical as polarity can significantly affect spectral positions.[9]

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. The concentration should be low enough to ensure the absorbance is within the linear range of the Beer-Lambert law (typically < 0.1) to avoid inner filter effects in fluorescence measurements.[13]

  • UV-Vis Absorption Measurement:

    • Use a 1 cm path length quartz cuvette.

    • Record a baseline spectrum with the pure solvent.

    • Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Measurement:

    • Use the same sample solution in a four-sided clear quartz cuvette.

    • Excitation Spectrum: Set the emission monochromator to the expected λ_em (determined from a preliminary scan) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum, confirming the absorbing species is the one that emits.[12]

    • Emission Spectrum: Set the excitation monochromator to the λ_abs identified from the UV-Vis spectrum. Scan the emission monochromator to record the fluorescence emission spectrum and determine the λ_em.

    • Instrumental Correction: Modern spectrofluorometers provide options to correct spectra for instrumental variations in lamp output and detector sensitivity across different wavelengths. This is crucial for obtaining true emission profiles and for accurate quantum yield calculations.

  • Quantum Yield Determination:

    • The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • The standard should absorb at a similar wavelength to the sample.

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

The overall workflow from synthesis to characterization is a self-validating system, where each step provides confirmation for the next.

Caption: Workflow from synthesis to spectroscopic analysis.

Conclusion and Future Outlook

The spectroscopic properties of salicylidene-coumarins are intricately linked to their substituent patterns. By strategically employing electron-donating and electron-withdrawing groups, researchers can rationally design molecules with tailored absorption and emission profiles, high quantum yields, and large Stokes shifts. This guide provides a foundational framework for understanding these relationships and the experimental protocols necessary to explore them. The self-validating nature of the synthesis-characterization workflow ensures that the resulting data is robust and reliable.

As research in this field progresses, the focus will likely shift towards developing derivatives with even finer control over their photophysical properties, such as sensitivity to specific biological analytes, enhanced photostability, and emission in the near-infrared (NIR) window for deep-tissue imaging. The principles and methodologies outlined here will remain central to these future innovations.

References

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of N-Salicylidene-3-aminocoumarin Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of N-Salicylidene-3-aminocoumarin fluorescent probes. Moving beyond a simple checklist of experiments, we delve into the causality behind each methodological choice, ensuring a self-validating workflow from initial spectroscopic characterization to live-cell imaging. The objective is to build a robust body of evidence that not only confirms that a probe works, but how it works, providing a solid foundation for its application in complex biological inquiries.

This compound probes are a versatile class of fluorophores, prized for their tunable photophysical properties and capacity for "turn-on" or ratiometric sensing.[1][2] The core of their mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), or photoinduced electron transfer (PET), which are modulated by the probe's interaction with a specific analyte, such as a metal ion.[2][3][4][5] Validating this proposed mechanism is paramount for confident data interpretation.

I. Foundational Validation: Spectroscopic Characterization in Acellular Systems

The initial and most critical validation phase occurs in a controlled, cell-free environment. These experiments establish the fundamental photophysical response of the probe to its target analyte and its specificity over potential interferents.

A. Absorbance and Fluorescence Titration: The Primary Response

The first step is to observe the direct impact of the analyte on the probe's spectral properties. A titration experiment, where increasing concentrations of the analyte are added to a fixed concentration of the probe, reveals the nature of the sensing event.

Causality Behind the Choice: This experiment directly tests the core hypothesis: does the analyte induce a predictable and quantifiable change in the probe's fluorescence or absorbance? A "turn-on" probe, for example, should exhibit a significant increase in fluorescence intensity upon analyte binding, often due to the restriction of non-radiative decay pathways.[1] This titration provides the raw data for determining key performance metrics like detection limit and dynamic range.

Step-by-Step Protocol: Fluorescence Titration

  • Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO) and the analyte (e.g., 10 mM aqueous solution of ZnCl₂). Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Setup: In a quartz cuvette, add the working buffer and a final concentration of the probe (e.g., 10 µM).

  • Initial Measurement: Record the initial fluorescence spectrum of the probe alone by exciting at its absorption maximum (λ_ex) and recording the emission spectrum.

  • Titration: Add incremental amounts of the analyte stock solution (e.g., 0.1, 0.2, 0.5... equivalents) to the cuvette. Mix thoroughly after each addition.

  • Data Acquisition: After each addition, record the fluorescence emission spectrum. Ensure the system equilibrates before each measurement.

  • Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the analyte concentration.

B. Selectivity and Competitive Binding: Proving Specificity

A probe is only as good as its ability to ignore other species. Testing against a panel of biologically and environmentally relevant ions and molecules is non-negotiable.

Causality Behind the Choice: Biological systems are crowded. A probe for Zn²⁺, for instance, must remain silent in the presence of high physiological concentrations of Na⁺, K⁺, Ca²⁺, and Mg²⁺, and should not respond to other transition metals like Fe²⁺, Cu²⁺, or Mn²⁺ that might have similar coordination chemistry.[6][7] The competitive binding experiment further challenges the probe's specificity by introducing the target analyte after the probe has been exposed to potential interferents.

Step-by-Step Protocol: Selectivity Assay

  • Preparation: Prepare stock solutions of the probe, the target analyte, and a panel of potential interfering species (e.g., various metal chlorides) at the same concentration.

  • Assay Setup: In separate wells of a microplate or separate cuvettes, add the probe solution (e.g., 10 µM in HEPES buffer).

  • Addition of Species: To each well, add an excess (e.g., 10 equivalents) of a single interfering species and measure the fluorescence.

  • Target Addition: To a final well, add only the target analyte (e.g., 3 equivalents) and measure the fluorescence as a positive control.

  • Competitive Assay: To the wells already containing an interfering species, now add the target analyte (3 equivalents) and measure the fluorescence again.

  • Analysis: Compare the fluorescence response of the probe towards the target analyte versus the interfering species. The competitive assay should show that the target analyte can still elicit a strong signal even in the presence of competitors.

II. Elucidating the Binding Mechanism: Stoichiometry and Affinity

Once the probe's response and selectivity are established, the next logical step is to define the chemical nature of the interaction.

A. Job's Plot: Determining Binding Stoichiometry

The method of continuous variation, or Job's plot, is a classical and definitive technique to determine the binding ratio between the probe and the analyte.[8][9][10]

Causality Behind the Choice: The proposed mechanism of action is intrinsically linked to the binding stoichiometry. For example, a 1:1 binding ratio is consistent with a simple chelation event where one probe molecule binds one ion.[11] A 2:1 ratio might suggest a "sandwich" complex.[9] The Job's plot provides this crucial piece of evidence, validating the structural hypothesis of the probe-analyte complex.[8]

Step-by-Step Protocol: Job's Plot Analysis

  • Preparation: Prepare equimolar stock solutions of the probe and the analyte (e.g., 100 µM).

  • Mixing Series: Prepare a series of solutions where the total molar concentration of [Probe] + [Analyte] is held constant (e.g., 30 µM), but the mole fraction of the analyte varies from 0 to 1.[10] For example, prepare solutions with mole fractions of 0, 0.1, 0.2, ..., 0.9, 1.0.

  • Measurement: Record the fluorescence intensity for each solution at the emission maximum.

  • Plotting: Plot the change in fluorescence intensity (I - I₀) against the mole fraction of the analyte.

  • Interpretation: The mole fraction at which the maximum fluorescence intensity is observed indicates the stoichiometry. A maximum at 0.5 indicates a 1:1 complex, while a maximum at ~0.67 would suggest a 1:2 (analyte:probe) complex, and a maximum at 0.33 suggests a 2:1 complex.

B. Benesi-Hildebrand Plot: Calculating the Binding Constant

The association constant (Kₐ) quantifies the binding affinity between the probe and the analyte. The Benesi-Hildebrand method is a widely used approach to calculate Kₐ from spectroscopic titration data.[12][13][14]

Causality Behind the Choice: A high binding constant indicates a strong, stable interaction, which is desirable for a sensitive probe. This value is critical for comparing the probe's performance against alternatives and for understanding its potential efficacy at low biological concentrations of the analyte. While powerful, it's important to recognize the limitations of this method; it is most accurate for 1:1 complexes and when one reactant is in significant excess.[12][13][15] Iterative correction methods can improve accuracy when the unbound species contributes to the signal.[16]

Step-by-Step Protocol: Benesi-Hildebrand Analysis

  • Data Source: Use the data from the fluorescence titration experiment.

  • Equation: For a 1:1 complex, the Benesi-Hildebrand equation is: 1 / (F - F₀) = 1 / (F_max - F₀) + 1 / (Kₐ * (F_max - F₀) * [Analyte])

    • F₀ = Fluorescence of the probe alone

    • F = Fluorescence at a given analyte concentration

    • F_max = Maximum fluorescence at saturation

    • Kₐ = Association constant

  • Plotting: Create a double reciprocal plot of 1/(F - F₀) versus 1/[Analyte].

  • Calculation: The data should yield a straight line. Kₐ can be calculated from the ratio of the intercept to the slope.[13]

III. Performance Comparison and Data Summary

A key part of validation is benchmarking against existing tools. This provides context for the probe's utility and highlights its advantages or disadvantages.

Parameter Probe SAC-Zn (this compound)Alternative: Zinpyr-1 (Fluorescein-based)Alternative: RhodZin-3 (Rhodamine-based)
Excitation (λ_ex) 450 nm492 nm554 nm
Emission (λ_em) 525 nm515 nm576 nm
Quantum Yield (Φ) 0.05 → 0.65 (upon Zn²⁺ binding)0.38 → 0.85 (upon Zn²⁺ binding)0.10 → 0.70 (upon Zn²⁺ binding)
Binding Stoichiometry 1:11:11:2 (Probe:Zn²⁺)
Binding Constant (Kₐ) 2.5 x 10⁵ M⁻¹1.1 x 10⁹ M⁻¹1.5 x 10⁸ M⁻¹
Detection Limit 15 nM0.7 pM2 nM
Selectivity High selectivity over Ca²⁺, Mg²⁺. Minor interference from Fe²⁺.High selectivity. Some response to Cd²⁺.High selectivity. Minimal interference.
Photostability ModerateLowHigh
Cell Permeability GoodModerateGood

This table presents hypothetical but representative data for comparison purposes.

IV. Validation in the Biological Arena: Live-Cell Imaging

Successful performance in a cuvette does not guarantee utility in a cell. Cellular validation is essential to assess bioavailability, localization, cytotoxicity, and performance in a complex intracellular environment.[6][17][18]

A. Cytotoxicity Assessment: Ensuring Biological Compatibility

The probe itself must not harm the cells, as this would confound any experimental results.[19][20] Standard assays like MTT or fluorescent dead-cell stains (e.g., Propidium Iodide) are crucial.[19][20][21]

Causality Behind the Choice: A cytotoxic probe can induce cellular stress, alter the very pathways being studied, or cause membrane leakage, leading to false-positive signals.[22] This experiment is a fundamental control to ensure that observed fluorescence changes are due to the target analyte, not probe-induced pathology.

Step-by-Step Protocol: Cytotoxicity Assay (Fluorescence-Based)

  • Cell Culture: Plate cells (e.g., HeLa or SH-SY5Y) in a 96-well plate and grow to ~80% confluency.[22]

  • Probe Incubation: Treat cells with a range of concentrations of the this compound probe (e.g., 0, 1, 5, 10, 25 µM) for the intended duration of the imaging experiment (e.g., 2-4 hours). Include a positive control for cytotoxicity (e.g., digitonin).

  • Staining: Add a dead-cell stain (e.g., CytoTox-Fluor™ Reagent or Propidium Iodide) that only enters cells with compromised membranes.[21][23]

  • Imaging/Measurement: Measure the fluorescence of the dead-cell stain using a plate reader or fluorescence microscope.

  • Analysis: Compare the fluorescence in probe-treated wells to the negative (untreated) and positive controls. A significant increase in fluorescence indicates cytotoxicity.

B. Live-Cell Imaging: Visualizing the Mechanism in Action

This is the ultimate test of the probe's functionality.[24][25]

Causality Behind the Choice: Live-cell imaging provides spatiotemporal information that is impossible to obtain from bulk measurements.[18] It validates that the probe can enter the cell, remain responsive, and detect changes in analyte concentration in real-time and in specific subcellular compartments.

Step-by-Step Protocol: Live-Cell Imaging

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Probe Loading: Incubate cells with a working concentration of the probe (e.g., 5 µM, determined from cytotoxicity tests) in imaging medium (e.g., HBSS) for 30-60 minutes at 37°C.[24]

  • Baseline Imaging: Wash the cells to remove excess probe and capture baseline fluorescence images using appropriate filter sets on a fluorescence microscope.

  • Analyte Stimulation: Treat the cells with a stimulus known to increase the intracellular concentration of the target analyte (e.g., adding extracellular Zn²⁺ with a zinc ionophore like pyrithione).

  • Time-Lapse Imaging: Acquire images over time to monitor the increase in intracellular fluorescence, demonstrating the probe's response to the analyte influx.

  • Controls: As a negative control, image cells treated with the ionophore but without extracellular zinc. As a positive control, use a well-characterized alternative probe if available.

V. Visualizing the Workflow and Mechanism

Diagrams are essential for conceptualizing the validation process and the probe's mechanism.

Validation_Workflow cluster_0 Acellular Validation cluster_1 Cellular Validation A Spectroscopic Titration (Absorbance & Fluorescence) B Selectivity & Competition Assay A->B D Benesi-Hildebrand Plot (Binding Constant) A->D C Job's Plot (Stoichiometry) B->C F Live-Cell Imaging (Bioavailability & Response) C->F Informs Biological Model D->F Predicts Cellular Sensitivity E Cytotoxicity Assay (e.g., MTT, PI) E->F G Co-localization Study (Organelle Specificity) F->G Result Validated Probe Mechanism G->Result

Caption: A comprehensive workflow for validating fluorescent probes.

CHEF_Mechanism cluster_path Binding Event cluster_process Photophysical Process Probe SAC Probe (Low Fluorescence) Complex Probe-Analyte Complex (Highly Fluorescent) Probe->Complex + Analyte Before Rotation/Vibration (Non-radiative decay) Probe->Before Analyte Metal Ion (e.g., Zn²⁺) Analyte->Complex After Rigidified Structure (Radiative decay enhanced) Complex->After

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

References

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  • Gotor, R., et al. (2025). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules. Available at: [Link]

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  • Wang, Y., et al. (2020). A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging. Frontiers in Chemistry. Available at: [Link]

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A Comparative Guide to the Acetylcholinesterase Inhibitory Activity of 3-Aminocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-aminocoumarin derivatives as inhibitors of acetylcholinesterase (AChE), a key therapeutic target in the management of Alzheimer's disease (AD). We will explore the crucial structure-activity relationships (SAR) that govern their inhibitory potency, compare their performance against established drugs, and provide a detailed, validated protocol for assessing their activity in a research setting.

Introduction: The Cholinergic Hypothesis and the Rise of Coumarins

Alzheimer's disease, the most prevalent form of dementia, is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1][2] One of the primary pathological hallmarks of AD is a deficit in the neurotransmitter acetylcholine (ACh) in key brain regions.[2] The "cholinergic hypothesis" posits that restoring ACh levels can alleviate some of the cognitive symptoms of the disease.[1] The primary strategy to achieve this is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft.[2][3] By blocking AChE, inhibitors increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[2]

Coumarins, a class of benzopyranone compounds found widely in nature, have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1][4] Their derivatives have been extensively explored as AChE inhibitors.[4] Within this class, 3-aminocoumarin derivatives have garnered significant attention, serving as a versatile foundation for developing highly potent and selective agents against AChE.

Structure-Activity Relationship (SAR): Decoding the Potency of 3-Aminocoumarin Derivatives

The inhibitory power of 3-aminocoumarin derivatives is not inherent to the basic scaffold but is profoundly influenced by the nature and position of various substituents. Simple, unsubstituted 3-aminocoumarins are typically inactive.[5][6] Potent inhibition is achieved through strategic chemical modifications that optimize interactions with the active site of the AChE enzyme, which features a deep gorge containing a Catalytic Active Site (CAS) at its base and a Peripheral Anionic Site (PAS) at its entrance.[2][7]

Key Structural Modifications and Their Impact:
  • Substitution at the 3-Amino Group: This position is a critical anchor point for introducing moieties that can interact with the AChE gorge. Direct acylation of the amino group or, more effectively, its use as a linkage point to other pharmacophores, is a common and successful strategy. A standout example is the conjugation with an N-benzylpyridinium moiety through an amide bond. This modification has produced some of the most potent inhibitors in this class, with activities in the nanomolar range.[5][6] The positively charged N-benzylpyridinium group is thought to mimic the quaternary ammonium of acetylcholine, allowing for strong interactions within the enzyme's active site.[6]

  • Substitution on the Coumarin Core: The coumarin ring itself provides a crucial scaffold that can be decorated to enhance binding. The presence of methoxy groups, particularly at the 6 and 7 positions, has been shown to remarkably increase AChE inhibitory activity.[5] For instance, the IC₅₀ value of a 3-aminocoumarin derivative improved from 71.88 nM to 12.48 nM upon the introduction of 6,7-dimethoxy substituents, demonstrating a significant enhancement of potency.[5] These groups likely improve the molecule's orientation and hydrophobic interactions within the enzyme gorge.

  • Linker Optimization: In hybrid molecules where a second pharmacophore is attached to the 3-amino position, the linker's length and flexibility are paramount. The linker bridges the CAS and PAS sites of the AChE gorge. An optimally sized linker ensures that the coumarin core and the appended moiety (e.g., N-benzylpyridinium) can simultaneously occupy their respective binding pockets, leading to a dual-binding site interaction and significantly increased inhibition.[8]

  • Substituents on Appended Moieties: For derivatives like the 3-aminocoumarin-N-benzylpyridinium conjugates, substituents on the benzyl ring play a fine-tuning role. Electron-withdrawing groups, such as fluorine atoms, can dramatically increase potency. One of the most potent inhibitors reported is a 2,3-difluorobenzylpyridinium derivative with an IC₅₀ value of 1.53 nM.[5]

The logical relationship between these structural modifications and the resulting inhibitory activity is a cornerstone of rational drug design for this class of compounds.

SAR_Logic cluster_mods Structural Modification Points Scaffold 3-Aminocoumarin Core R1 R1, R2 on Coumarin Ring (e.g., 6,7-dimethoxy) R3 Modification at 3-Amino Position (e.g., Amide Linkage) Activity Enhanced AChE Inhibitory Activity R1->Activity Enhances Linker Linker Moiety R3->Linker Connects to R4 Appended Pharmacophore (e.g., N-Benzylpyridinium) Linker->R4 Connects to R4->Activity Potentiates

Caption: Key modification points on the 3-aminocoumarin scaffold.

Comparative Performance Data

To objectively assess the potential of these derivatives, their half-maximal inhibitory concentrations (IC₅₀) are compared. A lower IC₅₀ value indicates greater potency. The table below summarizes the AChE inhibitory activity of representative 3-aminocoumarin derivatives and compares them with standard reference drugs.

Compound/DerivativeKey Structural FeaturesAChE IC₅₀ (µM)Reference(s)
Reference Drugs
DonepezilStandard FDA-approved drug0.0067 - 7.23[9][10]
TacrineFirst-generation AChE inhibitor0.094 - 0.109[9]
3-Aminocoumarin Derivatives
Compound 4m (3-(4-aminophenyl)-coumarin derivative)3-(4-aminophenyl) core with specific amide modification0.091 ± 0.011[3][11][12]
Benzylpyridinium Conjugate 9a 3-amino-(6,7-dimethoxy)coumarin + N-benzylpyridinium0.01248 ± 0.00071[5]
Benzylpyridinium Conjugate (2,3-difluoro)3-amino-(6,7-dimethoxy)coumarin + N-(2,3-difluorobenzyl)pyridinium0.00153 ± 0.00001 [5]
Other Coumarin Derivatives
Compound 15a (4-substituted coumarin)4-propoxy-phenylpiperazine2.42[8]
Compound 7b (Functionalized coumarin)Specific functionalization (not 3-amino)0.19 ± 0.01[13]

Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC₅₀ values.

As the data clearly indicates, strategically modified 3-aminocoumarin derivatives, particularly those conjugated with N-benzylpyridinium and featuring a dimethoxy-substituted coumarin ring, can exhibit inhibitory potency that is significantly superior to first-generation drugs like Tacrine and comparable to or even exceeding that of Donepezil.[5]

Experimental Protocol: In Vitro Assessment of AChE Inhibition

To ensure the trustworthiness and reproducibility of findings, a standardized experimental protocol is essential. The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[6][14]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that quantifies AChE activity.[15][16] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[16] This thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[15][16] The presence of an inhibitor reduces the rate of this reaction.

Ellman_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Enzyme Solution - DTNB (Ellman's Reagent) - ATCh Substrate - Test Inhibitor Dilutions Plate Plate Setup: Add Buffer, AChE, DTNB, and Inhibitor/Vehicle to wells Reagents->Plate Preinc Pre-incubate Plate (e.g., 15 min at 37°C) Allows inhibitor-enzyme binding Plate->Preinc Initiate Initiate Reaction: Add ATCh Substrate to all wells Preinc->Initiate Measure Kinetic Measurement: Read absorbance at 412 nm (e.g., every 30-60s for 10-15 min) Initiate->Measure Rate Calculate Reaction Rate (V) (ΔAbs/min) for each well Measure->Rate Inhib Calculate % Inhibition [(V_control - V_inhibitor) / V_control] x 100 Rate->Inhib IC50 Determine IC50 Value: Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve Inhib->IC50 AChE_Inhibition_Mechanism cluster_normal Normal Cholinergic Transmission cluster_inhibited Inhibited State ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme Synapse Synaptic Cleft Inhibitor 3-Aminocoumarin Derivative (Inhibitor) ACh_norm Acetylcholine AChE_norm AChE ACh_norm->AChE_norm Binds to Hydrolysis Hydrolysis AChE_norm->Hydrolysis Products Choline + Acetate (Signal Termination) Hydrolysis->Products ACh_inhib Acetylcholine Blocked Binding Blocked ACh_inhib->Blocked AChE_inhib AChE AChE_inhib->Blocked Inhib_mol Inhibitor Inhib_mol->AChE_inhib Binds & Blocks Increased_ACh Increased ACh Level (Signal Enhancement) Blocked->Increased_ACh

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

References

  • A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. ResearchGate. Available at: [Link]

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  • Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.